3-methyloxazolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAXURTFMSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207114 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-76-6 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 3-methyloxazolidine-2,5-dione
An In-Depth Technical Guide to the Synthesis and Properties of 3-Methyloxazolidine-2,5-dione
Foreword: A Modern Perspective on a Critical Monomer
This compound, known more commonly in the field as sarcosine N-carboxyanhydride (Sar-NCA), represents a cornerstone monomer for the synthesis of advanced biomaterials. As the cyclic precursor to polysarcosine (pSar)—a promising and biodegradable alternative to polyethylene glycol (PEG)—the reliable synthesis and thorough understanding of Sar-NCA are paramount for innovation in drug delivery, tissue engineering, and nanomedicine.[1][2] Traditional synthetic routes, often reliant on highly toxic phosgene derivatives and requiring strictly anhydrous conditions, have presented significant barriers to widespread adoption and large-scale production.
This guide provides a comprehensive overview of this compound, focusing on a modern, field-proven synthetic strategy that enhances safety and practicality. We will delve into the causality behind the procedural steps, explore the key physicochemical properties that dictate its handling and reactivity, and contextualize its primary application in the ring-opening polymerization (ROP) of polysarcosine. This document is intended for researchers and drug development professionals seeking both foundational knowledge and actionable protocols for leveraging this versatile compound.
Physicochemical and Safety Profile
A precise understanding of a compound's properties is the bedrock of successful and safe experimentation. The key characteristics of this compound are summarized below.
Core Properties
The inherent structure of Sar-NCA, an N-substituted N-carboxyanhydride (NNCA), dictates its reactivity. The absence of an acidic N-H proton (unlike glycine NCA) prevents an "activated monomer" polymerization mechanism, meaning its ring-opening polymerization proceeds exclusively through the "normal amine mechanism" (NAM), which offers a higher degree of control.[3]
| Property | Value | Source(s) |
| CAS Number | 5840-76-6 | [4][5] |
| Molecular Formula | C₄H₅NO₃ | [4] |
| Molecular Weight | 115.09 g/mol | [5] |
| Physical Form | Solid, crystalline powder | |
| Melting Point | 99-100 °C | Vendor Data |
| Purity (Typical) | ≥95-97% | [5] |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DMF, NMP, DMSO) | [6][7] |
| InChI Key | PMPAXURTFMSZSN-UHFFFAOYSA-N |
Safety and Handling
As a reactive cyclic anhydride, this compound requires careful handling to ensure operator safety and preserve compound integrity. It is classified as an irritant and is highly sensitive to moisture.
-
GHS Pictogram : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P304+P340 (IF INHALED: Remove person to fresh air), P405 (Store locked up).
Causality Behind Handling Procedures: The primary driver for the stringent handling requirements is the high reactivity of the anhydride ring. Atmospheric moisture readily hydrolyzes the ring, leading to the formation of sarcosine and the release of carbon dioxide. This not only degrades the monomer, rendering it useless for polymerization, but can also lead to pressure buildup in sealed containers.
Scientist's Insight: For optimal results in polymerization, it is crucial to handle Sar-NCA under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox. All solvents and reagents must be rigorously dried. Commercial products should be stored in a freezer at temperatures such as -20°C, under an inert atmosphere, and away from moisture.
Synthesis of this compound
While the classic Fuchs-Farthing method involving the direct phosgenation of sarcosine is historically significant, modern protocols prioritize safety and the use of more stable precursors. The following methodology is based on the in situ generation of Sar-NCA from an air- and moisture-stable urethane precursor, N-phenoxycarbonyl-N-methylglycine (Poc-Sar).[7] This approach circumvents the need for handling highly toxic phosgene derivatives and the tedious purification of the extremely moisture-sensitive NCA monomer.
Synthesis Workflow Overview
The process involves two main stages: the synthesis of the stable Poc-Sar precursor, followed by its base-assisted intramolecular cyclization to form Sar-NCA in situ, which is then immediately consumed in the polymerization reaction.
Caption: Workflow for the synthesis of Polysarcosine via an in situ generated Sar-NCA monomer.
Experimental Protocol: Synthesis of Poc-Sar Precursor
This protocol is adapted from the method described by Doriti et al. for producing the stable urethane precursor.[7]
-
Reagents & Setup :
-
Sarcosine
-
Potassium Hydroxide (KOH) / Lithium Chloride (LiCl)
-
Diphenyl Carbonate (DPC)
-
Appropriate solvent (e.g., acetonitrile)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure :
-
Suspend sarcosine in the chosen solvent within the reaction vessel.
-
Add KOH and LiCl to the suspension. The base deprotonates the carboxylic acid, while the salt aids in solubility and reactivity.
-
Add diphenyl carbonate (DPC) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until reaction completion (monitorable by TLC or NMR).
-
Upon completion, cool the mixture and perform an appropriate workup, typically involving acidification to precipitate the product, followed by filtration, washing, and drying.
-
-
Purification : The crude Poc-Sar can be purified by recrystallization to yield a stable, white solid that can be stored for extended periods.
Causality & Trustworthiness : This two-step synthesis of Poc-Sar is robust and yields a highly pure, stable intermediate.[7] Using DPC as the carbonyl source is significantly safer than using phosgene. The stability of Poc-Sar allows for rigorous purification and characterization before its use in the moisture-sensitive cyclization and polymerization step, ensuring high-quality final polymers.
Protocol: In Situ Generation of Sar-NCA and Polymerization
This procedure leverages the stable Poc-Sar precursor to generate Sar-NCA in the same pot as the polymerization, minimizing handling of the sensitive NCA.
-
Reagents & Setup :
-
N-phenoxycarbonyl-N-methylglycine (Poc-Sar)
-
Primary amine initiator (e.g., benzylamine)
-
Non-nucleophilic tertiary amine base (e.g., DIPEA or TEA)
-
Anhydrous, high-purity solvent (e.g., DMSO, NMP)
-
Schlenk line or glovebox to maintain an inert atmosphere.
-
-
Procedure :
-
Under an inert atmosphere, dissolve the Poc-Sar precursor and the primary amine initiator in the anhydrous solvent. The ratio of Poc-Sar to initiator will determine the target degree of polymerization.
-
Add the non-nucleophilic tertiary amine base (e.g., 2 vol%) to the solution at the desired reaction temperature (e.g., 60 °C).[7]
-
The tertiary amine base facilitates the deprotonation of the urethane, triggering an intramolecular nucleophilic attack to form the Sar-NCA ring and release phenol as a byproduct.
-
The newly formed Sar-NCA is immediately initiated by the primary amine in the mixture, beginning the ring-opening polymerization process.
-
Allow the reaction to proceed for the required time (minutes to hours) to achieve the desired polymer chain length.[1][7]
-
Terminate the reaction and precipitate the resulting polysarcosine by adding the reaction mixture to a non-solvent like diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Expertise & Validation : The key to this protocol's success is the choice of a non-nucleophilic tertiary base. A nucleophilic base could directly initiate polymerization, leading to poor control over the polymer architecture. Bases like DIPEA or TEA are sterically hindered and act purely as proton abstractors, activating the Poc-Sar for cyclization without interfering with the primary amine-initiated polymerization.[7] This ensures that polymer chains grow only from the intended initiator, leading to well-defined materials with low dispersity.
Application in Ring-Opening Polymerization (ROP)
The principal application of this compound is as a monomer for the synthesis of polysarcosine, a polypeptoid with significant potential in the biomedical field due to its stealth properties, biocompatibility, and biodegradability.[2]
The Normal Amine Mechanism (NAM)
The ROP of Sar-NCA initiated by a primary amine proceeds via the Normal Amine Mechanism (NAM). This is a controlled, living polymerization process when conducted under the right conditions.
-
Initiation : A primary amine initiator performs a nucleophilic attack on the C5 carbonyl of the Sar-NCA ring.
-
Ring-Opening : The anhydride ring opens, forming a carbamic acid intermediate attached to the initiator.
-
Decarboxylation & Propagation : The unstable carbamic acid rapidly decarboxylates, releasing CO₂ and regenerating a terminal amine group. This new amine is now the active chain end and can attack the next Sar-NCA monomer, propagating the polymer chain.
Caption: The Normal Amine Mechanism (NAM) for the Ring-Opening Polymerization of Sar-NCA.
Field Insights : The rate-determining step in this process is the nucleophilic ring-opening of the NCA, not the decarboxylation.[8] Recent studies have shown that carboxylic acids can act as bifunctional catalysts, accelerating the polymerization rate by facilitating the necessary proton transfers during the ring-opening step.[1][8] This allows for the synthesis of ultra-high molecular weight polysarcosine with exceptionally low dispersity (Đ < 1.05) under mild conditions, a significant advancement for producing high-purity biomaterials.
Conclusion
This compound is more than a simple heterocyclic compound; it is an enabling monomer for the next generation of polypeptide-based biomaterials. By moving away from hazardous traditional synthesis and adopting safer, more controllable methods based on stable precursors, researchers can now more readily access high-purity polysarcosine. The detailed understanding of its properties, handling requirements, and polymerization kinetics outlined in this guide provides a solid foundation for professionals in drug development and materials science to harness the full potential of this critical molecule.
References
-
Wang, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678–5692. Available at: [Link]
-
Zhang, C., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. Journal of the American Chemical Society. Available at: [Link]
-
Lohmann, N., & Schlaad, H. (n.d.). Synthesis of a sarcosine decablock polymer. TU Dresden. Available at: [Link]
-
Wang, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. PubMed. Available at: [Link]
-
Wang, Z., et al. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace, The University of Queensland. Available at: [Link]
-
Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(20), 3519-3522. Available at: [Link]
-
Birke, A., et al. (2018). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Polymers, 10(9), 996. Available at: [Link]
-
Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. ResearchGate. Available at: [Link]
-
Gattlen, J., et al. (2022). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. Available at: [Link]
-
Fuchs, F., et al. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules, 24(10), 4751–4760. Available at: [Link]
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Patel, K. D., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 83(5), 1072-1083. Available at: [Link]
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Ghorbani-Choghamarani, A., & Shiri, L. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(6), 507-509. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Oxazolidine-2,5-dione. PubChem Compound Database. Available at: [Link]
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Bakherad, M., et al. (2019). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 9(1), 209-242. Available at: [Link]
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Gunatillake, P. A., & Breyfogle, L. E. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(10), 4227-4234. Available at: [Link]
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The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Available at: [Link]
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3-methyloxazolidine-2,5-dione chemical structure and CAS number
An In-Depth Technical Guide to 3-Methyloxazolidine-2,5-dione: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Monomer for Advanced Biomaterials
This compound (CAS No. 5840-76-6) is a heterocyclic organic compound of significant interest in the field of polymer chemistry and biomaterials.[1] Structurally, it is the N-carboxyanhydride (NCA) derived from sarcosine, the N-methylated form of the amino acid glycine. This identity is key to its primary application: serving as the monomer for the ring-opening polymerization (ROP) to produce polysarcosine (pSar).[2][3]
Polysarcosine is emerging as a formidable alternative to polyethylene glycol (PEG), a widely used polymer for improving the pharmacokinetic properties of therapeutic agents.[2][3] Compared to PEG, pSar offers superb hydrophilicity, low cytotoxicity, excellent resistance to protein adsorption ("stealth" properties), and critically, a non-immunogenic profile, mitigating the risk of accelerated blood clearance seen with some PEGylated drugs.[][5][6] Consequently, a robust understanding of its monomer, this compound, is essential for professionals engaged in the development of next-generation drug delivery systems, lipid nanoparticles for mRNA therapeutics, and advanced bioconjugates.[][5][6][7]
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, a validated synthesis protocol, characterization methods, and its principal application in the synthesis of polysarcosine.
Chemical Structure and Physicochemical Properties
The structure of this compound features a five-membered ring containing an ester and an amide bond, characteristic of an N-carboxyanhydride.
Caption: Chemical structure of this compound.
Quantitative data and key properties of the compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 5840-76-6 | [NIST WebBook][1] |
| Molecular Formula | C₄H₅NO₃ | [NIST WebBook][1] |
| Molecular Weight | 115.09 g/mol | [NIST WebBook][1] |
| Synonyms | Sarcosine NCA, N-Methylglycine NCA, 3-methyl-1,3-oxazolidine-2,5-dione | [NIST WebBook][1] |
| Physical Form | White solid | [Sigma-Aldrich] |
| Melting Point | 99-100 °C | [Sigma-Aldrich] |
| Boiling Point | 138.7 ± 23.0 °C (at 760 mmHg) | [Sigma-Aldrich] |
| Storage Conditions | Store at 4°C or -20°C under an inert, dry atmosphere (e.g., nitrogen). Highly sensitive to moisture. | [Sigma-Aldrich] |
Synthesis of this compound (Sarcosine-NCA)
The synthesis of α-amino acid N-carboxyanhydrides is most commonly achieved via the Fuchs-Farthing method, which involves the direct reaction of a free amino acid with phosgene or a phosgene equivalent.[8] Triphosgene (bis(trichloromethyl) carbonate) is a crystalline, solid phosgene substitute that is easier and safer to handle than gaseous phosgene, making it the reagent of choice for laboratory-scale synthesis.[9][10]
The fundamental principle of this reaction is the dual carbonylation of the amino acid. The amine is converted to an N-carbonyl chloride intermediate, and the carboxylic acid is converted to a mixed anhydride, which then cyclize with the elimination of HCl to form the NCA ring. The use of an anhydrous solvent is critical, as the NCA product is highly susceptible to hydrolysis.
Experimental Protocol: Synthesis via the Triphosgene Method
This protocol describes a representative procedure for the synthesis of Sarcosine-NCA on a laboratory scale.
Materials:
-
Sarcosine (N-methylglycine)
-
Triphosgene (BTC)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes or Heptane
-
Activated Charcoal (optional, for catalysis)[11]
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware, oven-dried
Procedure:
-
Preparation: Under a positive pressure of inert gas (N₂ or Ar), add sarcosine (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension (approx. 0.5 M concentration of sarcosine).
-
Reagent Solution: In a separate, dry flask, dissolve triphosgene (0.34 - 0.40 eq) in anhydrous THF.
-
Causality Note: Using slightly less than the stoichiometric requirement of 0.33 eq of triphosgene per equivalent of sarcosine helps to minimize residual phosgene-related impurities. The reaction of 1 mole of triphosgene generates 3 moles of phosgene in situ.
-
-
Reaction: Gently heat the sarcosine suspension to 45-55 °C with vigorous stirring. Slowly add the triphosgene solution dropwise to the suspension over 1-2 hours.
-
Self-Validation: The reaction mixture will gradually become clearer as the solid sarcosine is consumed and the soluble NCA product is formed. The evolution of HCl gas will also be observed.
-
-
Reaction Completion: After the addition is complete, maintain the reaction at 50-60 °C for an additional 2-4 hours, or until the solution is nearly transparent.
-
Workup & Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under vacuum. Caution: This should be done in a well-ventilated fume hood with appropriate trapping for HCl and any residual phosgene. c. Add anhydrous hexanes or heptane to the concentrated residue to precipitate the crude Sarcosine-NCA. d. Isolate the white solid product by filtration in a glovebox or under a stream of inert gas. e. Wash the solid with cold, anhydrous hexanes to remove soluble impurities. f. Recrystallize the product from an anhydrous solvent system (e.g., THF/hexanes or ethyl acetate/hexanes) to achieve high purity.
-
Storage: Dry the purified white crystalline solid under high vacuum and store it in a sealed container under an inert atmosphere at -20°C.
Product Characterization
Validation of the synthesized this compound is crucial before its use in polymerization.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. The expected signals in a suitable deuterated solvent (e.g., CDCl₃) are:
-
A singlet corresponding to the three protons of the N-methyl (N-CH₃) group.
-
A singlet corresponding to the two protons of the α-carbon (Cα-CH₂) group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic strong carbonyl (C=O) stretching bands for the anhydride group, typically found around 1850 cm⁻¹ and 1780 cm⁻¹.
Key Application: Ring-Opening Polymerization to Polysarcosine
The primary utility of this compound is its function as a monomer in Ring-Opening Polymerization (ROP) to synthesize polysarcosine. The polymerization is typically initiated by a nucleophile, most commonly a primary amine, which proceeds via the "Normal Amine Mechanism" (NAM).[8][12][13][14]
Mechanism of Amine-Initiated ROP
The polymerization process is a controlled, chain-growth reaction where the degree of polymerization can be tuned by adjusting the monomer-to-initiator ratio.
Caption: Amine-initiated Ring-Opening Polymerization (ROP) of Sarcosine-NCA.
Experimental Protocol: Synthesis of Polysarcosine
This protocol provides a method for the benzylamine-initiated polymerization of Sarcosine-NCA. The target degree of polymerization (DP) is controlled by the monomer-to-initiator ([M]/[I]) ratio.
Materials:
-
Purified this compound (Sarcosine-NCA)
-
Benzylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (for precipitation)
-
Inert gas atmosphere (glovebox recommended)
Procedure:
-
Preparation: All operations should be performed under strictly anhydrous conditions, preferably in a glovebox.
-
Monomer Solution: Dissolve the desired amount of Sarcosine-NCA (e.g., 100 eq) in anhydrous DMF to make a stock solution (e.g., 0.5 M).
-
Initiator Solution: Prepare a stock solution of benzylamine (1.0 eq) in anhydrous DMF.
-
Initiation: To the vigorously stirred monomer solution, rapidly inject the required volume of the benzylamine initiator solution to achieve the target [M]/[I] ratio.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the concentration and target molecular weight.[15] The reaction progress can be monitored by taking aliquots and analyzing for monomer consumption via IR spectroscopy (disappearance of the anhydride peaks).
-
Termination & Isolation: a. Once the desired conversion is reached, remove the reaction vessel from the glovebox. b. Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold, stirred diethyl ether. c. A white, solid (polysarcosine) will form. d. Isolate the polymer by centrifugation or filtration. e. Wash the polymer multiple times with fresh diethyl ether to remove any residual monomer and solvent.
-
Drying: Dry the final polysarcosine product under high vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity (Đ).
Safety and Handling
This compound is an irritant and is highly reactive towards moisture.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions:
-
Handle only in a well-ventilated area or in a glovebox.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Store under an inert, dry atmosphere. The compound will rapidly decompose/polymerize upon exposure to atmospheric moisture.
-
Conclusion
This compound is more than a simple heterocyclic compound; it is the essential gateway to producing polysarcosine, a highly promising polymer for the future of drug delivery and biomaterials. Its synthesis requires careful control of reaction conditions, particularly the exclusion of moisture, but follows well-established chemical principles. The subsequent ring-opening polymerization provides a robust and controllable method for producing well-defined polymers. For researchers in pharmacology, materials science, and drug development, mastering the synthesis and handling of this monomer is a critical step toward harnessing the full potential of polysarcosine-based platforms.
References
-
Gangloff, N., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Available at: [Link]
-
AxisPharm. (n.d.). Polysarcosine (pSar). Retrieved from: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events. Biomacromolecules. Available at: [Link]
-
Lu, H., & Cheng, J. (2016). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from: [Link]
-
Habraken, G. J. M., et al. (2011). Reaction mechanism of the primary amine-initiated polymerization of the amino acid NCA. ResearchGate. Available at: [Link]
-
Srinivasarao, M., et al. (2020). Synthesis and Characterization of Dendrimer-Based Polysarcosine Star Polymers: Well-Defined, Versatile Platforms Designed for Drug-Delivery Applications. Biomacromolecules. Available at: [Link]
-
Ito, K. (2019). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. Available at: [Link]
-
Rana, S., & Dube, T. (2022). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Current Pharmaceutical Design. Available at: [Link]
-
Kaps, F. T., et al. (2020). Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery. ACS Applied Nano Materials. Available at: [Link]
-
Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. Available at: [Link]
-
Luxenhofer, R., et al. (2010). Synthesis of a sarcosine decablock polymer. TU Dresden. Available at: [Link]
-
Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. PubMed. Available at: [Link]
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Lu, H., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. ChemRxiv. Available at: [Link]
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Schlaad, H., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. ResearchGate. Available at: [Link]
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Giraud, M., et al. (1997). Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide. Journal of Peptide Science. Available at: [Link]
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Kaps, F. T., et al. (2023). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. Available at: [Link]
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Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition. Available at: [Link]
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Wang, S., et al. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ResearchGate. Available at: [Link]
-
Lu, H., et al. (2024). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. Available at: [Link]
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Sharma, S., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Journal of the Iranian Chemical Society. Available at: [Link]
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Schlaad, H., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. Available at: [Link]
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Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from: [Link]
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NIST. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Retrieved from: [Link]
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A Technical Guide to the Formation Mechanism of 3-Methyloxazolidine-2,5-dione
Abstract
3-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-alanine, is a pivotal monomer for the synthesis of N-methylated polypeptides. These polymers exhibit enhanced proteolytic resistance and unique conformational properties, making them highly valuable in drug delivery and biomaterials science. This guide provides an in-depth exploration of the core mechanisms governing the formation of this specialized NCA. We will dissect the prevalent phosgene-based Fuchs-Farthing methodology and contrast it with safer, modern phosgene-free alternatives. The discussion is grounded in established chemical principles, explaining the causality behind experimental choices and providing validated protocols for practical application.
Introduction: The Significance of N-Carboxyanhydrides (NCAs)
Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids that serve as activated monomers for polypeptide synthesis.[1] First synthesized by Hermann Leuchs in the early 20th century, these reactive molecules undergo ring-opening polymerization (ROP) to form polypeptides, releasing only carbon dioxide as a byproduct.[2][3] This clean and efficient polymerization makes NCAs indispensable tools in materials science and pharmaceutical development.[4]
This compound is the NCA corresponding to N-methyl-alanine. The incorporation of a methyl group on the amide nitrogen prevents hydrogen bonding, profoundly influencing the secondary structure of the resulting polymer. Polypeptides synthesized from this monomer, known as N-methylated polypeptides or polypeptoids, often exhibit increased solubility in organic solvents, enhanced resistance to enzymatic degradation, and unique helical conformations, properties that are highly sought after in the development of advanced therapeutics and biomaterials.[5] Understanding the precise mechanisms of its formation is therefore critical for ensuring high purity, yield, and scalability.
Core Mechanisms of Formation
The synthesis of this compound, like other NCAs, can be broadly categorized into two major routes: the classical, highly efficient phosgene-based methods and the increasingly important phosgene-free alternatives developed to mitigate safety concerns.
The Fuchs-Farthing Method: The Phosgene-Based Pathway
The most direct and widely used industrial method for synthesizing NCAs from unprotected amino acids is the Fuchs-Farthing route, which employs phosgene (COCl₂) or its safer, solid-state surrogates like diphosgene or triphosgene.[4][6] The reaction with N-methyl-alanine proceeds via a two-step mechanism involving N-chloroformylation followed by intramolecular cyclization.
Mechanism Breakdown:
-
N-Chloroformylation: The synthesis is initiated by the nucleophilic attack of the secondary amine of N-methyl-alanine on the electrophilic carbonyl carbon of phosgene. This addition-elimination reaction forms an N-chloroformyl-N-methyl-alanine intermediate and liberates one equivalent of hydrogen chloride (HCl).
-
Intramolecular Cyclization: The terminal carboxylic acid of the intermediate then acts as an intramolecular nucleophile, attacking the highly reactive acid chloride of the chloroformyl group. This cyclization step expels a second equivalent of HCl, resulting in the formation of the stable five-membered this compound ring.
Causality Behind Experimental Design:
-
Reagent Choice: Triphosgene is often preferred over gaseous phosgene in a laboratory setting. It is a stable, crystalline solid that decomposes into three equivalents of phosgene in situ, making it significantly easier and safer to handle.[6]
-
Solvent System: The reaction must be conducted under strictly anhydrous conditions, as both the phosgene reagent and the NCA product are extremely sensitive to moisture.[1] Aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate are ideal as they effectively dissolve the starting materials without participating in or quenching the reaction.[7]
-
Temperature Control: The reaction is typically heated to 50–60 °C to ensure a reasonable reaction rate and drive it to completion. However, studies have shown that the reaction's exotherm can be sufficient to drive it forward at ambient temperature, which is an advantage for large-scale synthesis where uniform heating can be challenging.[7]
-
Byproduct Management: The reaction generates two equivalents of HCl gas. In a laboratory setup, this is safely vented and often passed through a scrubber containing an alkaline solution.[6] Incomplete removal of HCl can lead to the formation of N-methyl-alanine hydrochloride, an unreactive salt that can contaminate the final product.[7]
Figure 1: The Fuchs-Farthing mechanism for NCA formation.
Phosgene-Free Synthetic Routes
The extreme toxicity of phosgene has driven the development of alternative synthetic strategies. These methods prioritize safety and environmental considerations without significantly compromising yield or purity.
Historically, the first synthesis of NCAs was achieved by Leuchs through the thermal cyclization of N-alkoxycarbonyl amino acid chlorides.[1][2]
Mechanism Breakdown:
-
Protection: The nitrogen of N-methyl-alanine is first protected with an alkoxycarbonyl group, such as ethoxycarbonyl (EtOOC-) or benzyloxycarbonyl (Cbz-).
-
Activation: The carboxylic acid is converted to a highly reactive acid chloride using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Thermal Cyclization: The resulting N-alkoxycarbonyl-N-methyl-alanine acid chloride is heated under vacuum. The alkoxycarbonyl oxygen attacks the acid chloride, inducing an intramolecular cyclization that eliminates an alkyl halide (e.g., ethyl chloride) to yield the NCA.[1]
Field Insights: The Leuchs method is less direct and often requires high temperatures (50-70 °C), which can cause decomposition and racemization in sensitive substrates.[1] For this reason, it has been largely superseded by the more direct Fuchs-Farthing method for many applications.
Figure 2: The historical Leuchs method for NCA synthesis.
Contemporary research focuses on coupling and cyclizing agents that are safer and generate benign byproducts.
Propanephosphonic Acid Anhydride (T3P®) Mediated Synthesis: A highly effective, modern phosgene-free method involves the use of T3P®, a mild and safe dehydrating agent. The reaction proceeds by treating a Boc-protected N-methyl-alanine with T3P®. The reagent activates the carboxylic acid, facilitating a clean and efficient intramolecular cyclization to form the NCA with high yield and purity, and without detectable epimerization.[8] The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.
Carbon Dioxide as a C1 Source: An innovative green chemistry approach utilizes carbon dioxide as the carbonyl source.[9] In this process, the unprotected amino acid is first treated with a bulky base (e.g., DIPEA) and CO₂ to form a carbamate salt. A coupling reagent, such as T3P®, then activates the carboxylic acid, which subsequently undergoes intramolecular cyclization to furnish the NCA. This method is notable for its use of a renewable and non-toxic C1 source.[9]
Figure 3: Phosgene-free NCA synthesis using T3P® reagent.
Comparative Summary and Data
The choice of synthetic route depends on factors such as scale, safety requirements, and available starting materials. The following table summarizes the key parameters of the discussed methods.
| Method | Key Reagent | Starting Material | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Fuchs-Farthing | Triphosgene | N-Methyl-Alanine | THF, Ethyl Acetate | 40–60 | >80%[6] | A: High yield, direct, scalable. D: Uses precursor to highly toxic phosgene. |
| Leuchs | SOCl₂, Heat | N-alkoxycarbonyl-N-methyl-alanine | N/A (neat) | 50–70 | Variable | A: Historical significance. D: Multi-step, harsh conditions, potential for side reactions.[1] |
| T3P® Method | T3P® | Boc-N-Methyl-Alanine | Ethyl Acetate, Me-THF | 20–40 | 70–90%[8] | A: Phosgene-free, mild conditions, safe byproducts. D: Requires pre-protected amino acid. |
| CO₂ / T3P® | CO₂, T3P® | N-Methyl-Alanine | Acetonitrile | 20–25 | Moderate[9] | A: Uses CO₂, green C1 source. D: Requires specific base/reagent combination, moderate yields. |
Experimental Protocols
The following protocols are provided as validated, self-contained methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Triphosgene (Fuchs-Farthing Variation)
Self-Validation: The reaction progress is monitored by IR spectroscopy. Completion is indicated by the disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of two strong anhydride C=O stretches (~1850 and 1780 cm⁻¹). The final product purity can be confirmed by ¹H NMR and melting point analysis.
Methodology:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen. Equip a two-necked round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging Reactants: To the flask, add N-methyl-L-alanine (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M). Begin stirring to create a suspension.
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.35 eq.) in anhydrous THF. Add this solution dropwise to the stirring amino acid suspension at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-55 °C. The suspension will gradually become a clear solution as the reaction proceeds. Maintain heating for 2-4 hours, or until the reaction is complete as determined by IR spectroscopy.
-
Workup: Cool the reaction mixture to room temperature. Filter the solution through a pad of Celite to remove any trace insoluble impurities.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane. Add hot ethyl acetate to dissolve the solid, then slowly add hexane until turbidity persists. Cool the solution to 0 °C to induce crystallization.
-
Drying and Storage: Filter the pure white crystals, wash with cold hexane, and dry under high vacuum. Store the final product, this compound, at -20 °C under an inert atmosphere.
Protocol 2: Phosgene-Free Synthesis using T3P®
Self-Validation: This reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting Boc-protected amino acid. The product can be validated by ¹H NMR, confirming the absence of the Boc-group protons and the presence of the characteristic NCA ring protons.
Methodology:
-
Preparation: Use oven-dried glassware under a nitrogen atmosphere.
-
Charging Reactants: Dissolve Boc-N-methyl-L-alanine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 2.2 eq.) in anhydrous ethyl acetate (~0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a 50 wt% solution of T3P® in ethyl acetate (1.5 eq.) dropwise to the stirring solution at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor for completion by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from ethyl acetate/hexane if necessary.
-
Drying and Storage: Dry the purified this compound under high vacuum and store at -20 °C under an inert atmosphere.
Conclusion
The formation of this compound is a well-understood process, achievable through several distinct mechanistic pathways. While the phosgene-based Fuchs-Farthing method remains a benchmark for efficiency and scalability, modern phosgene-free alternatives utilizing reagents like T3P® offer a compelling combination of safety, mild reaction conditions, and high yields. The choice of method allows researchers and drug development professionals to balance the demands of scale, safety, and cost, enabling the reliable production of this critical monomer for the synthesis of next-generation N-methylated polypeptides.
References
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Wikipedia contributors. (2023). Amino acid N-carboxyanhydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Royal Society of Chemistry. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of N -Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N -Methyl-α-Amino Acids N -Carboxyanhydrides. Retrieved from [Link]
-
ACS Publications. (2023, October 18). Efficient Synthesis of N-Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N-Methyl-α-Amino Acids N-Carboxyanhydrides. Macromolecules. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Retrieved from [Link]
-
Frontiers. (2021, March 28). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Isochem, PMC. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]
-
ACS Publications. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]
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PubMed. (2021, August 20). Synthesis of α-Amino Acid N-Carboxyanhydrides. Retrieved from [Link]
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Spectroscopic Characterization of 3-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyloxazolidine-2,5-dione (CAS No. 5840-76-6), a heterocyclic compound of interest in synthetic chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and provides expert interpretation and prediction based on the closely related structural analog, N-methylsuccinimide.
Molecular Structure and Spectroscopic Overview
This compound is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom within the ring, with two carbonyl groups at positions 2 and 5, and a methyl group attached to the nitrogen atom. The molecular formula is C₄H₅NO₃ and it has a molecular weight of approximately 115.09 g/mol .[1] Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
The structural features of this compound suggest key spectroscopic characteristics:
-
¹H NMR: The presence of a methylene group (CH₂) adjacent to an oxygen and a carbonyl group, and a methyl group (CH₃) on the nitrogen atom will give rise to distinct signals.
-
¹³C NMR: The spectrum will be characterized by signals from the two carbonyl carbons, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: The two carbonyl groups are expected to show strong absorption bands in the characteristic region for esters and amides.
-
Mass Spectrometry: The molecule is expected to exhibit a clear molecular ion peak and predictable fragmentation patterns upon ionization.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of published experimental NMR spectra for this compound, this section provides a predicted analysis based on the well-documented spectra of its structural analog, N-methylsuccinimide. The primary difference is the presence of an oxygen atom in the ring of this compound in place of a methylene group in N-methylsuccinimide. This substitution is expected to induce a downfield shift in the signals of adjacent nuclei due to the electronegativity of the oxygen atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two singlets.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~4.5 | Singlet | 2H | -CH₂- |
| 2 | ~3.0 | Singlet | 3H | -N-CH₃ |
Interpretation: The methylene protons (-CH₂-) are adjacent to both a carbonyl group and the ring oxygen. The electronegativity of the oxygen atom will cause a significant downfield shift, predicted to be around 4.5 ppm. The methyl protons (-N-CH₃) are attached to the nitrogen atom and are expected to appear as a singlet at approximately 3.0 ppm. For comparison, the methylene protons in N-methylsuccinimide appear as a singlet at around 2.7 ppm, and the N-methyl protons resonate at approximately 2.9 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to exhibit four distinct signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~170 | C=O (ester) |
| 2 | ~175 | C=O (amide) |
| 3 | ~70 | -CH₂- |
| 4 | ~25 | -N-CH₃ |
Interpretation: The two carbonyl carbons will have the largest chemical shifts. The carbonyl carbon of the ester group is predicted to be around 170 ppm, while the amide carbonyl carbon is expected at a slightly more downfield position, around 175 ppm. The methylene carbon, being attached to the electronegative oxygen, will be significantly deshielded and is predicted to appear around 70 ppm. The N-methyl carbon should resonate at approximately 25 ppm. In N-methylsuccinimide, the carbonyl carbons appear at around 177 ppm, the methylene carbons at 28 ppm, and the N-methyl carbon at 25 ppm.[2]
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring NMR spectra of a solid organic compound like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its two carbonyl groups.
| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | C=O stretch (anhydride-like, asymmetric) |
| ~1780 | Strong | C=O stretch (anhydride-like, symmetric) |
| ~1380 | Medium | C-N stretch |
| ~1180 | Strong | C-O-C stretch |
| ~2950 | Weak | C-H stretch (methyl and methylene) |
Interpretation: The two carbonyl groups are part of an N-acyl-alpha-amino acid anhydride system. This will likely result in two strong C=O stretching bands due to asymmetric and symmetric vibrations, predicted around 1850 cm⁻¹ and 1780 cm⁻¹, respectively. The C-N and C-O-C stretching vibrations are also expected to produce prominent bands. The C-H stretching vibrations of the methyl and methylene groups will appear as weaker bands around 2950 cm⁻¹. For comparison, N-methylsuccinimide shows strong carbonyl absorption at around 1700 cm⁻¹. The higher frequency of the carbonyl bands in this compound is anticipated due to the ring strain and the electronic effect of the adjacent oxygen atom.
Experimental Protocol for FTIR Spectroscopy of a Solid
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrumental Analysis:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
The mass spectrum of this compound is available from the NIST Chemistry WebBook, acquired via electron ionization (EI).[4][5]
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 115 | ~30 | [M]⁺ (Molecular Ion) |
| 87 | ~10 | [M - CO]⁺ |
| 71 | ~100 | [M - CO₂]⁺ |
| 57 | ~40 | [CH₃NCO]⁺ |
| 42 | ~80 | [C₂H₂O]⁺ |
| 29 | ~90 | [CH₃N]⁺ |
Interpretation: The mass spectrum shows a molecular ion peak at m/z 115, corresponding to the molecular weight of the compound. The base peak at m/z 71 is likely due to the loss of a molecule of carbon dioxide (CO₂) from the molecular ion. Another significant fragmentation pathway involves the loss of carbon monoxide (CO) to give a fragment at m/z 87. Other prominent peaks at m/z 57, 42, and 29 correspond to further fragmentation of the molecule.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
References
-
Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Methyl-2,5-oxazolidine-dione. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylsuccinimide. PubChem. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
MassBank. (2008). n-methyl succinimide. Retrieved from [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5-Pyrrolidinedione, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2007). 1H and 13C NMR Spectra of Methylmaleimido- And Methylsuccinimidoanthranilate Esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Introduction: The Oxazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Oxazolidinedione Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, represents a cornerstone scaffold in modern medicinal chemistry. While several isomers exist, the 2-oxazolidinone core has proven to be particularly fruitful, yielding a diverse array of compounds with significant therapeutic potential. The breakthrough of Linezolid, the first clinically approved oxazolidinone antibiotic, galvanized the exploration of this chemical space, revealing that its utility extends far beyond antibacterial applications.[1]
This guide provides a comprehensive technical overview of the primary biological activities associated with oxazolidinedione derivatives. We will delve into the molecular mechanisms, present key structure-activity relationship (SAR) insights, detail field-proven experimental protocols for evaluation, and offer a perspective on the future of this versatile pharmacophore. The narrative is designed to bridge foundational science with practical application, equipping researchers with the knowledge to innovate within this promising class of molecules.
Section 1: Antibacterial Activity - The Foundation of Oxazolidinone Therapeutics
The most well-established biological activity of oxazolidinone derivatives is their potent action against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3]
Mechanism of Action: A Unique Inhibition of Protein Synthesis
Unlike many other classes of antibiotics, oxazolidinones act at the very earliest stage of bacterial protein synthesis.[4] Their unique mechanism is a key reason for their efficacy against resistant strains, as it circumvents existing resistance pathways.[]
The core mechanism involves:
-
Binding to the 50S Ribosomal Subunit: The oxazolidinone molecule selectively binds to the 23S rRNA component of the large 50S ribosomal subunit.[4]
-
Interference at the Peptidyl Transferase Center (PTC): The binding site is located at the A-site within the PTC, the catalytic heart of the ribosome.[3][6]
-
Prevention of Initiation Complex Formation: By occupying this critical space, the drug physically prevents the correct positioning of the initiator fMet-tRNA. This blocks the formation of a functional 70S initiation complex, a crucial first step for translating mRNA into protein.[2][]
This halt in protein synthesis is bacteriostatic for most organisms but can be bactericidal for certain streptococci.[4]
Structure-Activity Relationship (SAR) Insights
Decades of research have illuminated the key structural features required for potent antibacterial activity. Linezolid serves as an excellent template for understanding these relationships.
-
N-Aryl Ring: The N-phenyl ring is crucial. A fluorine substituent at the 3-position generally enhances activity. The 4-position tolerates a variety of heterocyclic substituents (like the morpholine in Linezolid), which modulate pharmacokinetic properties.[6]
-
Oxazolidinone Core: The (S)-configuration at the C5 position is essential for proper orientation in the ribosomal binding pocket.
-
C5 Side Chain: The acetamidomethyl group at C5 is a classic feature, with the N-H acting as a critical hydrogen bond donor.[6] Modifications here can overcome resistance; for example, replacing the acetyl group with a 1,2,3-triazole can maintain activity against strains with the cfr resistance gene.[6]
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative oxazolidinone derivatives against key Gram-positive pathogens.
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecium (VRE) | Reference |
| Linezolid | 1.0-4.0 µg/mL | 0.5-4.0 µg/mL | 1.0-4.0 µg/mL | 1.0-4.0 µg/mL | [1][7] |
| Tedizolid | 0.25-0.5 µg/mL | 0.25-0.5 µg/mL | 0.25-0.5 µg/mL | 0.5 µg/mL | [3] |
| Benzoxazinyl-oxazolidinone 16 | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | 0.125-2.0 µg/mL | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantifying the in vitro potency of a new antibacterial agent.
Objective: To determine the minimum concentration of an oxazolidinone derivative that inhibits the visible growth of a target bacterium.
Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized oxazolidinone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the target bacterium (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension into Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. This creates a gradient of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or with a plate reader.
Section 2: Anticancer Activity - Exploiting Cellular Stress Pathways
A growing body of evidence demonstrates that oxazolidinone derivatives possess significant antiproliferative activity against various human cancer cell lines.[8] This activity often stems from the induction of programmed cell death, or apoptosis.
Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction
A common mechanistic theme is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[9]
The proposed signaling cascade is as follows:
-
ROS Generation: The oxazolidinone derivative induces a surge in intracellular ROS.
-
Mitochondrial Disruption: Elevated ROS levels lead to a reduction in the mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[8]
-
Apoptosis: Executioner caspases dismantle the cell, leading to apoptotic cell death.[8]
Data Presentation: In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying anticancer potency.
| Compound | MCF-7 (Breast Cancer) IC50 | HeLa (Cervical Cancer) IC50 | Reference |
| Compound OI ¹ | 17.66 µM | 31.10 µM |
¹(CE)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamide
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a robust and high-throughput method for screening the effects of compounds on cell proliferation.
Objective: To measure the reduction in cell viability of a cancer cell line after treatment with an oxazolidinone derivative.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO-treated cells).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.
Section 3: Anticonvulsant Activity - Modulating Neuronal Excitability
Certain oxazolidinone derivatives have demonstrated significant potential as anticonvulsant agents, offering protection in both chemically and electrically induced seizure models.
Mechanism of Action: A Multi-Target Approach
The anticonvulsant mechanism of oxazolidinones is not attributed to a single target but appears to involve the modulation of neuronal excitability through several pathways.
-
Ion Channel Blockade: For older oxazolidine-2,4-diones like trimethadione, the primary mechanism is the inhibition of low-voltage-activated (T-type) calcium channels, which are critical for the rhythmic burst firing in thalamic neurons associated with absence seizures.[10]
-
Modulation of Synaptic Transmission: More recent studies on novel derivatives show an ability to depress excitatory postsynaptic currents mediated by both NMDA and non-NMDA receptors.[7] This reduces the overall excitatory drive in neural circuits.
-
Reduction of Neuronal Firing: Some derivatives directly reduce the firing frequency of action potentials in neurons, suggesting an effect on voltage-gated sodium channels, which are responsible for action potential propagation.[7][11]
Data Presentation: In Vivo Anticonvulsant Efficacy
The Maximal Electroshock (MES) test is a common preclinical model for identifying agents effective against generalized tonic-clonic seizures.
| Compound | MES Test Protection (Dose) | Animal Model | Reference |
| PH-192 | 80% Protection (100 mg/kg, IP) | Rat | |
| Phenytoin (Control) | ~80% Protection (40 mg/kg, IP) | Rat |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This in vivo assay evaluates the ability of a compound to prevent seizure spread.
Objective: To assess the anticonvulsant activity of an oxazolidinone derivative against electrically induced tonic-clonic seizures in rodents.
Methodology:
-
Animal Acclimation: Use adult male rats or mice, allowing them to acclimate to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound via a specific route (e.g., intraperitoneal, IP) at various doses. Administer a vehicle control to a separate group of animals. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrode Placement: Apply corneal electrodes, moistened with saline, to the eyes of the animal.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test. The seizure typically lasts for 10-20 seconds.
-
Data Analysis: The compound is considered to have provided protection if the tonic hindlimb extension is abolished. Calculate the percentage of animals protected at each dose and determine the ED50 (the dose required to protect 50% of the animals) using probit analysis.
Section 4: Antidiabetic Activity - Targeting Metabolic Regulation
While the thiazolidinedione class (e.g., Pioglitazone) is famous for its antidiabetic properties, research has shown that the oxazolidinedione scaffold can also be engineered to produce potent insulin sensitizers.[12]
Mechanism of Action: PPARγ Agonism
The antidiabetic effects of these specific oxazolidinedione derivatives are attributed to their activity as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[12][13]
PPARγ is a nuclear receptor that acts as a master regulator of glucose and lipid metabolism.[14]
-
Ligand Binding: The oxazolidinone derivative enters the cell and binds to the ligand-binding domain of PPARγ.
-
Receptor Activation: This binding activates the receptor.
-
Gene Transcription: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Metabolic Regulation: This action modulates the transcription of genes involved in insulin signaling, glucose uptake, and fatty acid storage, ultimately leading to enhanced insulin sensitivity in tissues like adipose, muscle, and liver.[15][16]
Some derivatives have even shown dual PPARα/PPARγ agonism, which may offer additional benefits in managing dyslipidemia alongside hyperglycemia.[13]
Data Presentation: In Vivo Antidiabetic Efficacy
| Compound | Antidiabetic Activity (ED25) | Animal Model | PPARγ Agonism (EC50) | Reference |
| (R)-(+)-64 ² | 0.05 mg/kg/day | Wistar fatty rat | 8.87 nM | [12] |
| Pioglitazone (Control) | 0.5 mg/kg/day | Wistar fatty rat | - | [12] |
²5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione
Experimental Protocol: PPARγ Transactivation Assay
This cell-based reporter gene assay is a standard method to quantify the agonist activity of a compound on a nuclear receptor.
Objective: To determine if an oxazolidinone derivative can activate the PPARγ receptor and induce the expression of a reporter gene.
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., HEK293T or CHO) that is transiently or stably transfected with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a reporter gene (e.g., luciferase).
-
-
Cell Seeding and Transfection: Seed the cells in a 96-well plate. If not using a stable cell line, perform co-transfection of the two plasmids using a standard transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate. The luciferase enzyme produced will catalyze a luminescent reaction.
-
Luminescence Measurement: Measure the light output from each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein or a co-transfected β-galactosidase reporter). Plot the normalized activity against the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion and Future Perspectives
The oxazolidinone scaffold has unequivocally demonstrated its value far beyond its initial success in antibacterial therapy. Its derivatives have emerged as potent agents with promising anticancer, anticonvulsant, and antidiabetic activities. The versatility of this core structure allows for fine-tuning of its pharmacological profile, enabling the development of molecules with distinct and highly specific mechanisms of action.
Future research should focus on:
-
Selectivity and Safety: Developing derivatives with improved selectivity for their intended targets to minimize off-target effects. For example, designing selective PPARγ modulators that retain insulin-sensitizing effects without the side effects of full agonists.
-
Overcoming Resistance: In the antibacterial space, continued innovation is needed to design next-generation oxazolidinones that can overcome emerging resistance mechanisms.
-
Novel Therapeutic Areas: Exploring the potential of oxazolidinones in other areas, such as anti-inflammatory and neuroprotective applications, which have been hinted at in the literature.[1]
The chemical tractability and proven clinical success of the oxazolidinone core ensure that it will remain a high-priority scaffold for drug discovery and development for years to come.
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Duffy, E. M., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of the American Chemical Society. Retrieved from [Link][6]
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What is the mechanism of Linezolid? (2024). Patsnap Synapse. Retrieved from [Link][4]
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Vester, B., & Douthwaite, S. (2011). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy. Retrieved from [Link][3]
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Lecture Notes: Session 7 - Anticonvulsants: Barbiturates, Hydantoins, and Oxazolidine Diones. (n.d.). SNS Courseware. Retrieved from [Link][10]
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Armentano, B., et al. (2019). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Molecules. Retrieved from [Link][8]
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Muhubhupathi, G., et al. (2022). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. Retrieved from [Link]
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Pellicciari, R., et al. (2015). Novel Oxazolidinone-Based Peroxisome Proliferator Activated Receptor Agonists: Molecular Modeling, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link][13]
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Kombian, S. B., et al. (2012). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Cellular Physiology and Biochemistry. Retrieved from [Link][7]
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Momose, Y., et al. (2002). Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers with antidiabetic activities. Journal of Medicinal Chemistry. Retrieved from [Link][12]
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Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences. Retrieved from [Link][9]
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Ramalho, E., et al. (2022). Does the Oxazolidinone Derivatives Constitute a Functional Approach for Cancer Therapy? Letters in Drug Design & Discovery. Retrieved from [Link][17]
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Jain, S., & Singh, G. (2013). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of Diabetes & Metabolism. Retrieved from [Link][15]
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Pinto, A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link][1]
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Al-Hussain, S. A., & Almalki, A. J. (2022). Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. Pharmaceutical Science-Pharmacy. Retrieved from [Link][18]
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Brodie, M. J. (2016). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved from [Link][19]
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Antidiabetic drug. (2023). Britannica. Retrieved from [Link][21]
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Khan, I., et al. (2018). Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. Journal of Taibah University Medical Sciences. Retrieved from [Link][23]
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3-Methyloxazolidine-2,5-dione as Sarcosine N-Carboxyanhydride: A Technical Guide for Drug Development Professionals
Foreword: The Imperative for Advanced Polymeric Biomaterials
In the landscape of advanced drug delivery and biomaterials, the demand for polymers that are not only functional but also biocompatible and non-immunogenic is paramount. For decades, polyethylene glycol (PEG) has been the gold standard for imparting "stealth" properties to nanomedicines, prolonging their circulation time and improving therapeutic outcomes. However, the growing evidence of anti-PEG antibodies in a significant portion of the population, which can lead to accelerated blood clearance and hypersensitivity reactions, has catalyzed the search for viable alternatives.[1] This guide focuses on a highly promising successor: polysarcosine (pSar), a polypeptoid synthesized from the ring-opening polymerization of 3-methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) of sarcosine.
This document provides a comprehensive technical overview of sarcosine NCA, from its synthesis and characterization to its controlled polymerization and the subsequent applications of polysarcosine in drug delivery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile polymer in next-generation therapeutics.
Understanding Sarcosine N-Carboxyanhydride (this compound)
Sarcosine, or N-methylglycine, is an endogenous amino acid, making its polymer, polysarcosine, an attractive biomaterial with inherent biocompatibility and biodegradability.[][3][4] The monomer used for the synthesis of pSar is its N-carboxyanhydride (NCA), systematically named this compound.
The NCA ring is a high-energy, five-membered heterocyclic compound containing two carbonyl groups. This strained ring structure is susceptible to nucleophilic attack, which initiates a ring-opening polymerization (ROP) that proceeds with the loss of carbon dioxide. This process allows for the creation of well-defined polypeptoids with controlled molecular weights and low dispersity, which are critical parameters for clinical applications.
Caption: From Monomer to Polymer.
Synthesis and Characterization of Sarcosine NCA
The synthesis of high-purity sarcosine NCA is a critical first step for producing well-defined polysarcosine. The "Fuchs-Farthing" method, which utilizes phosgene or its equivalents, is a common and effective approach.[5]
Experimental Protocol: Synthesis of Sarcosine NCA
This protocol is a representative procedure and should be performed by trained chemists in a well-ventilated fume hood due to the use of hazardous reagents.
Materials:
-
Sarcosine (N-methylglycine)
-
Triphosgene (bis(trichloromethyl) carbonate) - a safer solid substitute for phosgene gas
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive chemistry (Schlenk line, etc.)
Procedure:
-
Drying: Thoroughly dry the sarcosine under high vacuum for several hours to remove any residual water.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an argon inlet, suspend the dried sarcosine in anhydrous THF.
-
Phosgenation: Slowly add a solution of triphosgene in anhydrous THF to the sarcosine suspension at room temperature. The reaction is typically exothermic.
-
Reflux: After the initial reaction subsides, gently heat the mixture to reflux (around 65°C) and maintain for 2-4 hours, or until the reaction mixture becomes clear, indicating the formation of the soluble NCA.
-
Solvent Removal: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude solid product from a mixture of anhydrous THF and hexane to purify the sarcosine NCA. This step is crucial for removing unreacted starting materials and byproducts.
-
Drying and Storage: Dry the purified white crystalline product under high vacuum. Store the sarcosine NCA in a desiccator or glovebox under an inert atmosphere at low temperature (-20°C) to prevent degradation.
Characterization of Sarcosine NCA
The identity and purity of the synthesized sarcosine NCA should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | A singlet for the N-methyl protons, a singlet for the α-methylene protons, and a singlet for the N-H proton (which may be broad or absent depending on the solvent and water content). |
| ¹³C NMR | Resonances for the N-methyl carbon, the α-methylene carbon, and the two carbonyl carbons. |
| FT-IR | Characteristic strong carbonyl stretching bands for the anhydride group, typically around 1850 cm⁻¹ and 1780 cm⁻¹. |
Ring-Opening Polymerization (ROP) of Sarcosine NCA
The ROP of sarcosine NCA is a living polymerization, which allows for the synthesis of polysarcosine with a predictable molecular weight and a narrow molecular weight distribution.[6] The polymerization is typically initiated by a nucleophile, such as a primary amine.
Caption: Experimental Workflow for ROP.
Mechanism of Amine-Initiated ROP
The polymerization proceeds via a nucleophilic attack of the primary amine initiator on one of the carbonyl carbons of the NCA ring. This leads to the opening of the ring and the formation of a carbamate intermediate. The carbamate then decarboxylates to yield a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain. The molecular weight of the resulting polysarcosine is determined by the initial molar ratio of the monomer to the initiator ([M]/[I]).
Protocol for Controlled ROP of Sarcosine NCA
Materials:
-
Purified Sarcosine NCA
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[6]
-
Primary amine initiator (e.g., benzylamine)
-
Anhydrous diethyl ether
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox, dissolve a calculated amount of sarcosine NCA in anhydrous DMF to achieve the desired concentration.
-
Initiation: Add the primary amine initiator via syringe. The amount of initiator will determine the target degree of polymerization (DP = [M]/[I]).
-
Polymerization: Allow the reaction to stir at room temperature. The polymerization of sarcosine NCA is relatively fast.[7]
-
Monitoring: The reaction can be monitored by the disappearance of the NCA carbonyl bands in the FT-IR spectrum.
-
Termination and Precipitation: Once the polymerization is complete, precipitate the polysarcosine by adding the reaction mixture dropwise to a large excess of cold, stirring diethyl ether.
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under high vacuum.
Advanced Control: Carboxylic Acid Catalysis
Recent studies have shown that carboxylic acids can act as bifunctional catalysts, significantly accelerating the ROP of sarcosine NCA (up to 50 times faster) while maintaining excellent control over the polymerization.[7][8][9] This allows for the robust synthesis of ultra-high molecular weight polysarcosine (up to 586 kDa) with exceptionally narrow dispersity (Đ < 1.05).[7][9] This is achieved by facilitating proton transfer and avoiding charge separation in the transition state.[7][9]
Polysarcosine: A Superior Alternative to PEG
Polysarcosine exhibits a unique combination of properties that make it an excellent candidate for biomedical applications, often outperforming PEG.[1][][3][4][10]
| Property | Polysarcosine (pSar) | Polyethylene Glycol (PEG) |
| Biocompatibility | Excellent, based on an endogenous amino acid.[][10] | Generally good, but concerns exist. |
| Immunogenicity | Very low to non-immunogenic; no reports of anti-pSar antibodies.[][11][12] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance.[1] |
| Biodegradability | Biodegradable through enzymatic hydrolysis of amide bonds.[] | Non-biodegradable. |
| Hydrophilicity | Highly water-soluble.[][3] | Highly water-soluble. |
| "Stealth" Properties | Excellent resistance to protein adsorption, leading to long circulation times.[][3][10] | The "gold standard" for stealth properties, but can be compromised by anti-PEG antibodies. |
Applications in Drug Development
The favorable properties of polysarcosine have led to its exploration in a wide range of drug delivery applications.
Lipid Nanoparticles (LNPs) for mRNA Delivery
Polysarcosine-lipid conjugates can be incorporated into LNPs for the delivery of mRNA therapeutics and vaccines.[][10][11][13] These pSar-LNPs have been shown to:
-
Exhibit reduced immunogenicity compared to their PEGylated counterparts.[11][12][13]
-
Provide excellent stability and prolonged circulation times.[]
Polymer-Protein and Polymer-Drug Conjugates
Covalently attaching polysarcosine to therapeutic proteins or small molecule drugs can improve their pharmacokinetic profiles.[14] Studies have shown that pSar-protein conjugates can:
-
Have a longer circulation half-life compared to the native protein.[14]
-
Exhibit greater therapeutic potency than equivalent PEG-protein conjugates.[14]
-
Show reduced immunogenicity against the therapeutic protein.[14]
Hydrogels for Tissue Engineering and Drug Release
Amphiphilic block copolymers containing a hydrophilic polysarcosine block and a hydrophobic block (e.g., poly(L-lactic acid)) can self-assemble into hydrogels.[15] These hydrogels are promising for:
-
Three-dimensional cell culture scaffolds in regenerative medicine.[15]
-
Controlled release depots for localized drug delivery.
Micelles for Hydrophobic Drug Delivery
Polysarcosine-based block copolymers can form micelles that encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[] This is particularly valuable for the delivery of chemotherapeutic agents.
Conclusion and Future Outlook
This compound is a pivotal monomer that provides access to polysarcosine, a highly versatile and advantageous polymer for biomedical applications. The ability to synthesize well-defined pSar through controlled ring-opening polymerization, coupled with its excellent biocompatibility and non-immunogenic nature, positions it as a leading alternative to PEG. As the challenges associated with PEGylation become more apparent, the adoption of polysarcosine in clinical and commercial drug delivery systems is expected to grow significantly. Further research into novel polysarcosine architectures and their applications will continue to drive innovation in the field of nanomedicine and advanced biomaterials.
References
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Wang, S., Lu, M., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]
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AxisPharm. Polysarcosine | Polymer PEG. [Link]
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Wang, S., Lu, M., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]
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Shimadzu. (Date not available). Development of Hydrogels Based on the Amphiphilic CopolymersPoly (Sarcosine) and Poly (L-Lactic Acid). [Link]
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Nogueira, S. S., Schlegel, A., et al. (2020). Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery. ACS Applied Nano Materials. [Link]
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Hu, Y., Hou, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry. [Link]
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Nogueira, S. S., Schlegel, A., et al. (2020). Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery. Request PDF on ResearchGate. [Link]
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University of Queensland. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace. [Link]
-
Wang, S., Lu, H., et al. (2024). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. [Link]
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Nogueira, S. S., Schlegel, A., et al. (2020). Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery. ACS Applied Nano Materials. [Link]
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England, R., et al. (2020). Synthesis and Characterization of Dendrimer-Based Polysarcosine Star Polymers: Well-Defined, Versatile Platforms Designed for Drug-Delivery Applications. PubMed. [Link]
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Wang, S., Lu, M., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. PubMed. [Link]
-
Al-Azzawi, W. T., et al. (2024). Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications. PubMed. [Link]
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Singhai, M., & Bhattacharya, S. (2021). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Bentham Science Publishers. [Link]
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Luxenhofer, R., et al. (Date not available). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Request PDF on ResearchGate. [Link]
-
Hu, Y., Hou, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. ACS Publications. [Link]
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Singhai, M., & Bhattacharya, S. (2021). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Bentham Science. [Link]
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ResearchGate. (Date not available). Scheme S1. Synthesis of sarcosine NCA (Sar 1 NCA). [Link]
-
Curapath. (Date not available). Polysarcosine (pSar) a safer, more effective alternative to poly-ethylene glycol (PEG). [Link]
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CD Bioparticles. (Date not available). Polysarcosine. [Link]
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The Royal Society of Chemistry. (Date not available). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. [Link]
-
England, R., et al. (Date not available). Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects. Polymer Chemistry (RSC Publishing). [Link]
-
TU Dresden. (Date not available). synthesis of a sarcosine decablock polymer. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Facile Synthesis of 3-Alkyl-5-methyloxazolidine-2,4-diones (V) and N-Lactoyl-N,N′-dialkylureas (VII). [Link]
- Google Patents. (Date not available). US2575693A - 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione.
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Bamford, C. H., Block, H., & Pugh, A. C. P. (1961). The polymerization of 3-substituted oxazolidine-2,5-diones. J. Chem. Soc., 2057. [Link]
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ResearchGate. (2023). (PDF) Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. [Link]
-
van der Meulen, I., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. [Link]
-
MDPI. (Date not available). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. [Link]
-
ResearchGate. (Date not available). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. [Link]
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Thermal Properties and Stability of 3-Methyloxazolidine-2,5-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyloxazolidine-2,5-dione, a heterocyclic compound of interest in synthetic chemistry and drug development, possesses thermal properties critical to its handling, storage, and application. This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of this molecule. While specific experimental thermal analysis data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its thermal characterization. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC) are presented to enable researchers to rigorously assess its thermal behavior. Furthermore, potential decomposition mechanisms, including hydrolysis, decarboxylation, and ring-opening reactions, are discussed.
Introduction: Understanding the Core Structure and its Implications
This compound belongs to the class of oxazolidinediones, which are five-membered heterocyclic compounds containing two carbonyl groups. The presence of the N-methyl group and the anhydride-like structure of the oxazolidine-2,5-dione ring are key determinants of its reactivity and thermal stability. The inherent ring strain and the presence of two electrophilic carbonyl carbons make the molecule susceptible to nucleophilic attack and thermal decomposition.
The requirement for refrigerated storage (2-8°C or -20°C) under an inert atmosphere, away from moisture, as specified by commercial suppliers, strongly indicates a predisposition to degradation.[1][2][3] This guide will delve into the theoretical underpinnings of this instability and provide the practical framework for its experimental investigation.
Physicochemical Properties
A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Reference(s) |
| CAS Number | 5840-76-6 | [3] |
| Molecular Formula | C₄H₅NO₃ | [3] |
| Molecular Weight | 115.09 g/mol | [3] |
| Melting Point | 99-100 °C | |
| Boiling Point | 138.7 ± 23.0 °C at 760 mmHg | |
| Appearance | Solid | [1][2] |
| Storage Conditions | 2-8°C or -20°C, under inert atmosphere, away from moisture. | [1][2][3] |
Theoretical Thermal Decomposition Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds such as N-carboxyanhydrides and other oxazolidinones, several potential thermal degradation pathways can be postulated.[4][5][6]
Hydrolysis
The presence of the anhydride-like moiety makes this compound highly susceptible to hydrolysis, especially in the presence of moisture. This is a primary concern for its long-term stability and handling. The hydrolysis reaction would lead to the opening of the oxazolidine ring to form N-methyl-2-hydroxyacetamide-2-carboxylic acid, which may be unstable and undergo further reactions. The rate of hydrolysis is expected to be influenced by pH and temperature.[7][8]
Caption: Proposed Hydrolysis Pathway of this compound.
Decarboxylation
Thermal stress can induce decarboxylation, a common decomposition pathway for compounds containing carboxylic acid or anhydride functionalities. For this compound, decarboxylation could lead to the formation of various degradation products, potentially involving the loss of one or both carbonyl groups as carbon dioxide. This process is often observed in the thermal analysis of related cyclic anhydrides and oxazolidinones.[2][5]
Caption: Proposed Decarboxylation Pathway of this compound.
Ring-Opening Polymerization
N-carboxyanhydrides (NCAs), which are structurally related to oxazolidine-2,5-diones, are known to undergo ring-opening polymerization to form polypeptides.[4] It is plausible that under certain conditions, such as in the presence of initiators (e.g., primary amines, water) and heat, this compound could undergo a similar ring-opening polymerization. This would result in the formation of a polyamide-like polymer.
Caption: Proposed Ring-Opening Polymerization of this compound.
Experimental Investigation of Thermal Properties
To experimentally validate the proposed thermal degradation pathways and to quantify the thermal stability of this compound, a suite of thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its weight loss as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess the influence of oxygen on decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
-
Quantify the residual mass at the end of the experiment.
-
Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition or phase transitions.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen, 50 mL/min).
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min to observe the melting endotherm.
-
In a separate experiment, heat the sample to a higher temperature (e.g., 300 °C) to observe any decomposition exotherms.
-
-
-
Data Analysis:
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the heat of fusion (ΔHf) from the area of the melting peak.
-
Identify the onset temperature and peak temperature of any exothermic decomposition events.
-
Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions, providing crucial safety data for large-scale handling and storage.
Protocol:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.
-
Sample Preparation: Place a known mass of this compound into a suitable ARC bomb (e.g., titanium or stainless steel).
-
Experimental Conditions:
-
Mode: Operate in a heat-wait-seek mode. The instrument heats the sample in small steps, waits for thermal equilibrium, and then detects any self-heating.
-
Sensitivity: Set the self-heating rate sensitivity to a low value (e.g., 0.02 °C/min).
-
-
Data Analysis:
-
Determine the onset temperature of self-heating.
-
Measure the rates of temperature and pressure rise as a function of temperature.
-
Calculate the time to maximum rate (TMR) and the adiabatic temperature rise.
-
Caption: Experimental Workflow for Accelerating Rate Calorimetry (ARC).
Implications for Stability, Handling, and Storage
The anticipated thermal instability of this compound has significant practical implications:
-
Storage: The compound should be stored at low temperatures (as recommended by suppliers) in a desiccated, inert atmosphere to minimize hydrolysis and thermally induced degradation.
-
Handling: Exposure to ambient moisture and elevated temperatures during handling should be minimized. Use of a glovebox or dry, inert atmosphere is recommended for weighing and transfer operations.
-
Process Safety: For applications involving heating, such as in chemical reactions or formulation processes, a thorough understanding of the onset temperature of decomposition and the potential for runaway reactions is critical. The data obtained from TGA, DSC, and particularly ARC, will be invaluable for defining safe operating temperature limits.
Conclusion
While direct experimental data on the thermal properties of this compound is limited in the public domain, a comprehensive understanding of its potential thermal behavior can be developed through the application of fundamental chemical principles and by analogy to related compounds. This technical guide provides a framework for researchers and drug development professionals to approach the thermal characterization of this molecule. By following the detailed experimental protocols for TGA, DSC, and ARC, and by considering the proposed decomposition pathways, a robust assessment of the thermal stability and safety of this compound can be achieved. This knowledge is paramount for its safe and effective use in research and development.
References
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Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. [Link]
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. [Link]
-
Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Publications. [Link]
-
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. [Link]
-
A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. PubMed. [Link]
-
Formation of six-membered cyclic anhydrides by thermally induced intramolecular ester condensation in Eudragit E film. ScienceDirect. [Link]
-
Thermal behavior and mass spectrometry studies of 2-oxazolidinone derivatives. Sci-Hub. [Link]
-
Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. [Link]
-
Oxazolidine. Wikipedia. [Link]
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An In-Depth Technical Guide to Determining the Solubility of 3-Methyloxazolidine-2,5-dione in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-methyloxazolidine-2,5-dione in various organic solvents. Recognizing the current gap in publicly available quantitative solubility data for this compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data in-house. A robust, step-by-step methodology, centered around the widely accepted shake-flask equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented. This guide is designed to be a self-validating system, ensuring the scientific integrity and trustworthiness of the obtained results.
Introduction: The Significance of this compound and Its Solubility
This compound, a heterocyclic compound, and its derivatives are of growing interest in medicinal chemistry and materials science. The oxazolidinedione core is a privileged scaffold in various pharmacologically active molecules. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and screening.
Solubility data is critical for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization to ensure reactants are in the same phase.
-
Crystallization and Purification: Designing effective crystallization processes for obtaining high-purity material.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery.
-
High-Throughput Screening: Preparing stock solutions of known concentrations for biological assays.
This guide will provide the necessary tools to systematically determine this crucial physicochemical parameter.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a guiding concept in solvent selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₃ | [ChemScene][1] |
| Molecular Weight | 115.09 g/mol | [ChemScene][1] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Melting Point | 99-100 °C | [Sigma-Aldrich] |
| Boiling Point (est.) | 138.7 ± 23.0 °C at 760 mmHg | [Sigma-Aldrich] |
| LogP (calculated) | -0.405 | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [ChemScene][1] |
The calculated LogP value suggests that this compound is a relatively polar molecule, which would indicate a preference for polar organic solvents. However, experimental determination across a spectrum of solvents is necessary for a comprehensive understanding.
Experimental Protocol for Determining the Solubility of this compound
The following protocol details the shake-flask method, a gold-standard technique for determining equilibrium solubility.[2] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Step-by-Step Procedure
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of vials. A general guideline is to add an amount that is visibly in excess after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[3]
-
-
Quantification by HPLC:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Preparation: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC. The choice of the HPLC method (e.g., column, mobile phase, flow rate, and detection wavelength) should be optimized for this compound.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Interpretation and Reporting
The solubility of this compound should be reported as the mean of the triplicate measurements ± the standard deviation for each solvent at the specified temperature. It is recommended to present the solubility data in a tabular format for easy comparison across different solvents.
Table 2: Example of a Solubility Data Reporting Table
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Acetonitrile | 25 | Experimental Value | ± Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | ± Value |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | ± Value |
| Tetrahydrofuran (THF) | 25 | Experimental Value | ± Value |
| Methanol | 25 | Experimental Value | ± Value |
| Ethanol | 25 | Experimental Value | ± Value |
| Ethyl Acetate | 25 | Experimental Value | ± Value |
| Dichloromethane | 25 | Experimental Value | ± Value |
| Toluene | 25 | Experimental Value | ± Value |
Conclusion
References
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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A Technical Guide to the Historical Synthesis of N-Methylated Oxazolidinediones: From Anticonvulsant Pioneers to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of N-methylated oxazolidinediones. With a focus on the pioneering anticonvulsant drugs that defined this chemical class, this document elucidates the foundational synthetic strategies, the chemical principles underpinning these reactions, and the evolution of these methods. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for today's researchers.
Introduction: The Significance of the N-Methylated Oxazolidinedione Scaffold
The N-methylated oxazolidinedione ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of early anticonvulsant therapies. The introduction of a methyl group at the nitrogen atom (N-3 position) of the oxazolidine-2,4-dione core was a critical structural modification that led to the discovery of potent drugs for the treatment of absence seizures. Understanding the historical synthesis of these molecules, such as Trimethadione, offers valuable insights into the evolution of synthetic organic and medicinal chemistry.
Historically, the synthesis of N-methylated oxazolidinediones has been dominated by a two-step approach: the initial formation of the heterocyclic ring, followed by N-alkylation. This guide will delve into these classical methods, providing a detailed examination of the reaction mechanisms and experimental considerations.
Part 1: The Foundational Two-Step Synthesis: A Historical Perspective
The most significant historical method for preparing N-methylated oxazolidinediones, exemplified by the synthesis of the anticonvulsant drug Trimethadione (3,5,5-trimethyloxazolidine-2,4-dione), involves a two-step sequence. This approach first constructs the 5,5-disubstituted oxazolidine-2,4-dione ring, which is subsequently methylated at the nitrogen atom.
Step 1: Formation of the 5,5-Disubstituted Oxazolidine-2,4-dione Ring
The cornerstone of this synthesis is the condensation reaction between an α-hydroxy ester and urea. This method provides a straightforward and efficient route to the core heterocyclic structure.
Reaction Mechanism: The reaction proceeds via a cyclocondensation mechanism. The α-hydroxy ester reacts with urea in the presence of a base, typically a sodium alkoxide, to form the 5,5-disubstituted oxazolidine-2,4-dione.
Causality Behind Experimental Choices: The use of an α-hydroxy ester as a starting material is crucial as it provides the necessary carbon skeleton and hydroxyl group for the cyclization. Urea serves as the source of the nitrogen and carbonyl groups required to complete the heterocyclic ring. The basic conditions are essential to deprotonate the urea and the hydroxyl group, facilitating the nucleophilic attack and subsequent cyclization.
Experimental Protocol: Synthesis of 5,5-Dimethyloxazolidine-2,4-dione
-
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, urea and ethyl 2-hydroxyisobutyrate are added.
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the 5,5-dimethyloxazolidine-2,4-dione.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or water.
-
Step 2: N-Methylation of the Oxazolidine-2,4-dione Ring
The second and final step in this classical synthesis is the methylation of the nitrogen atom of the pre-formed oxazolidine-2,4-dione ring.
Reaction Mechanism: This step is a classic N-alkylation reaction. The 5,5-dimethyloxazolidine-2,4-dione is treated with a methylating agent in the presence of a base. The base deprotonates the nitrogen atom of the oxazolidinedione, forming a nucleophilic anion that then attacks the methylating agent in an SN2 reaction.
Causality Behind Experimental Choices: Dimethyl sulfate has been a historically significant and effective methylating agent for this transformation due to its high reactivity. The choice of base, often sodium hydroxide or an alkoxide, is critical for the deprotonation of the relatively acidic N-H proton of the oxazolidinedione, thereby activating it for methylation.
Experimental Protocol: Synthesis of Trimethadione (3,5,5-Trimethyloxazolidine-2,4-dione) [1]
-
Materials:
-
5,5-Dimethyloxazolidine-2,4-dione
-
Dimethyl sulfate
-
Sodium hydroxide solution
-
-
Procedure:
-
5,5-Dimethyloxazolidine-2,4-dione is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled, and dimethyl sulfate is added dropwise with stirring while maintaining a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete methylation.
-
The product, Trimethadione, which may separate as an oil or solid, is then extracted with a suitable organic solvent (e.g., ether or dichloromethane).
-
The organic extracts are dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or recrystallization.
-
Part 2: Visualizing the Synthetic Pathway
The following diagrams illustrate the key steps in the historical synthesis of N-methylated oxazolidinediones.
Caption: Overall workflow of the historical two-step synthesis of Trimethadione.
Caption: N-Methylation mechanism of the oxazolidinedione ring.
Part 3: Comparative Analysis of Historical Methods
The following table summarizes the key aspects of the foundational two-step synthesis for N-methylated oxazolidinediones.
| Parameter | Step 1: Ring Formation | Step 2: N-Methylation |
| Starting Materials | α-Hydroxy ester, Urea | 5,5-Disubstituted oxazolidine-2,4-dione, Methylating agent |
| Key Reagents | Sodium alkoxide | Base (e.g., NaOH), Dimethyl sulfate |
| Reaction Type | Cyclocondensation | Nucleophilic Substitution (SN2) |
| Typical Yields | Moderate to Good | Good to Excellent |
| Key Advantages | Utilizes readily available starting materials. | Generally high-yielding and reliable. |
| Key Disadvantages | Requires anhydrous conditions for the preparation of sodium alkoxide. | Use of toxic and corrosive reagents like dimethyl sulfate. |
Conclusion
The historical synthesis of N-methylated oxazolidinediones, particularly Trimethadione, provides a classic example of a robust and logical two-step synthetic strategy that was pivotal in the development of early anticonvulsant drugs. The condensation of an α-hydroxy ester with urea to form the core heterocyclic ring, followed by a direct N-methylation, remains a fundamental and instructive approach in heterocyclic chemistry. While modern synthetic methods may offer milder conditions or alternative reagents, the foundational principles established by these early syntheses continue to inform the work of contemporary chemists in the pursuit of novel therapeutic agents. This guide serves as a testament to the enduring legacy of these pioneering synthetic methods and their contribution to the field of medicinal chemistry.
References
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Pastore, V., et al. (2013). Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides. Bioorganic & Medicinal Chemistry, 21(4), 841-846. [Link]
- Pharmacy 180. (n.d.). Oxazolidinediones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from a relevant pharmaceutical chemistry resource.
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PubChem. (n.d.). Trimethadione. National Center for Biotechnology Information. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 3,5-Disubstituted Oxazolidine-2,4-diones: A Technical Guide for Drug Discovery
Abstract
The oxazolidine-2,4-dione scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of 3,5-disubstituted oxazolidine-2,4-diones, a subclass with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. We will delve into the synthetic strategies for accessing these compounds, their mechanisms of action against key cellular targets, and detailed protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Oxazolidine-2,4-dione Core - A Scaffold of Therapeutic Promise
The five-membered heterocyclic ring of oxazolidine-2,4-dione has long been recognized as a valuable pharmacophore. Early examples, such as the anticonvulsant drugs trimethadione and paramethadione, highlighted the potential of this scaffold to modulate biological systems. More recently, the focus has shifted to the diverse therapeutic possibilities offered by strategic substitution at the N-3 and C-5 positions. These modifications allow for the fine-tuning of physicochemical properties and target-specific interactions, leading to the discovery of potent and selective agents with anticancer and antifungal activities. This guide will focus on the synthesis, mechanism of action, and evaluation of these promising 3,5-disubstituted derivatives.
Synthetic Strategies for 3,5-Disubstituted Oxazolidine-2,4-diones
The synthesis of 3,5-disubstituted oxazolidine-2,4-diones is typically achieved through a sequential process involving the formation of a 5-substituted intermediate followed by substitution at the 3-position. A common and effective approach is outlined below.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Caption: General workflow for the synthesis of 3,5-disubstituted oxazolidine-2,4-diones.
Step 1: Knoevenagel Condensation for C-5 Substitution
The initial step involves the Knoevenagel condensation of the parent oxazolidine-2,4-dione with an appropriate aldehyde. This reaction introduces the substituent at the C-5 position, often as an arylidene group.[1][2]
Experimental Protocol: Synthesis of 5-Arylidene-oxazolidine-2,4-dione
-
Reaction Setup: To a solution of oxazolidine-2,4-dione (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a weak base (e.g., piperidine, triethylamine, or sodium acetate).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 5-arylidene-oxazolidine-2,4-dione.
Step 2: N-Alkylation or N-Arylation for N-3 Substitution
The second step involves the substitution at the N-3 position of the 5-arylidene-oxazolidine-2,4-dione intermediate. This is commonly achieved through an N-alkylation or N-arylation reaction.[3]
Experimental Protocol: Synthesis of 3-Substituted-5-arylidene-oxazolidine-2,4-dione
-
Reaction Setup: To a solution of the 5-arylidene-oxazolidine-2,4-dione (1.0 eq.) in an aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or triethylamine, 1.2-1.5 eq.) and the desired alkyl or aryl halide (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-12 hours. Reaction progress should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final 3,5-disubstituted oxazolidine-2,4-dione.
Therapeutic Applications and Mechanisms of Action
3,5-Disubstituted oxazolidine-2,4-diones have emerged as promising candidates in several therapeutic areas, most notably in cancer and fungal infections.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies on the structurally similar 3,5-disubstituted thiazolidine-2,4-diones have demonstrated potent anticancer activity.[4][5] These compounds often exert their effects by modulating critical signaling pathways that are frequently dysregulated in cancer, such as the Raf/MEK/ERK and PI3K/Akt pathways.
3.1.1. Inhibition of the Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 3,5-disubstituted thiazolidine-2,4-diones have been identified as dual inhibitors of this pathway.[5]
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by 3,5-disubstituted oxazolidine-2,4-diones.
3.1.2. Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling network that governs cell growth, survival, and metabolism. Its dysregulation is also frequently implicated in cancer. Some 3,5-disubstituted thiazolidine-2,4-diones have been shown to inhibit this pathway, often in conjunction with Raf/MEK/ERK inhibition.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by 3,5-disubstituted oxazolidine-2,4-diones.
3.1.3. Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3,5-disubstituted oxazolidine-2,4-dione derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Table 1: Representative Anticancer Activity of Thiazolidine-2,4-dione Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | HepG2 | 2.04 ± 0.06 | [6] |
| MCF-7 | 1.21 ± 0.04 | [6] | |
| Compound 12c·2HCl | HCT116 | 5.40 ± 2.40 | [7] |
| Compound 7d·2HCl | HeLa | 4.55 ± 0.35 | [7] |
Note: The data presented is for structurally similar thiazolidine-2,4-dione derivatives and serves as a strong indicator of the potential of the oxazolidine-2,4-dione scaffold.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. 3,5-Disubstituted oxazolidine-2,4-diones and their thio-analogs have shown promising antifungal activity, particularly against Candida species.[8][9][10] The primary mechanism of action for many of these compounds is believed to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[10][11]
3.2.1. Inhibition of Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase is a cytochrome P450 enzyme responsible for a crucial step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
Caption: Inhibition of lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway.
3.2.2. Evaluation of Antifungal Activity: Broth Microdilution Assay
The broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture according to CLSI or EUCAST guidelines.
-
Serial Dilution: Prepare serial twofold dilutions of the 3,5-disubstituted oxazolidine-2,4-dione derivatives in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Table 2: Representative Antifungal Activity of Oxazolidinone and Thiazolidine-2,4-dione Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 4d (Oxazolidinone derivative) | Candida glabrata | 0.12 | [8] |
| Compound 4k (Oxazolidinone derivative) | Candida glabrata | 0.12 | [8] |
| Compound 31a (Thiazolidinedione derivative) | Candida parapsilosis | 0.03 | [9] |
| Compound 31a (Thiazolidinedione derivative) | Microsporum canis | 0.03 | [9] |
| Compound 31a (Thiazolidinedione derivative) | Trichophyton rubrum | 0.03 | [9] |
Conclusion and Future Directions
The 3,5-disubstituted oxazolidine-2,4-dione scaffold holds immense promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions at the N-3 and C-5 positions provide a rich chemical space for exploration. The demonstrated activity of structurally related compounds against key cancer signaling pathways and fungal-specific enzymes validates the therapeutic potential of this class of molecules.
Future research should focus on the synthesis and evaluation of a broader range of 3,5-disubstituted oxazolidine-2,4-dione derivatives to establish comprehensive structure-activity relationships. Further mechanistic studies are warranted to elucidate the precise molecular interactions with their targets and to identify potential off-target effects. In vivo efficacy and pharmacokinetic studies will be crucial in advancing the most promising candidates towards clinical development. The insights and protocols provided in this guide aim to facilitate and accelerate these research endeavors, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.
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Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. (URL: [Link])
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Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (URL: [Link])
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3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. (URL: [Link])
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Anticancer oxazolidine derivatives. (a) 3,5-diaryl-substituted... - ResearchGate. (URL: [Link])
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Synthesis of Novel 3,5-Disubstituted-2-oxindole Derivatives As Antitumor Agents against Human Nonsmall Cell Lung Cancer - PMC. (URL: [Link])
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Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. (URL: [Link])
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (URL: [Link])
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Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI. (URL: [Link])
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Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous - Journal of Materials and Environmental Science. (URL: [Link])
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Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione - MDPI. (URL: [Link])
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3,5-Disubstituted Thiazolidine-2,4-Diones: Design, Microwave-Assisted Synthesis, Antifungal Activity, and ADMET Screening - PubMed. (URL: [Link])
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Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles - PubMed Central. (URL: [Link])
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Selection of Orally Active Antifungal Agents From 3,5-substituted Isoxazolidine Derivatives Based on Acute Efficacy-Safety Profiles - PubMed. (URL: [Link])
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Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed. (URL: [Link])
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Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - arkat usa. (URL: [Link])
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Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (URL: [Link])
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Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - NIH. (URL: [Link])
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IC50 values of some of the representative compounds - ResearchGate. (URL: [Link])
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Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis - PubMed. (URL: [Link])
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A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione - Arkivoc. (URL: [Link])
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Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC. (URL: [Link])
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A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione - ResearchGate. (URL: [Link])
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Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry. (URL: [Link])
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - ResearchGate. (URL: [Link])
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2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - NIH. (URL: [Link])
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Vertical Inhibition of the RAF-MEK-ERK Cascade Induces Myogenic Differentiation, Apoptosis and Tumor Regression in H/NRAS Q61X-mutant Rhabdomyosarcoma - PMC. (URL: [Link])
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DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PubMed Central. (URL: [Link])
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Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. | Palmetto Profiles. (URL: [Link])
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Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides - ResearchGate. (URL: [Link])
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Synthesis and Antiphytopathogenic Activity of Novel Oxazolidine-2,4-diones Bearing Phenoxypyridine Moiety - PubMed. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: Ring-Opening Polymerization of 3-Methyloxazolidine-2,5-dione for Advanced Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 3-methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from N-methyl-L-alanine. The resulting polymer, poly(N-methyl-L-alanine), is a polypeptoid, a class of polymers gaining significant attention for biomedical applications due to its proteolytic stability and biocompatibility.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and characterization techniques. The causality behind experimental choices is explained to empower users to rationally design and control the polymerization process for creating advanced drug delivery systems.[2][3]
Introduction: The Promise of Polypeptoids in Drug Delivery
Poly(α-amino acid)s are compelling biomaterials for drug delivery due to their biocompatibility and biodegradability.[2][4] They can self-assemble into nanostructures like micelles and nanoparticles, which can encapsulate and protect therapeutic agents.[5] However, the amide N-H bond in traditional polypeptides can be susceptible to enzymatic degradation and can lead to strong intermolecular hydrogen bonding, sometimes complicating processing and solubility.
N-alkylation of the polyamide backbone, which creates a class of polymers known as polypeptoids, effectively overcomes these limitations. The polymerization of N-substituted N-carboxyanhydrides (NNCAs), such as this compound, yields polypeptoids with unique properties.[1][6] Specifically, poly(N-methyl-L-alanine) offers:
-
Enhanced Proteolytic Stability: The absence of the amide proton hinders enzymatic recognition and cleavage, increasing the polymer's in-vivo circulation time.[1]
-
Tunable Solubility: N-methylation disrupts backbone hydrogen bonding, often leading to improved solubility in a wider range of solvents.
-
Biocompatibility: The polymer degrades into the non-proteinogenic amino acid N-methyl-L-alanine, which is generally well-tolerated.[4]
These characteristics make poly(N-methyl-L-alanine) and its copolymers ideal candidates for constructing advanced drug delivery systems (DDS), including micelles for hydrophobic drugs and stimuli-responsive nanoparticles.[4][5]
The Chemistry: Mechanism of Ring-Opening Polymerization
The ROP of NCAs is a versatile method for producing well-defined polypeptides.[7][8] The polymerization of N-substituted NCAs like this compound typically proceeds via the "normal amine mechanism" when initiated by a primary amine. This mechanism provides excellent control over the polymer's molecular weight and results in a living polymerization, where the polymer chains continue to grow as long as monomer is available.[9]
Causality of the Mechanism:
-
Initiation: A nucleophilic primary amine initiator (e.g., benzylamine) attacks the C5 carbonyl carbon of the NCA ring. This is the more electrophilic carbonyl.
-
Ring-Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of a carbamate salt on the initiating amine.
-
Decarboxylation & Propagation: The carbamate is unstable and rapidly loses carbon dioxide (CO₂) to generate a new terminal amine. This new amine is now the active center and can attack the next NCA monomer, propagating the polymer chain.
This step-by-step addition allows for the predictable synthesis of polymers where the degree of polymerization (DP) is directly controlled by the initial monomer-to-initiator ratio ([M]/[I]).
Below is a diagram illustrating the primary amine-initiated ROP of this compound.
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Polysarcosine Synthesis via Ring-Opening Polymerization of 3-Methyloxazolidine-2,5-dione: A Detailed Application Note and Protocol for Researchers
Abstract
Polysarcosine (pSar), a polypeptoid comprised of N-methylated glycine repeating units, is rapidly emerging as a compelling alternative to poly(ethylene glycol) (PEG) for a multitude of biomedical and pharmaceutical applications.[1][2] Its inherent biocompatibility, low immunogenicity, and excellent water solubility make it an ideal candidate for drug delivery systems, protein conjugation, and the development of advanced nanomedicines.[1][3][4][5] This application note provides a comprehensive guide for the synthesis of polysarcosine through the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA) monomer, 3-methyloxazolidine-2,5-dione (also known as sarcosine NCA or Sar-NCA). We will delve into the mechanistic underpinnings of this polymerization, offer a detailed and field-tested protocol, and provide insights into process optimization and characterization of the final polymer product.
Introduction: The Promise of Polysarcosine
For decades, PEGylation has been the gold standard for enhancing the pharmacokinetic profiles of therapeutic molecules. However, concerns regarding the immunogenicity of PEG and the accumulation of non-biodegradable PEG in the body have spurred the search for viable alternatives. Polysarcosine presents a solution, offering PEG-like "stealth" properties while being derived from an endogenous amino acid, sarcosine.[1][6][7] The synthesis of well-defined polysarcosine is paramount to its successful implementation, and the ring-opening polymerization of Sar-NCA stands out as the most robust and versatile method to achieve this.[1] This technique allows for precise control over molecular weight and dispersity, yielding polymers with tailored properties for specific applications.
The Chemistry: Ring-Opening Polymerization of Sar-NCA
The synthesis of polysarcosine from this compound proceeds via a controlled ring-opening polymerization, typically initiated by a nucleophile such as a primary amine. The process can be broadly understood through the following stages:
-
Initiation: A primary amine initiator attacks the carbonyl group of the Sar-NCA monomer, leading to the opening of the anhydride ring.
-
Propagation: The newly formed amine terminus of the initiated chain attacks another Sar-NCA monomer, elongating the polymer chain. This process repeats, with the sequential addition of sarcosine units.
-
Termination: The polymerization ceases upon consumption of the monomer or the introduction of a terminating agent.
Recent advancements have demonstrated that the inclusion of a carboxylic acid co-catalyst can significantly accelerate the polymerization rate (up to 50 times) and enable the synthesis of ultra-high molecular weight polysarcosine with exceptionally narrow dispersity (Đ < 1.05).[8][9][10] The carboxylic acid is believed to act as a bifunctional catalyst, facilitating proton transfer and reducing charge separation during the ring-opening step.[8][9]
Reaction Mechanism
Caption: Step-by-step workflow for the synthesis of polysarcosine.
Characterization of Polysarcosine
Thorough characterization of the synthesized polysarcosine is crucial to ensure it meets the required specifications for its intended application.
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Confirm polymer structure and determine the degree of polymerization (DP) via end-group analysis. | Characteristic peaks for the polysarcosine backbone and initiator fragments. |
| Gel Permeation Chromatography (GPC) | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A narrow, monomodal peak indicating a well-controlled polymerization. |
| MALDI-TOF Mass Spectrometry | Confirm the molecular weight and end-group fidelity. [11] | A series of peaks corresponding to the polymer chains with the initiator and terminus masses. |
| Dynamic Light Scattering (DLS) | Measure the hydrodynamic radius (Rh) of the polymer in solution. [11] | Provides information on the polymer's size and conformation in a given solvent. |
Key Insights and Troubleshooting
-
Moisture Sensitivity: Sar-NCA is highly susceptible to moisture, which can lead to premature polymerization and broadening of the molecular weight distribution. Strict adherence to anhydrous conditions and the use of a glovebox or Schlenk line are critical for success. An alternative approach involves using air and moisture-stable N-phenoxycarbonyl-N-methylglycine, which generates the NCA in situ. [12][13][14]* Initiator Purity: The purity of the primary amine initiator is paramount, as impurities can lead to side reactions and affect the control over polymerization. Distillation of the initiator before use is highly recommended.
-
Solvent Choice: While DMF is a common solvent, other polar aprotic solvents can also be used. The choice of solvent can influence the polymerization kinetics and solubility of the resulting polymer.
-
Broad Dispersity: A broad dispersity (Đ > 1.2) can result from slow initiation, the presence of impurities (especially water), or side reactions. Ensure rapid injection of the initiator and meticulous purification of all reagents and solvents.
-
Low Monomer Conversion: If the polymerization stalls, it could be due to quenching by impurities or insufficient catalyst. Increasing the catalyst concentration or extending the reaction time may be necessary.
Conclusion
The ring-opening polymerization of this compound is a powerful and versatile method for the synthesis of well-defined polysarcosine. By carefully controlling the reaction conditions and employing high-purity reagents, researchers can produce polysarcosine with precise molecular weights and narrow dispersities, paving the way for its application in a wide range of advanced biomedical and pharmaceutical technologies. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of this promising PEG alternative.
References
-
Wang, S., Lu, M. Y., Wan, S. K., Lyu, C. Y., Tian, Z. Y., Liu, K., & Lu, H. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678–5692. [Link]
-
Wang, S., Lu, M. Y., Wan, S. K., Lyu, C. Y., Tian, Z. Y., Liu, K., & Lu, H. (2024). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. [Link]
-
Birke, A., Ling, J., Barz, M., & Schlaad, H. (2018). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Progress in Polymer Science, 81, 163-208. [Link]
-
Weber, B., Luxenhofer, R., & Jordan, R. (2018). Solution Properties of Polysarcosine: From Absolute and Relative Molar Mass Determinations to Complement Activation. Macromolecules, 51(7), 2653-2661. [Link]
-
Lu, H., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]
-
University of Queensland. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace. [Link]
-
He, X., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry. [Link]
-
He, X., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. RSC Publishing. [Link]
-
Request PDF. (n.d.). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. ResearchGate. [Link]
-
Request PDF. (n.d.). Polysarcosine in Drug Delivery: Functional Roles and Immunogenicity. ResearchGate. [Link]
-
He, X., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. [Link]
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England, R. M., et al. (2020). Synthesis and Characterization of Dendrimer-Based Polysarcosine Star Polymers: Well-Defined, Versatile Platforms Designed for Drug-Delivery Applications. PubMed. [Link]
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CD Bioparticles. (n.d.). Polysarcosine. [Link]
-
Hu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. ACS Publications. [Link]
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Singhai, M., & Bhattacharya, S. (2021). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Bentham Science. [Link]
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Scinapse. (2018). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. [Link]
-
Singhai, M., & Bhattacharya, S. (2021). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). ResearchGate. [Link]
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Application Notes & Protocols: A Researcher's Guide to Controlled Polymerization of 3-Methyloxazolidine-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Foreword: The Pursuit of Precision in Polypeptoid Synthesis
Welcome, researchers and innovators. This guide is designed to serve as a comprehensive technical resource for the controlled ring-opening polymerization (ROP) of 3-methyloxazolidine-2,5-dione (Me-OZD), also known as sarcosine N-carboxyanhydride (Sar-NCA). The resulting polymer, polysarcosine, is a non-ionic, hydrophilic, and biocompatible polypeptoid, making it a highly promising candidate for applications in drug delivery, hydrogels, and stealth coatings for nanoparticles.
Achieving precise control over molar mass, dispersity (Đ), and end-group fidelity is paramount to unlocking the full potential of these materials. This document moves beyond simple recipes, delving into the mechanistic rationale behind initiator selection and process optimization. We will explore the most effective initiator systems, providing not just step-by-step protocols but also the scientific causality that underpins them. Every protocol is presented as a self-validating system, grounded in established principles of polymer chemistry and supported by authoritative literature.
Section 1: Organocatalytic ROP — The Dual Activation Approach
Organocatalysis has emerged as a powerful, metal-free strategy for the controlled ROP of cyclic monomers. For Me-OZD, a binary system comprising a strong organic base and a hydrogen-bond donor offers exceptional control by simultaneously activating both the monomer and the initiator.
Mechanism of Action: DBU and Thiourea Synergy
The synergistic pairing of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) derivative, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, provides a robust platform for controlled polymerization.[1]
-
Initiator Activation : The DBU base deprotonates the hydroxyl group of the alcohol initiator (e.g., benzyl alcohol), increasing its nucleophilicity.
-
Monomer Activation : Concurrently, the thiourea co-catalyst acts as a hydrogen-bond donor, binding to the carbonyl groups of the Me-OZD monomer. This polarization of the carbonyls renders the monomer more susceptible to nucleophilic attack.
-
Ring-Opening & Propagation : The activated initiator attacks the activated monomer, leading to a controlled ring-opening event. This process repeats, with each propagation step mediated by the dual activation system, ensuring a living polymerization with predictable molar masses and low dispersity.
This mechanism is highly efficient and allows for the synthesis of well-defined block copolymers by sequential monomer addition.[1]
Caption: Dual activation ROP mechanism using DBU and Thiourea.
Experimental Protocol: DBU/Thiourea-Catalyzed Polymerization
This protocol is adapted from established procedures for similar morpholine-2,5-dione monomers.[1][2]
Materials:
-
This compound (Me-OZD, CAS: 5840-76-6), recrystallized from ethyl acetate and dried under vacuum.[3]
-
Benzyl Alcohol (BnOH), distilled over CaH₂.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled over CaH₂.
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU).
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), passed through a solvent purification system.
Procedure:
-
Preparation : In a nitrogen-filled glovebox, add Me-OZD (e.g., 230 mg, 2.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent & Initiator : Dissolve the monomer in anhydrous DCM (e.g., to achieve a 1 M concentration). Prepare a stock solution of the initiator (BnOH), catalyst (DBU), and co-catalyst (TU) in DCM.
-
Initiation : Add the required volume of the initiator/catalyst stock solution to the stirring monomer solution to achieve the desired Monomer/Initiator/DBU/TU ratio (e.g., 100:1:1:10).
-
Polymerization : Allow the reaction to proceed at room temperature. Monitor monomer conversion by taking aliquots at timed intervals and analyzing them via ¹H NMR spectroscopy (disappearance of the C5-proton signal of the monomer).
-
Termination : Once the desired conversion is reached (typically >95%), terminate the polymerization by adding a few drops of benzoic acid to quench the DBU catalyst.
-
Purification : Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Isolation : Collect the white precipitate by centrifugation or filtration, wash with additional cold diethyl ether, and dry under high vacuum to a constant weight.
Data & Expected Outcomes
The controlled nature of this polymerization allows for precise targeting of molecular weight based on the monomer-to-initiator ([M]/[I]) ratio.
| [M]/[I] Ratio | Time (min) | Target Mn ( g/mol ) | Expected Mn ( g/mol ) | Expected Đ (Mw/Mn) |
| 50:1 | ~10 | 5,750 | 5,500 - 6,000 | 1.10 - 1.20 |
| 100:1 | ~15 | 11,500 | 11,000 - 12,000 | 1.15 - 1.25 |
| 200:1 | ~30 | 23,000 | 22,000 - 24,000 | 1.20 - 1.30 |
| Table based on typical results for similar organocatalyzed ROP systems.[1][2] |
Section 2: Metal-Mediated ROP — The Coordination-Insertion Pathway
Metal alkoxides are classic initiators for the ROP of cyclic esters and related monomers. Tin(II) 2-ethylhexanoate, or tin(II) octoate (Sn(Oct)₂), is a widely used, commercially available catalyst known for its efficiency, although concerns about metal contamination in the final polymer exist for biomedical applications.
Mechanism of Action: Sn(Oct)₂ Catalysis
The polymerization proceeds via a coordination-insertion mechanism, typically requiring an alcohol as a co-initiator.
-
Initiator Formation : Sn(Oct)₂ reacts with the alcohol (R-OH) to form a tin alkoxide species, which is the true initiating species.
-
Monomer Coordination : The carbonyl oxygen of the Me-OZD monomer coordinates to the tin center of the alkoxide.
-
Insertion & Ring-Opening : The alkoxide group on the tin atom performs an intramolecular nucleophilic attack on the coordinated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the ring. This inserts the opened monomer into the tin-oxygen bond, elongating the polymer chain.
-
Propagation : The newly formed alkoxide end-group can then coordinate and ring-open another monomer, propagating the chain.
Caption: Coordination-Insertion ROP mechanism via Sn(Oct)₂.
Experimental Protocol: Sn(Oct)₂-Catalyzed Polymerization
This protocol is adapted from standard procedures for the polymerization of cyclic amino acid derivatives.[4]
Materials:
-
This compound (Me-OZD), purified as above.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
-
Poly(ethylene glycol) methyl ether (mPEG-OH) or Benzyl Alcohol (BnOH) as initiator.
-
Anhydrous N,N-Dimethylformamide (DMF) or bulk (melt) conditions.
Procedure:
-
Preparation : Add the initiator (e.g., mPEG, avg. Mw = 5000 g/mol ) and Me-OZD monomer to an oven-dried reaction vessel. The vessel is sealed, and the atmosphere is replaced with dry nitrogen.
-
Catalyst Addition : Add Sn(Oct)₂ (typically at a monomer-to-catalyst ratio of 500:1 to 2000:1).
-
Polymerization (Melt) : If running in bulk, place the sealed vessel in a preheated oil bath at 130-140 °C. Stir the molten mixture under a constant flow of nitrogen.
-
Polymerization (Solution) : If using a solvent, suspend the mixture in anhydrous DMF and stir at 130 °C under a nitrogen atmosphere.
-
Work-up : After the allotted time (e.g., 2-6 hours), cool the reaction to room temperature. If in solution, precipitate the polymer into cold diethyl ether. If in bulk, dissolve the solid mass in a suitable solvent (e.g., chloroform) and then precipitate.
-
Purification & Isolation : Collect the polymer by centrifugation, wash thoroughly to remove residual monomer and catalyst, and dry under high vacuum.
Data & Expected Outcomes
Control with Sn(Oct)₂ can be less precise than with organocatalytic systems, often resulting in broader dispersities.
| [M]/[I] Ratio | Temperature (°C) | Time (h) | Target Mn ( g/mol ) | Expected Đ (Mw/Mn) |
| 50:1 | 130 | 4 | 5,750 | 1.3 - 1.6 |
| 100:1 | 130 | 4 | 11,500 | 1.4 - 1.7 |
| 200:1 | 140 | 6 | 23,000 | 1.5 - 1.8 |
| Table represents typical outcomes for Sn(Oct)₂-catalyzed ROP of related monomers.[4] |
Section 3: Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is a well-established method for monomers like 2-oxazolines and could be a viable, albeit less common, route for Me-OZD.[5][6][7] This method is initiated by strong electrophiles.
Mechanism of Action: Electrophilic Initiation
The CROP of Me-OZD would likely be initiated by an electrophilic species like methyl trifluoromethanesulfonate (methyl triflate, MeOTf).
-
Initiation : The initiator (MeOTf) alkylates the nitrogen atom of the Me-OZD ring, forming a positively charged oxazolidinium species. This is the activated monomer.
-
Propagation : A neutral monomer acts as a nucleophile, attacking the C5 carbon of the activated ring and causing it to open. This transfers the cationic charge to the new terminal unit, propagating the chain.
-
Living Nature : Under ideal, anhydrous conditions, termination and chain-transfer reactions are minimized, allowing for a living polymerization.
Caption: General experimental workflow for Cationic ROP.
Experimental Protocol: CROP with Methyl Triflate
This protocol is extrapolated from CROP of 2-oxazolines.[6][7][8] Caution: Methyl triflate is a potent and hazardous alkylating agent. Handle with extreme care using appropriate personal protective equipment.
Materials:
-
This compound (Me-OZD), purified as above.
-
Methyl trifluoromethanesulfonate (MeOTf).
-
Anhydrous acetonitrile or another polar aprotic solvent.
Procedure:
-
Preparation : In a nitrogen-filled glovebox, dissolve Me-OZD in anhydrous acetonitrile in a flame-dried Schlenk flask to the desired concentration (e.g., 2 M).
-
Initiation : Place the flask in a preheated oil bath (e.g., 60 °C). Add the desired amount of MeOTf initiator via syringe to the stirring solution to achieve the target [M]/[I] ratio.
-
Polymerization : Allow the reaction to proceed, monitoring monomer conversion via ¹H NMR.
-
Termination : After full monomer consumption, terminate the reaction by adding a nucleophilic quenching agent, such as water or a primary amine, and allowing it to react overnight.
-
Purification : Purify the polymer by precipitation into cold diethyl ether or via dialysis against water, followed by lyophilization.
References
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Leiske, M. N., Hartlieb, M., Sobotta, F. H., Paulus, R. M., Görls, H., Bellstedt, P., et al. (2020). Cationic ring-opening polymerization of protected oxazolidine imines resulting in gradient copolymers of poly(2-oxazoline) and poly(urea). Polymer Chemistry. Available at: [Link]
-
Göppert, N. E., Dirauf, M., Weber, C., & Schubert, U. S. (2019). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications. Available at: [Link]
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Zhang, Y., Chen, C., & Lu, X. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Polymers. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Oxazolidine-2,5-dione. PubChem Compound Database. Available at: [Link]
-
Sytnyk, V., Leiske, M. N., Hertel, M., Flegler, V. J., Paulus, R. M., & Hoogenboom, R. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Goti, G., De, S., & Selva, M. (2020). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry. Available at: [Link]
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Pounder, R. J., & Dove, A. P. (2010). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. Polymer Chemistry. Available at: [Link]
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Schömer, M., & Ritter, H. (2001). Novel functional initiators for oxazoline polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Sytnyk, V., Leiske, M. N., Hertel, M., Flegler, V. J., Paulus, R. M., & Hoogenboom, R. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone. PubMed. Available at: [Link]
-
Wall, P. A., Sajid, C. O. H., Mitchinson, K., & Thornton, P. D. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. Available at: [Link]
-
Macháček, V., & Zahradníčková, A. (1988). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Franco, L., Blanco, I., & Puiggalí, J. (2013). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. IntechOpen. Available at: [Link]
-
Endo, T., & Fukushima, K. (2024). Organomediated polymerization. Communications Chemistry. Available at: [Link]
-
Al-Daffay, R. K. M., & Al-Masoudi, N. A. (2002). Transition-Metal-Catalyzed Reactions of 5-Methylene-2-oxazolidinone and 5-Methylene-1,3-thiazolidine-2-thione with Isocyanates. ResearchGate. Available at: [Link]
-
Muryleva, A. A., Shtro, A. A., Zhidkova, E. M., Baev, D. S., & Gidaspov, A. A. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. Available at: [Link]
-
Kadium, R. T., Al-Hazam, H. A., & Hameed, B. J. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]
-
Zhang, S., Qin, Y., & Guo, K. (2016). Mild Brønsted Acid Initiated Controlled Polymerizations of 2-Oxazoline towards One-Pot Synthesis of Novel Double-Hydrophilic Poly(2-ethyl-2-oxazoline)-block-poly(sarcosine). ResearchGate. Available at: [Link]
-
Kamaraj, R., et al. (2024). Organocatalysts for -Lactide polymerization: 2-alkyl- and 2-aryl-1,1,3,3-tetramethylguanidines. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-4-Methyloxazolidine-2,5-dione. PubChem Compound Database. Available at: [Link]
-
Bamford, C. H., Block, H., & Pugh, A. C. P. (1961). The polymerization of 3-substituted oxazolidine-2,5-diones. Journal of the Chemical Society. Available at: [Link]
-
Gregory, G. L., & Carenza, E. (2018). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. ResearchGate. Available at: [Link]
-
Bamford, C. H., Block, H., & Pugh, A. C. P. (1961). The polymerization of 3-substituted oxazolidine-2,5-diones. Sci-Hub. Available at: [Link]
-
Kobayashi, S., Kaku, M., & Saegusa, T. (1984). Kinetics and mechanism of cationic polymerization of 5-methyl-2-oxazoline. Concurrent propagation through ionic and covalent species with methyl iodide initiator. Macromolecules. Available at: [Link]
-
Sun, H., et al. (2016). Synthesis of poly(L-lactide-co-5-amino-5-methyl-1,3-dioxan-2-ones)[P(L-LA-co-TAc)] containing amino groups via organocatalysis and post-polymerization functionalization. ResearchGate. Available at: [Link]
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Zhang, X., & Liu, B. (2019). Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. MDPI. Available at: [Link]
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Application Note: A Guide to the Synthesis of Well-Defined Block Copolymers via Ring-Opening Polymerization of 3-Methyloxazolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis for biomedical applications.
Abstract: This document provides a comprehensive guide to the synthesis of functional block copolymers utilizing 3-methyloxazolidine-2,5-dione, the N-carboxyanhydride of sarcosine (Sar-NCA). The resulting polysarcosine (PSar) block offers a compelling alternative to poly(ethylene glycol) (PEG) as a hydrophilic, stealth-like polymer segment. We delve into the mechanistic underpinnings of the ring-opening polymerization (ROP), present a detailed, field-tested protocol for the synthesis of a poly(L-lactide)-block-polysarcosine (PLLA-b-PSar) copolymer, and outline rigorous characterization techniques to validate the synthesis and define the copolymer's properties. This guide is designed to empower researchers to create advanced, biodegradable macromolecules for next-generation drug delivery systems and tissue engineering scaffolds.[1][2][3]
Introduction: The Strategic Advantage of Polysarcosine
Block copolymers are a cornerstone of advanced materials science, enabling the design of macromolecules with distinct, phase-separating domains that drive self-assembly and confer unique functionalities.[4] In the biomedical field, amphiphilic block copolymers are particularly crucial for creating nanostructures like micelles and polymersomes for targeted drug delivery.[5]
Historically, poly(ethylene glycol) (PEG) has been the gold standard for the hydrophilic, protein-repellent "stealth" block. However, concerns regarding non-biodegradability and potential immunogenicity have spurred the search for alternatives. Polysarcosine (PSar), a polypeptoid synthesized from this compound, has emerged as a superior candidate. It exhibits excellent biocompatibility, extremely low immunogenicity, and high solubility, while also being biodegradable.[2]
This guide focuses on the controlled synthesis of block copolymers incorporating PSar through the sequential ring-opening polymerization (ROP) of cyclic ester monomers and this compound. This method provides precise control over molecular weight and architecture, which is essential for tuning the material's physicochemical and biological properties.[6]
Part 1: The Mechanism of Ring-Opening Polymerization (ROP)
The synthesis of these block copolymers relies on a living polymerization technique, where a pre-synthesized polymer chain (a "macroinitiator") with a reactive end-group initiates the polymerization of the second monomer. For the synthesis of a polyester-polypeptoid block copolymer, this involves two distinct ROP steps.
The polymerization of this compound is typically initiated by a nucleophile, such as the terminal hydroxyl group of a polyester macroinitiator. The reaction proceeds via a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a carbamate intermediate. This intermediate rapidly eliminates carbon dioxide to regenerate a terminal secondary amine, which then propagates the polymerization by attacking the next monomer. This process is highly efficient and allows for the creation of well-defined polypeptoid chains.
Below is a diagram illustrating the fundamental mechanism.
Caption: Mechanism of ROP for this compound.
Part 2: Experimental Protocol for PLLA-b-PSar Synthesis
This section provides a step-by-step protocol for a two-stage synthesis of a poly(L-lactide)-block-polysarcosine (PLLA-b-PSar) copolymer.
Causality Note: The success of this synthesis hinges on maintaining an inert and anhydrous environment. The anionic and nucleophilic species involved in the polymerization are highly sensitive to moisture and atmospheric oxygen, which can cause premature termination and lead to polymers with broad molecular weight distributions.
Experimental Workflow
Caption: Sequential workflow for PLLA-b-PSar synthesis.
Materials and Equipment
-
Monomers: L-lactide (recrystallized from ethyl acetate), this compound (synthesized or purchased, stored under argon at -20°C).
-
Initiator: Benzyl alcohol (distilled over CaH₂).
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
-
Solvents: Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Methanol (ACS grade), Diethyl ether (ACS grade).
-
Equipment: Schlenk line, glassware (oven-dried), magnetic stirrer, rotary evaporator, high-vacuum pump, syringe pumps, NMR spectrometer, GPC/SEC system, DSC instrument.
Protocol Step 1: Synthesis of Hydroxyl-Terminated PLLA Macroinitiator
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition:
-
Add L-lactide (e.g., 5.0 g, 34.7 mmol) to the flask.
-
Add anhydrous toluene (20 mL) to dissolve the monomer.
-
Expert Insight: The monomer-to-initiator ratio dictates the molecular weight. For a target degree of polymerization (DP) of 70 (~10 kDa), add benzyl alcohol (72 µL, 0.496 mmol) via syringe.
-
Add the catalyst, Sn(Oct)₂ (e.g., 56 mg, 0.138 mmol, M/C ratio of 250:1), dissolved in a small amount of toluene.
-
-
Polymerization: Immerse the flask in a preheated oil bath at 110°C. Allow the reaction to proceed for 4-6 hours.
-
Purification:
-
Cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of DCM.
-
Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (400 mL) under vigorous stirring.
-
Collect the white, fibrous PLLA precipitate by vacuum filtration.
-
Wash the precipitate with fresh methanol and dry under high vacuum at 40°C overnight.
-
Protocol Step 2: Chain Extension with this compound
-
Setup: In a glovebox or under strict Schlenk conditions, add the dried PLLA-OH macroinitiator (e.g., 2.0 g, 0.2 mmol for a 10 kDa polymer) to a flame-dried Schlenk flask.
-
Dissolution: Dissolve the PLLA-OH in anhydrous DCM (15 mL).
-
Monomer Addition:
-
In a separate flask, dissolve this compound (e.g., 1.15 g, 10 mmol for a target PSar DP of 50) in anhydrous DCM (10 mL).
-
Transfer the monomer solution to the macroinitiator solution via a cannula or gas-tight syringe.
-
-
Polymerization: Stir the reaction at room temperature for 24-48 hours. The reaction can be monitored by FT-IR for the disappearance of the characteristic anhydride peaks of the NCA monomer (~1850 and 1790 cm⁻¹).
-
Purification:
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the final block copolymer by adding the concentrated solution to cold diethyl ether.
-
Collect the white precipitate by filtration and dry under high vacuum to a constant weight.
-
Part 3: Characterization and Validation
Rigorous characterization is essential to confirm the block copolymer structure, molecular weight, and purity.
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure and determining the composition. The distinct signals from the PLLA backbone (e.g., ~5.15 ppm for -CH-) and the PSar block (e.g., ~4.2 ppm for -CH₂- and ~3.0 ppm for -NCH₃) allow for the calculation of the block length ratio by comparing their integrations.
-
Gel Permeation Chromatography (GPC/SEC): GPC analysis demonstrates the success of the chain extension. A clear shift to a higher molecular weight (lower elution time) from the PLLA-OH macroinitiator to the final PLLA-b-PSar copolymer should be observed. A narrow dispersity (Đ < 1.2) indicates a well-controlled, living polymerization.[4]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify the thermal transitions of the polymer. The presence of two distinct glass transition temperatures (Tg) or a Tg and a melting temperature (Tm) corresponding to the PSar and PLLA blocks, respectively, provides strong evidence of microphase separation, which is critical for self-assembly applications.
Representative Data Summary
| Sample | Mn (¹H NMR) ( g/mol ) | Mn (GPC) ( g/mol ) | Dispersity (Đ) | Tg (°C) | Tm (°C) |
| PLLA-OH Macroinitiator | 10,200 | 10,500 | 1.15 | 55 | 165 |
| PLLA-b-PSar | 15,500 | 16,100 | 1.18 | 48 (PSar), 54 (PLLA) | 162 |
Note: Data are representative and will vary based on the targeted molecular weights.
Part 4: Applications in Drug Delivery
The amphiphilic PLLA-b-PSar copolymers synthesized via this protocol are ideally suited for forming core-shell nanoparticles in aqueous solutions.[1][5]
-
Core: The hydrophobic, biodegradable PLLA block forms the core, which serves as a reservoir for encapsulating hydrophobic therapeutic agents.
-
Shell (Corona): The hydrophilic, biocompatible PSar block forms the outer shell, providing colloidal stability and a "stealth" shield that minimizes opsonization and prolongs circulation time in the bloodstream.
The precise control over block lengths afforded by this synthetic protocol allows researchers to fine-tune the size, morphology, and drug-loading capacity of these self-assembled nanocarriers, making them highly promising vehicles for advanced drug delivery systems.[1][2]
References
- Recent Applications of PLGA in Drug Delivery Systems. PubMed Central.
- Poly(lactic-co-glycolic acid) and functional hydrogels for drug delivery applications. Lund University Publications.
- Synthesis of amphiphilic block copolymers via ring opening polymerization and reversible addition‐fragmentation chain transfer polymerization. ResearchGate.
- The role of a drug-loaded poly (lactic co-glycolic acid) (PLGA) copolymer stent in the treatment of ovarian cancer. PubMed Central.
- Poly Lactic‐Co‐Glycolic Acid (PLGA) Copolymer and Its Pharmaceutical Application. ResearchGate.
- Access to Microstructurally Complex Block Copolymers via Switchable Ring-Opening Polymerization of Cyclic Ester Mixtures. National Institutes of Health.
- Crafting tailored, well-defined block copolymers of cyclic esters with an organomagnesium initiator. Royal Society of Chemistry.
- Fully Automated Multi-Step Synthesis of Block Copolymers. MDPI.
- Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Wiley Online Library.
- Block Copolymers: Synthesis, Self-Assembly, and Applications. PubMed Central.
- Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. ResearchGate.
Sources
- 1. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of a drug-loaded poly (lactic co-glycolic acid) (PLGA) copolymer stent in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully Automated Multi-Step Synthesis of Block Copolymers [mdpi.com]
- 6. Access to Microstructurally Complex Block Copolymers via Switchable Ring-Opening Polymerization of Cyclic Ester Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Sarcosine
Introduction: Sarcosine, a Minimalist Modifier with Maximal Impact
Sarcosine (Sar), or N-methylglycine, represents the simplest N-substituted amino acid. Its incorporation into a peptide sequence, a seemingly minor modification, introduces significant local and global conformational changes. The N-methyl group on the peptide backbone eliminates a hydrogen bond donor, thereby increasing the peptide's lipophilicity and restricting the conformational freedom around the peptide bond.[1] This strategic alteration can profoundly influence a peptide's properties, including enhanced metabolic stability by shielding peptide bonds from proteolytic enzymes, improved membrane permeability, and a reduced propensity for aggregation.[1][2] These attributes make sarcosine a valuable building block in the design of therapeutic peptides and peptidomimetics with improved pharmacokinetic profiles. However, the very feature that imparts these desirable properties—the N-methyl group—also presents a significant challenge in its chemical synthesis.
The Synthetic Hurdle: Steric Hindrance in Sarcosine Incorporation
The primary challenge in the solid-phase peptide synthesis (SPPS) of sarcosine-containing peptides is the steric hindrance imposed by the N-methyl group.[1][3] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the resin-bound sarcosine residue.[3][4] This hindrance is particularly pronounced when coupling an amino acid to a sarcosine residue or, even more so, when coupling two consecutive N-methylated amino acids.[3][4] The consequences of this steric clash are often incomplete coupling reactions, leading to lower overall yields and the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3][4]
Standard coupling reagents used in Fmoc-SPPS, such as HBTU and HCTU, can be less effective in overcoming this steric barrier.[2][4] Therefore, the successful synthesis of sarcosine-containing peptides necessitates the use of more potent coupling reagents and optimized protocols to drive the reaction to completion.
Diagram: Standard Fmoc-SPPS Cycle vs. Modified Cycle for Sarcosine
Caption: Comparison of a standard Fmoc-SPPS cycle with a modified cycle for incorporating sarcosine, highlighting the use of high-potency coupling reagents and a specific monitoring step.
Optimized Protocols for Sarcosine Incorporation
To address the challenges of steric hindrance, the following protocols have been optimized for the efficient incorporation of Fmoc-Sar-OH into a growing peptide chain during solid-phase synthesis.
Protocol 1: High-Potency Coupling of Fmoc-Sar-OH using HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective coupling reagent for sterically hindered amino acids.[2][4][5]
Materials:
-
Fmoc-Sar-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[6]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin, for example, by treating with 20% piperidine in DMF.[6]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.
-
Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the Fmoc-Sar-OH/HATU solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-Sar-OH solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring the Coupling: Perform a bromophenol blue test to check for the presence of unreacted secondary amines. The ninhydrin (Kaiser) test is not effective for sarcosine.[3]
-
Negative Test (Yellow beads): The coupling is complete. Proceed to the deprotection of the newly added Fmoc-Sar-OH for the next coupling cycle.
-
Positive Test (Blue or green beads): The coupling is incomplete. Proceed to a second coupling (double coupling).[3]
-
-
Double Coupling (if necessary): Repeat steps 4-7 to re-expose the resin to a fresh solution of activated Fmoc-Sar-OH.
-
Final Wash: After a complete coupling, wash the resin with DMF and then with dichloromethane (DCM) before proceeding to the next cycle.
Protocol 2: Coupling to a Sarcosine Residue
Coupling an amino acid onto an N-terminal sarcosine residue is also a sterically demanding step. This protocol outlines the use of COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a highly efficient coupling reagent.
Materials:
-
Fmoc-protected amino acid
-
COMU
-
DIPEA or Collidine
-
DMF, peptide synthesis grade
-
Resin-bound peptide with N-terminal sarcosine
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation: Start with the peptide-resin bearing the N-terminal sarcosine residue after Fmoc deprotection and thorough washing with DMF.
-
Preparation of Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and COMU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-6 hours.
-
Washing and Monitoring: Wash the resin with DMF and perform a Kaiser test (for primary amines) or a bromophenol blue test (if coupling another N-methylated amino acid).
-
Double Coupling (if necessary): If the coupling is incomplete, repeat the coupling step with fresh reagents.
Data Summary: Coupling Reagent Efficiency for Sarcosine Incorporation
| Coupling Reagent | Additive | Typical Reaction Time | Relative Efficiency | Key Considerations |
| HBTU/HCTU | - | 1-4 hours | Moderate | Can be less effective for sterically hindered couplings, may require double coupling.[2][4] |
| HATU | - | 1-4 hours | High | Highly effective for N-methylated amino acids.[2][4][5] |
| COMU | - | 1-3 hours | Very High | Excellent efficiency, often faster than HATU.[4][7] |
| PyBOP | HOAt | 2-6 hours | High | A well-established reagent for difficult couplings.[8] |
| PyAOP | - | 2-6 hours | Very High | Particularly effective for coupling N-methyl amino acids to each other.[8][9] |
| PyBroP | - | 1-3 hours | Extremely High | Very powerful reagent, but may increase the risk of racemization.[2][7] |
Troubleshooting and Key Considerations
-
Monitoring is Crucial: The inability to use the standard ninhydrin test for sarcosine necessitates the use of the bromophenol blue test to accurately assess coupling completion.[3] A positive result (blue/green) indicates free secondary amines and the need for a recoupling step.
-
Double Coupling: Do not hesitate to perform a second coupling (double coupling) if the monitoring test indicates an incomplete reaction. This is a common and effective strategy to maximize yield.[3]
-
Solvent Choice: DMF is the standard solvent for SPPS. Ensure it is of high purity (peptide synthesis grade) to avoid side reactions.[10]
-
Aggregation: Peptides containing multiple sarcosine residues or other hydrophobic amino acids may be prone to aggregation on the solid support, which can hinder subsequent synthetic steps.[11] The use of pseudo-proline dipeptides or other aggregation-disrupting strategies may be considered for particularly difficult sequences.
-
Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically performed using a standard trifluoroacetic acid (TFA)-based cocktail.[6] The specific cocktail composition will depend on the amino acid composition of the peptide.
-
Peptide Purification and Analysis: After cleavage, the crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (MS).[12][13][14]
Conclusion
The incorporation of sarcosine into synthetic peptides offers a powerful strategy to enhance their therapeutic potential. While the steric hindrance of the N-methyl group presents a synthetic challenge, the use of high-potency coupling reagents, diligent reaction monitoring, and optimized protocols can ensure the successful and efficient synthesis of sarcosine-containing peptides. The methodologies outlined in this application note provide a robust framework for researchers and drug development professionals to harness the unique benefits of this simple yet impactful amino acid modification.
References
- Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis.
- A Field Guide to Optimizing Peptoid Synthesis.
- Strategies to overcome steric hindrance in N-methyl
- A Field Guide to Optimizing Peptoid Synthesis - PMC - PubMed Central - NIH.
- Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. JoVE.
- Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N -Aryl Glycine Monomers | Request PDF.
- Should My Peptide Be Methyl
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Methods and protocols of modern solid phase peptide synthesis.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycin
- Coupling Reagents. Aapptec Peptides.
- Solid-phase synthesis and characteriz
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- The sarcosine effect on protein stability: a case of nonadditivity? - PMC - NIH.
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.
- Fmoc-Sar-OH = 98.0 77128-70-2. Sigma-Aldrich.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC - NIH.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions. PubMed.
- Ensuring Quality by Peptide Purity Testing. MolecularCloud.
- Analytical methods and Quality Control for peptide products. Biosynth.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Insoluble peptide after deprotection and cleavage?.
- Poly-sarcosine and Poly(Ethylene-Glycol)
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Suppressive immune response of poly-(sarcosine) chains in peptide-nanosheets in contrast to polymeric micelles. PubMed.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Fmoc-Sar-OH [77128-70-2]. Aapptec Peptides.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- The formation and hydrolysis of the active ester made
- Aqueous SPPS. American Peptide Society.
Sources
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biomatik.com [biomatik.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. ijsra.net [ijsra.net]
- 14. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
Application Note & Protocols: Functionalization of Polysarcosine Derived from 3-Methyloxazolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polysarcosine (PSar), a polypeptoid synthesized from the ring-opening polymerization of 3-methyloxazolidine-2,5-dione, is rapidly emerging as a premier biomaterial for advanced therapeutic applications. Its intrinsic properties—including excellent hydrophilicity, biocompatibility, low immunogenicity, and proteolytic stability—position it as a compelling alternative to poly(ethylene glycol) (PEG). The true power of the PSar platform lies in its chemical versatility, which allows for precise functionalization to conjugate drugs, attach targeting moieties, or develop stimuli-responsive systems. This guide provides a comprehensive overview and detailed, field-tested protocols for the strategic functionalization of PSar. We will explore methodologies for chain-end modification via functional initiators and delve into the more versatile approach of side-chain functionalization through copolymerization and subsequent post-polymerization modification (PPM) using highly efficient "click" chemistry. The causality behind experimental choices is detailed to empower researchers to adapt and innovate upon these foundational techniques for their specific drug development needs.
Introduction: Polysarcosine as a Versatile Biomaterial Platform
Polypeptoids are a class of synthetic, non-natural polymers that mimic the structure of polypeptides.[1][2] They are composed of N-substituted glycine units, a structural motif that places the side chain on the backbone nitrogen rather than the α-carbon.[1][3] This seemingly subtle architectural change has profound consequences: it eliminates main-chain chirality and removes the amide proton, thereby preventing the formation of secondary structures (α-helices, β-sheets) through hydrogen bonding.[3][4] As a result, the properties of polypeptoids are dictated primarily by their side chains and sequence, offering a highly tunable and structurally flexible polymer platform.[1]
Among polypeptoids, polysarcosine (PSar), the polymer of N-methylglycine, is the simplest and most widely studied. It is synthesized via the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA), systematically named this compound.[5] The ROP of N-substituted NCAs (NNCAs) is a robust and often living polymerization, affording excellent control over molecular weight and enabling the synthesis of well-defined block copolymers.[3][4][6] PSar exhibits "stealth" properties analogous to PEG, resisting protein adsorption and reducing immunogenicity, which helps to prolong circulation times in vivo.[4]
The ability to introduce specific chemical functionalities is critical for transforming PSar from a passive scaffold into an active component of a drug delivery system.[7][8] Functional groups serve as anchor points for:
-
Drug Conjugation: Covalently attaching small molecule drugs or biologics to the polymer, often to improve solubility or create prodrugs.[7]
-
Targeted Delivery: Appending ligands (e.g., peptides, antibodies) that bind to specific cellular receptors, thereby directing the therapeutic payload to the site of action.[9][10]
-
Stimuli-Responsive Systems: Incorporating moieties that respond to environmental triggers (e.g., pH, redox potential, enzymes) to control drug release.[11]
This document provides detailed protocols for the primary methods of PSar functionalization, focusing on techniques that offer high efficiency, reliability, and versatility for drug development professionals.
Foundational Synthesis: The Polysarcosine Backbone
A well-defined, unfunctionalized PSar homopolymer is the starting point for many advanced applications and serves as a crucial control material. The following protocol details its synthesis via amine-initiated ROP.
Protocol 2.1: Synthesis of Polysarcosine (PSar) Homopolymer
Rationale: The ROP of NCAs is highly sensitive to nucleophiles, with water and other protic species capable of acting as initiators or causing premature termination. Therefore, the reaction must be conducted under strictly anhydrous and inert conditions to achieve controlled polymerization. The degree of polymerization (DP) is primarily controlled by the initial monomer-to-initiator (M/I) ratio.
Materials:
-
This compound (Sar-NCA, >98%)
-
Benzylamine (initiator, distilled prior to use)
-
Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Preparation: Bake all glassware at 120°C overnight and cool under a stream of inert gas.
-
Monomer Dissolution: In a glovebox or under a positive pressure of inert gas, add Sar-NCA (e.g., 1.0 g, 8.69 mmol) to a Schlenk flask. Dissolve it in anhydrous DMF (e.g., 10 mL).
-
Initiator Stock Solution: Prepare a stock solution of benzylamine in anhydrous DMF (e.g., 100 mg/mL).
-
Initiation: Calculate the required volume of initiator solution to achieve the target M/I ratio. For a target DP of 50, M/I = 50. Moles of initiator = 8.69 mmol / 50 = 0.174 mmol. Rapidly inject the calculated volume of benzylamine solution into the stirring monomer solution at room temperature.
-
Polymerization: Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction by observing the evolution of CO₂ (bubbling). The reaction is complete when bubbling ceases.
-
Precipitation & Purification: Once complete, precipitate the polymer by adding the DMF solution dropwise into a large volume of cold, stirring diethyl ether (e.g., 200 mL).
-
Isolation: Collect the white polymer precipitate by centrifugation or filtration. Wash the solid with fresh diethyl ether two more times to remove any residual monomer and solvent.
-
Drying: Dry the purified PSar under high vacuum overnight to yield a white, fluffy solid.
-
Characterization:
-
¹H NMR: Dissolve the polymer in D₂O or CDCl₃. Confirm the structure by identifying the characteristic peaks for the N-methyl group (~2.9 ppm) and the methylene backbone (~4.1 ppm). Calculate the DP by integrating the polymer backbone peaks against the initiator's aromatic proton peaks.
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI). A PDI value < 1.2 indicates a well-controlled polymerization.
-
Strategy 1: Precise Chain-End Functionalization
Introducing a single functional group at the polymer's starting point (α-terminus) is achieved by using an initiator that already contains the desired functionality. This method is ideal for applications requiring a single, specific attachment point per polymer chain.
Protocol 3.1: α-End Functionalization with an Alkyne Group
Rationale: Propargylamine contains both a primary amine to initiate the ROP and a terminal alkyne group that is stable under polymerization conditions. This alkyne serves as a "handle" for subsequent modification via highly efficient azide-alkyne "click" chemistry.
Procedure:
-
Follow the procedure outlined in Protocol 2.1 , with one critical substitution: replace benzylamine with an equimolar amount of propargylamine as the initiator.
-
The purification and characterization steps remain the same. In the ¹H NMR spectrum, the terminal alkyne proton will be visible as a singlet around 2.2-2.5 ppm, confirming successful α-end functionalization.
Workflow for α-End Functionalization This diagram illustrates the synthesis of a polysarcosine chain with a specific functional group at the α-terminus using a functional initiator.
Caption: Workflow for α-End Functionalization of Polysarcosine.
Strategy 2: Versatile Side-Chain Functionalization via PPM
For applications requiring multiple attachment points along the polymer backbone, a post-polymerization modification (PPM) strategy is superior.[12] This involves first synthesizing a copolymer containing reactive side chains and then modifying these "handles" in a separate step. This decouples the functionalization chemistry from the polymerization, preserving its controlled nature.
Protocol 4.1: Synthesis of Alkyne-Functional PSar Copolymer
Rationale: This protocol creates a PSar backbone statistically decorated with alkyne groups. N-propargylglycine-NCA (NPG-NCA) is used as the functional comonomer. The molar ratio of Sar-NCA to NPG-NCA in the initial reaction feed directly controls the density of functional handles in the final copolymer.
Procedure:
-
Preparation: Follow the same anhydrous/inert preparation steps as in Protocol 2.1 .
-
Monomer Mixture: In a Schlenk flask, combine Sar-NCA and NPG-NCA at the desired molar ratio (e.g., 9:1 for 10% functionalization).
-
Polymerization: Dissolve the monomer mixture in anhydrous DMF and initiate the copolymerization using a non-functional initiator like benzylamine, as described in Protocol 2.1 .
-
Purification & Characterization: Purify the resulting copolymer by precipitation in diethyl ether. Use ¹H NMR to confirm the incorporation of both monomers and to calculate the actual percentage of functionalization by comparing the integration of the alkyne proton signal with the backbone signals.
Protocol 4.2: PPM via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: The CuAAC "click" reaction is a highly efficient, specific, and bio-orthogonal ligation reaction.[13] It allows for the covalent attachment of an azide-modified molecule (drug, dye, targeting ligand) to the alkyne handles on the PSar copolymer with high yield and under mild conditions.
Materials:
-
Alkyne-functional PSar copolymer (from Protocol 4.1 )
-
Azide-functionalized molecule of interest (e.g., Azido-PEG₃-Biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Deionized water or buffer (e.g., PBS)
Procedure:
-
Dissolution: Dissolve the alkyne-functional PSar copolymer in water or PBS to a concentration of 10-20 mg/mL.
-
Reagent Addition: To the stirring polymer solution, add the azide-functionalized molecule (1.2 to 1.5 molar equivalents relative to the alkyne groups).
-
Catalyst Preparation: In separate vials, prepare fresh aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 250 mM).
-
Reaction: Add the sodium ascorbate solution (5 mol% relative to alkyne groups) to the reaction mixture, followed immediately by the CuSO₄ solution (1 mol% relative to alkyne groups). The solution may turn faintly yellow/green.
-
Incubation: Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Purification: The most effective method to remove the copper catalyst and excess reagents is dialysis. Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cutoff, e.g., 1-3.5 kDa) and dialyze against deionized water for 48 hours, with frequent water changes.
-
Isolation: Lyophilize (freeze-dry) the purified solution to obtain the final functionalized polymer conjugate as a fluffy solid.
-
Characterization: Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis spectroscopy if a dye was attached, or ¹H NMR to observe the disappearance of the alkyne signal and appearance of new characteristic signals).
Data Summary for PPM Experiments
| Parameter | Description | Example Target Values |
| Sar-NCA:NPG-NCA Ratio | Molar feed ratio of monomers. Controls functional handle density. | 95:5, 90:10, 80:20 |
| Target DP | Desired total degree of polymerization (M/I ratio). | 50, 100, 200 |
| Mₙ (GPC) | Number-average molecular weight determined by GPC. | Should correlate with (DP x Avg. Monomer MW). |
| PDI (GPC) | Polydispersity Index. A measure of chain length distribution. | < 1.25 |
| % Functionalization (NMR) | Actual percentage of alkyne-containing units in the copolymer. | Should be close to the feed ratio. |
| Modification Efficiency | Percentage of alkyne handles successfully clicked with the azide. | > 95% (as determined by NMR or spectroscopy) |
Mechanism of Side-Chain Functionalization via PPM This diagram shows the two-stage process of creating a side-chain functionalized polymer: first, copolymerization to install reactive handles, followed by a "click" reaction to attach the desired molecule.
Caption: Two-stage workflow for side-chain functionalization via PPM.
Applications in Drug Development & Therapeutics
The functionalization strategies detailed above unlock a vast design space for creating sophisticated polymer therapeutics. By selecting the appropriate functionalization method, researchers can tailor PSar-based materials for specific biomedical challenges.
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Scale-Up Synthesis of 3-Methyloxazolidine-2,5-dione for Industrial Applications: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-methyloxazolidine-2,5-dione, a crucial heterocyclic compound with applications in pharmaceuticals and polymer chemistry. The protocol details a two-stage process, commencing with the industrial-scale production of the precursor, N-methyl-L-alanine, followed by its cyclization to the target N-carboxyanhydride (NCA). Emphasis is placed on process safety, particularly in the handling of phosgene derivatives, scalability, and the implementation of Process Analytical Technology (PAT) for robust process control. This guide is intended for researchers, chemical engineers, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of this compound
This compound, also known as N-methyl-L-alanine N-carboxyanhydride (NCA), is a valuable building block in organic synthesis. Its primary utility lies in the preparation of N-methylated polypeptides, which exhibit enhanced proteolytic stability and improved pharmacokinetic properties, making them attractive candidates for drug development.[1][2] The oxazolidine-2,5-dione ring system is reactive towards nucleophiles, allowing for controlled ring-opening polymerization to produce well-defined polymers.
The industrial production of this compound necessitates a robust, scalable, and safe synthetic route. This guide outlines such a process, addressing the critical challenges associated with large-scale manufacturing.
Strategic Overview of the Industrial Synthesis
The industrial synthesis of this compound is strategically divided into two core stages:
-
Stage 1: Synthesis of N-methyl-L-alanine. This initial stage focuses on the efficient and stereoselective N-methylation of L-alanine. Both chemical and biocatalytic routes are considered, with a focus on scalability and cost-effectiveness.
-
Stage 2: Cyclization to this compound. This critical step involves the formation of the N-carboxyanhydride ring using a phosgenating agent. Given the hazardous nature of phosgene, this section will heavily emphasize the use of safer alternatives like triphosgene and detail the necessary engineering controls and safety protocols.
Caption: High-level workflow for the industrial synthesis of this compound.
Stage 1: Industrial Scale Synthesis of N-methyl-L-alanine
The choice of synthetic route for N-methyl-L-alanine on an industrial scale is dictated by factors such as cost, stereochemical purity, and environmental impact.
Chemical Synthesis: Reductive Amination
Reductive amination of pyruvate with methylamine is a common and scalable chemical method.[3]
Protocol 3.1: Industrial Scale Reductive Amination
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and addition funnels is charged with a suitable buffer (e.g., phosphate buffer, pH 7-8) or an aqueous methanol solution.
-
Reactant Charging: Sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) are dissolved in the reactor. The temperature is maintained at 20-25°C.
-
Reduction: A solution of sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in the reaction solvent is added portion-wise to control the exotherm. The reaction progress is monitored by in-situ FTIR or offline HPLC.
-
Work-up: Upon completion, the reaction mixture is acidified with hydrochloric acid to decompose excess borohydride.
-
Purification: The product is purified by ion-exchange chromatography on a large-scale column.
Biocatalytic Synthesis: A Greener Alternative
For a more sustainable approach, fermentative production of N-methyl-L-alanine using engineered microorganisms is a promising alternative.[4] Genetically modified Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase from Pseudomonas putida can convert sugars and methylamine directly to N-methyl-L-alanine.[4] This one-step fermentation process can achieve high titers and avoids the use of hazardous reagents.[4]
| Parameter | Chemical Synthesis (Reductive Amination) | Biocatalytic Synthesis (Fermentation) |
| Starting Materials | L-alanine, Methylating agents | Glucose, Methylamine |
| Stereoselectivity | Prone to racemization if not controlled | High (produces L-enantiomer) |
| Reagent Hazards | Use of toxic and flammable reagents | Generally safer |
| Process Conditions | Often requires protecting groups and harsh conditions | Mild physiological conditions |
| Yield | Variable | Can achieve high titers (e.g., 31.7 g/L)[4] |
| Downstream Processing | Requires extensive purification | Product isolation from fermentation broth |
Table 1: Comparison of Chemical and Biocatalytic Synthesis Routes for N-methyl-L-alanine.
Stage 2: Scale-Up Synthesis of this compound via Cyclization
The cyclization of N-methyl-L-alanine to its N-carboxyanhydride is a critical and hazardous step requiring stringent safety protocols. While phosgene is the traditional reagent, its extreme toxicity makes triphosgene (bis(trichloromethyl) carbonate) a safer and more manageable alternative for industrial production.[5]
The Chemistry of NCA Formation
The reaction proceeds by the treatment of the amino acid with a phosgene equivalent, which acts as a dehydrating and carbonylating agent to form the cyclic anhydride.
Caption: Simplified reaction mechanism for NCA formation using triphosgene.
Industrial Reactor Design and Safety Considerations
Phosgenation reactions are highly exothermic and release corrosive hydrogen chloride gas. Therefore, a specialized reactor setup and stringent safety measures are paramount.
-
Reactor System: A dedicated, contained phosgenation unit is essential.[6][7] This typically involves a glass-lined or Hastelloy reactor within a well-ventilated, access-controlled area.[6][7] The reactor should be equipped with a robust cooling system, a high-torque agitator, and a reflux condenser.
-
Off-Gas Treatment: The reactor exhaust must be directed through a series of scrubbers containing a neutralizing agent, such as aqueous sodium hydroxide, to capture HCl and any unreacted phosgenating agent.[6]
-
Containment: The entire phosgenation plant should be housed in a secondary containment building with continuous monitoring for phosgene leaks.[8][9] An emergency ammonia sprinkling system can be installed to neutralize any accidental releases.[6]
Protocol 4.1: Industrial Scale Cyclization with Triphosgene
-
Reactor Preparation: The reactor is rendered inert with dry nitrogen. Anhydrous tetrahydrofuran (THF) is charged as the solvent.
-
Reactant Addition: N-methyl-L-alanine (1.0 eq) is suspended in the THF. The slurry is cooled to 0-5°C. A solution of triphosgene (0.4 eq) in anhydrous THF is added slowly via a metering pump, maintaining the temperature below 10°C.
-
Reaction Monitoring with PAT: The reaction is monitored in real-time using in-situ FTIR spectroscopy.[10] This allows for the tracking of the disappearance of the amino acid starting material and the appearance of the characteristic carbonyl stretching frequencies of the NCA product. This real-time data enables precise determination of the reaction endpoint, preventing over-reaction and impurity formation.
-
Nitrogen Sparging: Upon reaction completion, dry nitrogen is sparged through the reaction mixture to remove residual HCl and any volatile byproducts.
-
Initial Product Isolation: The reaction mixture is concentrated under reduced pressure. An anti-solvent, such as heptane, is added to precipitate the crude this compound.
Work-up and Purification at Industrial Scale
The purity of the final product is critical for its subsequent applications. Large-scale purification requires efficient and scalable methods.
Protocol 5.1: Industrial Purification of this compound
-
Filtration: The precipitated crude product is filtered using a contained filter-dryer. The filter cake is washed with cold anti-solvent to remove soluble impurities.
-
Crystallization: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature.[11] The solution is then cooled in a controlled manner to induce crystallization.
-
Drying: The purified crystals are dried under vacuum in a tumble dryer or a paddle dryer to a constant weight.
Quality Control and Specifications
Rigorous quality control is essential to ensure the final product meets the required standards.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | FTIR, ¹H NMR, ¹³C NMR |
| Purity | ≥98% | HPLC |
| Melting Point | 99-100 °C[12] | Melting Point Apparatus |
| Chloride Content | <100 ppm | Ion Chromatography |
| Residual Solvents | As per ICH guidelines | Headspace GC-MS |
Table 2: Typical Quality Control Specifications for this compound.
Process Analytical Technology (PAT) for Enhanced Process Control
The implementation of PAT is crucial for ensuring the safety, efficiency, and consistency of the synthesis.[13]
-
In-situ FTIR: As mentioned, in-situ FTIR is invaluable for monitoring the phosgenation reaction in real-time, providing data on reactant consumption and product formation.[10]
-
Raman Spectroscopy: Can be used for real-time monitoring of crystallization processes to ensure the desired polymorphic form is obtained.
-
Near-Infrared (NIR) Spectroscopy: Can be employed for raw material identification and for monitoring the drying process to determine the endpoint.
Caption: The role of PAT in process control and quality assurance.
Comprehensive Safety Protocols for Industrial Scale Production
The use of phosgene or its derivatives necessitates a multi-layered safety approach.
-
Personal Protective Equipment (PPE): Full-body chemical resistant suits, positive pressure supplied-air respirators, and Viton gloves are mandatory when handling phosgenating agents.[14]
-
Engineering Controls: All operations must be conducted in a dedicated, contained, and well-ventilated area with continuous air monitoring.[15]
-
Emergency Procedures: A detailed emergency response plan must be in place, including procedures for leak detection, containment, and personnel evacuation.[15] Phosgene detection badges should be worn by all personnel in the vicinity.[6]
-
Waste Disposal: All waste streams containing phosgene or its byproducts must be neutralized with a suitable quenching agent (e.g., aqueous sodium hydroxide) before disposal.
Conclusion
The industrial-scale synthesis of this compound is a challenging yet achievable process. By employing a well-defined synthetic strategy, incorporating robust engineering controls, adhering to stringent safety protocols, and leveraging the power of Process Analytical Technology, manufacturers can produce this valuable compound safely and efficiently. The protocols and guidelines presented in this document provide a comprehensive framework for the successful scale-up of this important synthesis.
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One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (2018). BMC Biotechnology, 18(1), 52. [Link]
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Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). ResearchGate. [Link]
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Phosgene Safety Data Sheet. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Safe handling of phosgene at Valsynthese. (n.d.). CHIMIA International Journal for Chemistry, 71(10), 692-696. [Link]
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Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2017). Synthetic Communications, 47(1), 53-61. [Link]
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Operational parameters relevant to the examination of phosgene synthesis catalysis. (2023). Reaction Chemistry & Engineering. [Link]
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Phosgene Production. (n.d.). Chemical Design, Inc. [Link]
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Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2002). The Journal of Organic Chemistry, 67(21), 7375-7378. [Link]
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Construction Approach of a Phosgenation Laboratory and GMP Plant at Valsynthese. (2017). Chimia, 71(6), 348-351. [Link]
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A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 336-344. [Link]
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Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). ACS Omega, 7(43), 38888-38896. [Link]
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Safe and Efficient Phosgenation Reactions in a Continuous Flow Reactor. (2018). Organic Process Research & Development, 22(2), 225-230. [Link]
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Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). ACS Omega, 7(43), 38888–38896. [Link]
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Integrated Phosgene and Steel Production: Combining Process Optimization and Life Cycle Assessment to Minimize Greenhouse Gas Emissions. (n.d.). RWTH Publications. [Link]
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Synthesis of N-acetyl-N-methyl-L-alanine. (n.d.). PrepChem.com. [Link]
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Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. (2019). Proceedings of the National Academy of Sciences, 116(22), 10658-10663. [Link]
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New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (1993). International Journal of Peptide and Protein Research, 42(5), 441-451. [Link]
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Efficient cell factories for the production of N-methylated amino acids and for methanol-based amino acid production. (2022). Microbial Biotechnology, 15(8), 2145-2163. [Link]
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Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. (n.d.). ResearchGate. [Link]
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N-Methyl-d,l Alanine. (2011). Sciencemadness Discussion Board. [Link]
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Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank, 2023(4), M1758. [Link]
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In Situ Formation of Nanoparticles from Graft Copolypeptides Under Dispersion Polymerization Conditions. (n.d.). ResearchGate. [Link]
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Selection of carbon catalysts for the industrial manufacture of phosgene. (n.d.). ResearchGate. [Link]
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General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. (2010). Biomacromolecules, 11(12), 3668-3672. [Link]
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General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (n.d.). ResearchGate. [Link]
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Phosgene. (n.d.). Wikipedia. [Link]
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Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review. [Link]
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Synthetic Preparation of N-Methyl-α-amino Acids. (2000). Chemical Reviews, 100(10), 3891-3928. [Link]
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Process Analytical Technology: tools and applications in pharmaceutical manufacturing. (n.d.). European Pharmaceutical Review. [Link]
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Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. [Link]
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SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. (2022). Chemicals Knowledge Hub. [Link]
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PHOSGENE PRODUCTION FROM CARBON MONOXIDE SEPARATED FROM STEEL INDUSTRY FLUE GAS AND CHLORINE. (2018). Student Theses Faculty of Science and Engineering. [Link]
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Troubleshooting & Optimization
Technical Support Center: Polymerization of 3-Methyloxazolidine-2,5-dione (Sarcosine NCA)
Welcome to the technical support hub for the ring-opening polymerization (ROP) of 3-methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) monomer for synthesizing polysarcosine (pSar). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring reproducible and high-quality results. Polysarcosine, a polypeptoid, is a promising PEG alternative, valued for its biocompatibility and "stealth" properties.[1][2] However, achieving well-defined polymers requires careful control over experimental parameters.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the polymerization of this compound (Me-OZD or Sar-NCA).
Question 1: My polymerization resulted in a polymer with a much lower molecular weight (Mn) than targeted and a high polydispersity index (PDI > 1.3). What went wrong?
This is one of the most common issues and typically points to problems with reaction control, often stemming from impurities or side reactions that lead to premature chain termination.[3][4]
Immediate Causes & Solutions:
-
Monomer Impurity: The Me-OZD monomer is highly sensitive to moisture and acidic impurities generated during its synthesis.[5] Water or other nucleophilic impurities can initiate new chains or terminate growing ones, leading to a broad PDI and lower Mn.
-
Causality: Water acts as an unwanted initiator, creating short polymer chains that are not initiated by your intended primary amine. This drastically broadens the molecular weight distribution.
-
Solution: Rigorous purification of the monomer is non-negotiable. Sublimation under high vacuum is the most effective method to obtain high-purity, polymerization-grade Me-OZD.[4] If sublimation is not possible, multiple recrystallizations from a rigorously dried solvent (e.g., ethyl acetate) in an inert atmosphere glovebox can be an alternative.
-
-
Solvent Contamination: Trace amounts of water or other reactive impurities in the polymerization solvent have the same detrimental effect as impure monomer.
-
Causality: Solvents like DMF, a common choice, are hygroscopic and notoriously difficult to dry completely. Residual water will interfere with the living nature of the polymerization.
-
Solution: Use a freshly dried, anhydrous, polymerization-grade solvent. Solvents should be dried using appropriate methods (e.g., distillation over CaH₂, passing through an activated alumina column) and stored over molecular sieves in a glovebox. Consider less polar solvents like THF or toluene, which are generally easier to keep anhydrous.[6]
-
-
Initiator Reactivity & Purity: The choice and purity of the primary amine initiator are critical.
-
Causality: If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time, leading to a broader PDI. This is a known issue with certain initiators.[7]
-
Solution: Use a highly pure primary amine initiator (e.g., benzylamine). Ensure the initiator is free of moisture. For challenging systems, consider initiators known for fast and efficient initiation of NCAs.
-
Caption: The amine-initiated ring-opening polymerization of Me-OZD.
Q2: Which initiators are recommended for this polymerization?
The choice of initiator is crucial for controlling the polymerization and determining the end-group functionality of the resulting polypeptoid. [8]
| Initiator Type | Examples | Key Characteristics & Use Cases |
|---|---|---|
| Primary Amines | Benzylamine, n-Hexylamine | Most common and reliable for well-controlled polymerizations. Provides an α-amine terminus (after initiation) and a defined ω-terminus. [3] |
| Macroinitiators | Amine-terminated PEG (PEG-NH₂) | Used to synthesize amphiphilic block copolymers (e.g., PEG-b-pSar), which are valuable for drug delivery applications. [6] |
| Functional Amines | Propargylamine, Allylamine | Introduce a functional handle at the α-terminus for post-polymerization modification via "click" chemistry or thiol-ene reactions. |
| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Can produce cyclic polypeptoids through a zwitterionic polymerization mechanism. More sensitive to solvent and monomer purity. [6]|
Q3: How do I properly purify and handle the Me-OZD monomer?
Proper handling is critical due to the monomer's sensitivity. [4][9] Protocol: Purification of this compound (Sar-NCA)
-
Pre-Purification (Optional but Recommended): Dissolve the crude monomer in anhydrous ethyl acetate. If significant solid impurities are present, filter the solution under an inert atmosphere. This step helps remove non-soluble byproducts.
-
Sublimation: Transfer the crude monomer to a sublimation apparatus. The apparatus must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Vacuum: Apply a high vacuum (< 50 mTorr). It is crucial to use a high-vacuum line with a cold trap to protect the pump.
-
Heating: Gently heat the bottom of the sublimator using an oil bath. The temperature should be just high enough to induce sublimation without melting or decomposing the monomer (typically 50-70°C, but this depends on the vacuum level).
-
Collection: The pure Me-OZD will deposit as white, crystalline needles on the cold finger of the apparatus.
-
Transfer and Storage: Once sublimation is complete, backfill the apparatus with an inert gas (e.g., argon). Quickly transfer the purified crystals into a sealed vial inside a glovebox with a low-moisture, low-oxygen atmosphere.
-
Storage: Store the purified monomer at -20°C or lower inside the glovebox. Always allow the vial to warm to the glovebox temperature before opening to prevent condensation.
Q4: What are the best practices for setting up a polymerization reaction?
All steps should be performed under strictly anhydrous and inert conditions, preferably in a glovebox.
Protocol: Standard Polymerization of Me-OZD
-
Glassware Preparation: All glassware (reaction flask, syringes, stir bar) must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or brought directly into the glovebox antechamber.
-
Monomer & Solvent: Inside the glovebox, weigh the purified Me-OZD into the reaction flask. Add the required volume of anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M). Stir until the monomer is fully dissolved.
-
Initiator Stock Solution: Prepare a stock solution of the primary amine initiator in the same anhydrous solvent. This allows for accurate addition of the small quantity of initiator required.
-
Initiation: Using a gas-tight syringe, rapidly inject the calculated volume of the initiator stock solution into the stirring monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization (DP).
-
Reaction: Seal the flask and allow the reaction to proceed at the desired temperature (usually ambient). Monitor the reaction progress by taking small aliquots for analysis (e.g., FTIR to track the disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Termination & Precipitation: Once the monomer is consumed (typically a few hours to 24 hours), the reaction can be terminated by exposing it to air. The polymer is then isolated by precipitation into a non-solvent, such as cold diethyl ether. [8]7. Drying: The precipitated polymer should be collected by centrifugation or filtration and dried under high vacuum to remove residual solvent.
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-
A Review on the Synthesis of Polypeptoids. MDPI. [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
-
Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis. ACS Publications. [Link]
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Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis. ChemRxiv. [Link]
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Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides. PMC - NIH. [Link]
-
Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis. ResearchGate. [Link]
-
A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]
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Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois. [Link]
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A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. ResearchGate. [Link]
-
Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides. Cheng Research Group. [Link]
-
A Review on the Synthesis of Polypeptoids. ResearchGate. [Link]
- 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione.
-
Synthesis of Heterotelechelic Poly(N‐ethylglycine) Polymers: from Polypeptoid Lipid Conjugates to Protein‐Polymer Conjugates. PMC - NIH. [Link]
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Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC - PubMed Central. [Link]
-
Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators. ResearchGate. [Link]
-
Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry (RSC Publishing). [Link]
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Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. [Link]
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Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry (RSC Publishing). [Link]
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Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. MDPI. [Link]
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Complex Temperature and Concentration Dependent Self-Assembly of Poly(2-oxazoline) Block Copolymers. NIH. [Link]
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Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
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Novel functional initiators for oxazoline polymerization. ResearchGate. [Link]
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Special Issue : Ring-Opening Polymerization. Molecules - MDPI. [Link]
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The polymerization of 3-substituted oxazolidine-2,5-diones. RSC Publishing. [Link]
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Effect of Temperatures on Polymerization Stress and Microleakage of Class V Composite Restorations. ResearchGate. [Link]
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Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. [Link]
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Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journals. [Link]
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Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [Link]
-
Selected Physicochemical and Pharmaceutical Properties of Poly-ε-caprolactone and Poly(d,l-lactide-co-ε-caprolactone) Conjugates of Lamivudine Synthesized via Ring-Opening Polymerization. MDPI. [Link]
-
The Effect of Temperature on the Living Cationic Polymerization of 2-Phenyl-2-oxazoline Explored Utilizing an Automated Synthesizer. ResearchGate. [Link]
- Process for the preparation of 1,2,4-triazolidine-3,5-dione.
Sources
- 1. Synthesis of Heterotelechelic Poly(N‐ethylglycine) Polymers: from Polypeptoid Lipid Conjugates to Protein‐Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. A Review on the Synthesis of Polypeptoids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Purification of 3-Methyloxazolidine-2,5-dione Monomer
Welcome to the technical support center for the purification of 3-methyloxazolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable monomer, a type of N-carboxyanhydride (NCA). The purity of this monomer is paramount for successful downstream applications, particularly in ring-opening polymerization to synthesize polysarcosine, a biocompatible and stealth-like polymer. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to help you diagnose and resolve specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield or Complete Loss of Product After Recrystallization
You've performed a recrystallization, but the yield is disappointingly low, or you've ended up with an oily residue instead of crystals.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical. If the monomer is too soluble in the cold solvent, your recovery will be poor. Conversely, if it's not soluble enough in the hot solvent, you won't be able to effectively remove impurities.
-
Causality: Recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. The ideal solvent will dissolve the monomer completely when hot but sparingly when cold.
-
Solution: A commonly successful solvent system for N-carboxyanhydrides is a mixture of a good solvent and an anti-solvent. For this compound, a good starting point is anhydrous tetrahydrofuran (THF) as the solvent and anhydrous hexanes as the anti-solvent.[1][2]
-
-
Hydrolysis of the Monomer: this compound is an N-carboxyanhydride, a class of compounds known to be highly sensitive to moisture.[3][4] Water will hydrolyze the anhydride ring, leading to the formation of N-methylglycine (sarcosine) and release of carbon dioxide, which will not crystallize under these conditions.
-
Causality: The anhydride functional group is electrophilic and readily attacked by nucleophiles like water. This reaction is often catalyzed by trace amounts of acid or base.[5]
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents for the recrystallization. The entire procedure should ideally be carried out under an inert atmosphere, for instance, in a glovebox or using Schlenk line techniques.
-
-
Excessive Amount of Solvent: Using too much solvent will keep your product dissolved even at low temperatures, drastically reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to just dissolve the crude monomer. If you've added too much, you can carefully evaporate some of the solvent under a gentle stream of inert gas to reach the saturation point.
-
Issue 2: Product Purity Does Not Improve After Recrystallization
You've successfully recrystallized your product, but analytical data (e.g., NMR, melting point) shows that it is still impure.
Possible Causes & Solutions:
-
Co-crystallization of Impurities: If an impurity has a similar solubility profile to your product, it may crystallize along with it.
-
Solution 1: Multiple Recrystallizations: Repeat the recrystallization process. Often, two to three recrystallizations are necessary to achieve high purity for NCAs.[6]
-
Solution 2: Switch Purification Method: If repeated recrystallizations fail, consider an alternative purification technique like flash column chromatography.
-
-
Persistent Acidic Impurities: The synthesis of NCAs, often involving phosgene or its equivalents, can leave behind acidic impurities like hydrogen chloride (HCl) or the hydrochloride salt of the starting N-methylglycine.[3][6] These can be difficult to remove by recrystallization alone and can also promote degradation.
-
Causality: Acidic impurities can protonate the monomer, altering its solubility and potentially catalyzing ring-opening or polymerization.
-
Solution: Flash Column Chromatography: A general and effective method for purifying NCAs, including those that are low-melting solids or oils, is flash chromatography on silica gel.[7][8][9] It is crucial to use a non-polar eluent system and to perform the chromatography quickly to minimize contact time with the silica, which can be slightly acidic. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Issue 3: The Product "Oils Out" During Recrystallization
Instead of forming fine crystals upon cooling, the product separates as an oily liquid.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: If the solution is supersaturated, the product can crash out of solution at a temperature above its melting point, forming an oil.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool more slowly. Placing the flask in a Dewar filled with warm water can help to slow the cooling process.
-
-
Presence of Impurities: Impurities can depress the melting point of the product, causing it to separate as an oil.
-
Solution: Try adding a seed crystal (a tiny amount of pure product) to induce crystallization at a higher temperature. If this doesn't work, a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel, may be necessary to remove the problematic impurities before attempting recrystallization again.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities originate from the synthesis process, which typically involves the cyclization of N-methylglycine using phosgene or a phosgene equivalent. These include:
-
Hydrogen Chloride (HCl) and the hydrochloride salt of N-methylglycine .[3][6]
-
Partially reacted intermediates such as N-chloroformyl-N-methylglycine .[10]
-
Polymers formed by premature, impurity-initiated polymerization of the monomer.
Q2: Can I use sublimation to purify this compound?
A2: While sublimation is a known technique for purifying some NCAs, it is often not ideal. The required temperatures can lead to thermal decomposition or polymerization of the monomer, resulting in low yields.[6][8] Recrystallization or flash chromatography are generally more reliable methods. If you do attempt sublimation, it should be performed under high vacuum and at the lowest possible temperature that allows for sublimation to occur.
Q3: How should I store the purified this compound?
A3: Due to its high sensitivity to moisture and susceptibility to thermal degradation, the purified monomer should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term storage, it is recommended to keep it in a freezer at -20°C or below.
Q4: What analytical techniques are best for assessing the purity of my monomer?
A4: A combination of techniques is recommended for a thorough assessment of purity:
-
¹H NMR Spectroscopy: This is a powerful tool to check for the presence of residual solvents and starting materials. The spectrum should be clean, with the expected peaks for the N-methyl and methylene protons.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 99-100 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
FT-IR Spectroscopy: The presence of the characteristic anhydride stretches (typically around 1850 and 1780 cm⁻¹) and the absence of broad O-H or N-H stretches from hydrolyzed byproducts can confirm the integrity of the NCA ring.
Q5: My NMR spectrum shows some unexpected peaks. What could they be?
A5: Unexpected peaks could be due to several reasons:
-
Residual Solvents: Peaks corresponding to solvents used in the synthesis or purification (e.g., THF, ethyl acetate, hexanes) are common.
-
Hydrolysis Product: The presence of N-methylglycine (sarcosine) due to hydrolysis.
-
Starting Material: Unreacted N-methylglycine or its hydrochloride salt.
-
Oligomers: Small polymers formed during purification or storage.
III. Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol is a standard method for purifying solid NCAs and should be performed under strictly anhydrous conditions.
Step-by-Step Methodology:
-
Place the crude this compound in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush the entire system with dry nitrogen or argon.
-
Add a minimal amount of anhydrous tetrahydrofuran (THF) to the flask, just enough to form a slurry at room temperature.
-
Gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive heating.
-
Once dissolved, remove the heat source and slowly add anhydrous hexanes dropwise down the condenser with continuous stirring until the solution becomes faintly cloudy (the point of saturation).
-
If the solution becomes too cloudy, add a few drops of warm anhydrous THF to redissolve the precipitate.
-
Turn off the stirring and allow the flask to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours, or preferably overnight, to maximize crystal formation.
-
Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter funnel).
-
Wash the crystals with a small amount of cold, anhydrous hexanes.
-
Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purification by Flash Column Chromatography
This method is particularly useful for removing persistent impurities or for purifying monomers that are difficult to crystallize.[7][8]
Step-by-Step Methodology:
-
Dry silica gel (standard flash chromatography grade, 230-400 mesh) in a vacuum oven overnight.
-
Pack a chromatography column with the dried silica gel using an anhydrous, non-polar solvent (e.g., hexanes). This should be done in a glovebox or under a positive pressure of inert gas.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., anhydrous dichloromethane or ethyl acetate).
-
Adsorb the dissolved crude product onto a small amount of dried silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of anhydrous ethyl acetate in anhydrous hexanes. The polarity should be kept as low as possible to effectively separate the product from more polar impurities.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the resulting pure product under high vacuum.
Data Summary Table
| Parameter | Value | Source |
| Molecular Formula | C₄H₅NO₃ | [11] |
| Molecular Weight | 115.09 g/mol | [11] |
| Melting Point | 99-100 °C | |
| Appearance | White to off-white solid | |
| Storage Temperature | -20 °C |
IV. Visualization of Workflows
Troubleshooting Logic for Recrystallization
Caption: Decision workflow for troubleshooting recrystallization issues.
Purification Method Selection Guide
Caption: Guide for selecting the appropriate purification method.
V. References
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]
-
Sun, J., & Schlaad, H. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Macromolecular Bioscience, 10(9), 1031-1036. [Link]
-
Poché, D. S., Moore, M. J., & Bowles, J. L. (2007). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Synthetic Communications, 27(13), 2175-2182. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668-3672. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
-
Google Patents. (2019). Method of purifying amino acid n-carboxy anhydride. JP2019202979A.
-
Sun, J., & Aliferis, T. (2013). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. [Link]
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 1(1), 82-121. [Link]
-
Zhang, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1685-1697. [Link]
-
Szakács, Z., & Fodor, G. (1976). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]
-
Bruns, N., & Schlaad, H. (2016). Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications. [Link]
-
Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38781-38787. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Figshare. [Link]
-
Nishizawa, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health. [Link]
-
Chemistry For Everyone. (2025, June 27). What Is Sublimation Purification?. YouTube. [Link]
-
PubChem. (n.d.). Oxazolidine-2,5-dione. National Institutes of Health. [Link]
-
ResearchGate. (2014, January 4). How to purify NCA polymerization by recrystallization?. [Link]
-
ResearchGate. (2014, January 4). How to purify NCA polymerization by recrystallization?. [Link]
-
NIST. (n.d.). 3-Methyl-2,5-oxazolidine-dione. [Link]
-
Al-Ghananeem, A. M. (2012). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Sciences and Research, 3(11), 4033. [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 3), 273–274. [Link]
-
ResearchGate. (2025, August 6). Two- and three-directional synthesis by 3–7CRs of novel (imidazolidine/thiazolidine)-2,4-diones: preparation, antibacterial, anticonvulsant, and molecular docking investigation. [Link]
-
Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]
-
Google Patents. (n.d.). Process for the preparation of 1,2,4-triazolidine-3,5-dione. US4323687A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. tandfonline.com [tandfonline.com]
- 7. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
managing the hygroscopic nature of 3-methyloxazolidine-2,5-dione
Welcome to the technical support center for 3-methyloxazolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this highly reactive, hygroscopic compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of a Hygroscopic Reagent
This compound is a member of the α-amino acid N-carboxyanhydride (NCA) family, also known as Leuchs' anhydrides.[1] These compounds are invaluable precursors for the synthesis of polypeptides and other biomaterials due to their ability to undergo ring-opening polymerization.[1][2] However, the high reactivity of the NCA ring also makes it exceptionally sensitive to moisture.
The hygroscopic nature of this compound is not a mere inconvenience; it is a critical chemical property that dictates its storage, handling, and use. Exposure to even trace amounts of water can lead to rapid degradation, compromising the purity of the reagent and the success of subsequent reactions. This guide provides a comprehensive framework for managing this inherent instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to moisture?
This compound is a heterocyclic organic compound derived from N-methylglycine. Its structure contains a highly strained five-membered ring with two electrophilic carbonyl groups. This strained ring is susceptible to nucleophilic attack, and water is a common nucleophile present in the atmosphere and non-anhydrous solvents. Upon contact with water, the ring will open, leading to the hydrolysis of the compound.[1]
Q2: How should I properly store this compound?
Proper storage is the first line of defense against degradation. Commercial suppliers recommend storing this compound at 4°C or in a freezer at -20°C under an inert nitrogen atmosphere.[3][4] It is crucial to keep the container tightly sealed and away from moisture.[3] For long-term storage, consider placing the sealed container inside a desiccator or a glovebox.
Q3: What are the visible signs of degradation?
Pure this compound is a white solid.[1] If the compound appears clumpy, sticky, or has a different color, it may be a sign of moisture contamination and degradation. However, visual inspection is not sufficient to determine purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy are necessary for a definitive assessment.
Q4: Can I handle this compound on the open bench?
Handling this compound on an open bench is strongly discouraged. Even brief exposure to atmospheric moisture can initiate hydrolysis. All manipulations, including weighing and transferring the solid, should be performed under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line. While some modern protocols for NCA polymerization have been developed to be more moisture-tolerant, these often rely on specific initiators or reaction conditions that may not be suitable for all applications.[2][5]
Q5: What is the primary degradation product of this compound when exposed to water?
The primary degradation pathway for NCAs in the presence of water is hydrolysis back to the parent amino acid.[1] In the case of this compound, hydrolysis will yield N-methylglycine (sarcosine) and carbon dioxide.
Caption: Degradation of this compound by water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or no polymerization | Degraded Monomer: The this compound has been compromised by moisture, leading to a lower concentration of active monomer. | Verify Monomer Purity: Before starting your experiment, check the purity of the this compound using NMR or FTIR spectroscopy. If degraded, consider purifying the monomer by recrystallization or flash chromatography under inert conditions.[6][7][8][9] Implement Strict Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Perform all manipulations under a dry, inert atmosphere (glovebox or Schlenk line). |
| Inconsistent reaction outcomes | Variable Monomer Quality: The purity of the this compound varies between batches or has degraded over time. | Standardize Monomer Handling: Always handle the monomer under an inert atmosphere. Aliquot the monomer into smaller, single-use containers to avoid repeated exposure of the entire batch to potential contaminants. Re-purify if Necessary: If you suspect the purity of your monomer is inconsistent, re-purify the entire batch before use. |
| Presence of unexpected byproducts | Side Reactions from Impurities: Impurities in the this compound or the reaction solvent (e.g., water, HCl) can lead to unintended side reactions.[10] | Use High-Purity Materials: Start with the highest purity this compound available. Use anhydrous solvents from a reliable source or distill them yourself. Characterize Byproducts: Use analytical techniques like Mass Spectrometry (MS) and NMR to identify the byproducts. This can provide clues about the source of contamination. |
| Difficulty in dissolving the monomer | Incomplete Dissolution or Aggregation: The monomer may not be fully dissolving in the solvent, potentially due to low solubility or the presence of insoluble impurities. | Optimize Solvent System: Ensure you are using an appropriate anhydrous solvent for your reaction. Gentle heating under an inert atmosphere may aid dissolution, but be cautious as elevated temperatures can sometimes promote degradation or premature polymerization.[7] Filter the Solution: If insoluble impurities are suspected, you can dissolve the monomer in a suitable anhydrous solvent and filter the solution through a dry filter (e.g., a syringe filter with a PTFE membrane) under inert conditions. |
Experimental Protocols
Protocol 1: Handling and Weighing of this compound in a Glovebox
This protocol outlines the standard procedure for safely handling and weighing this compound in an inert atmosphere glovebox.
Materials:
-
Glovebox with a dry nitrogen or argon atmosphere
-
Analytical balance inside the glovebox
-
Spatulas and weighing paper
-
Airtight container for the this compound
-
Reaction vessel
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has a low oxygen and moisture content (typically <1 ppm).
-
Transfer Materials: Introduce the sealed container of this compound, weighing paper, spatula, and your reaction vessel into the glovebox antechamber.
-
Purge the Antechamber: Cycle the antechamber with the inert gas several times to remove atmospheric contaminants.
-
Transfer to the Main Chamber: Once purged, move the materials into the main chamber of the glovebox.
-
Equilibrate Temperature: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weigh the Compound: Carefully open the container. Using a clean, dry spatula, weigh the desired amount of the solid onto the weighing paper.
-
Transfer to Reaction Vessel: Transfer the weighed compound directly into your reaction vessel.
-
Seal and Store: Tightly reseal the main container of this compound. It is good practice to further seal the container with paraffin film. Store as recommended.
-
Remove Materials: Once your reaction is set up, remove the necessary materials from the glovebox through the antechamber.
Caption: Workflow for handling this compound in a glovebox.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis product, N-methylglycine.
Materials:
-
NMR spectrometer
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes and caps
-
This compound sample
-
Glovebox or Schlenk line for sample preparation
Procedure:
-
Prepare the NMR Sample: Inside a glovebox or using a Schlenk line, dissolve a small amount (5-10 mg) of this compound in the anhydrous deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube and cap it securely. To prevent atmospheric contamination, the NMR tube can be sealed with a rubber septum and wrapped with paraffin film.
-
Acquire the Spectrum: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analyze the Spectrum:
-
This compound: Look for the characteristic peaks of the pure compound. The exact chemical shifts will depend on the solvent used. For example, you would expect a singlet for the methyl group and a singlet for the methylene group.
-
N-methylglycine (hydrolysis product): The presence of peaks corresponding to N-methylglycine indicates degradation. These peaks will be distinct from those of the starting material.
-
-
Quantify Purity (Optional): If an internal standard is used, the purity of the this compound can be quantified by integrating the relevant peaks.
References
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Scilit. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Wikipedia. Retrieved January 12, 2026, from [Link]
-
Li, B., et al. (2020). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. ChemRxiv. Available at: [Link]
-
Fuse, S., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Available at: [Link]
- Vajda, T., et al. (2017). Method for measuring content and optical purity of amino acid-N-formic anhydride. Google Patents.
-
Engilberge, S., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC - PubMed Central. Available at: [Link]
-
Zhang, Y., et al. (2022). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Available at: [Link]
Sources
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 5840-76-6 [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Scilit [scilit.com]
- 9. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyloxazolidine-2,5-dione (Sarcosine N-Carboxyanhydride)
Welcome to the technical support guide for 3-methyloxazolidine-2,5-dione, also known as Sarcosine N-Carboxyanhydride (Sar-NCA). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this valuable monomer: preventing its premature polymerization. The inherent reactivity that makes Sar-NCA an excellent building block for polypeptide synthesis also makes it highly susceptible to degradation. This guide provides in-depth, field-proven insights to ensure the stability and successful application of your Sar-NCA.
The Core Challenge: Understanding Sar-NCA's Instability
This compound belongs to the class of α-amino acid N-carboxyanhydrides (NCAs).[1] The high reactivity of the NCA ring is essential for the ring-opening polymerization (ROP) process that forms polypeptides.[2][3] However, this reactivity also means the ring can be opened by unintended initiators, leading to premature polymerization.
The most common and potent initiator is any nucleophilic species.[4] Water from atmospheric moisture is the primary culprit.[4][5] A single water molecule can hydrolyze an NCA molecule, converting it back to the parent amino acid (sarcosine).[1] The amine group of this newly formed sarcosine molecule is itself a nucleophile and can then attack another NCA molecule, initiating a chain reaction that consumes the monomer.[3][5] This cascade effect is why even trace amounts of moisture can lead to the complete polymerization of a batch of high-purity monomer.
Mechanism of Moisture-Initiated Polymerization
The diagram below illustrates the initiation pathway triggered by water, which proceeds via the "normal amine mechanism."[3]
Caption: Moisture-initiated polymerization of Sar-NCA.
Frequently Asked Questions (FAQs)
Q1: I received my bottle of Sar-NCA as a powder, but upon opening it, I found a solid, insoluble mass. What happened?
This is a classic case of premature polymerization. The most likely cause is exposure to atmospheric moisture during handling. When a container is removed from cold storage (e.g., a -20°C freezer) and opened immediately, the cold surface of the container and the product will cause moisture from the ambient air to condense directly onto the powder.[4] As explained above, this trace amount of water is sufficient to initiate a polymerization cascade, turning your valuable monomer into an unusable polymer.
The Self-Validating Solution: Always allow the sealed container to warm up to ambient room temperature before opening it.[4] This simple step prevents condensation and is the single most critical action to preserve the monomer. Approximate warm-up times are 1 hour for gram-scale containers and up to 5-15 hours for kilogram-scale packages.[4]
Q2: What are the definitive best practices for storing Sar-NCA to ensure maximum shelf life?
The stability of NCAs is critically dependent on storage conditions that rigorously exclude moisture and other nucleophiles.[4] The following table summarizes the industry-standard recommendations.
| Storage Duration | Temperature | Atmosphere | Rationale & Key Considerations |
| Long-Term (>1 month) | -20°C ± 5°C[4] | Dry Inert Gas (Nitrogen or Argon)[4] | Minimizes kinetic activity. The inert atmosphere prevents moisture ingress over time. Shelf life can exceed 18 months under these conditions.[4] |
| Short-Term (<1 month) | 0 to 5°C[4] | Dry Inert Gas (Nitrogen or Argon) | Suitable for working stock that will be used within a few weeks. Still requires a moisture-free environment. |
| During Active Use | Ambient (After Equilibration) | Strict Inert Atmosphere (Glovebox/Schlenk Line) | The monomer is most vulnerable during handling. Never handle Sar-NCA on an open bench. |
Q3: I only need to use a portion of my Sar-NCA container. What is the safest way to handle this without compromising the rest of the material?
While single-use of a container is highly recommended, partial use is possible if performed with extreme care.[4] Repeating opening and closing cycles significantly reduces the product's shelf life.[4]
The Self-Validating Protocol:
-
Allow the entire sealed container to warm to room temperature.
-
Transfer the container into a glovebox with a dry nitrogen or argon atmosphere.
-
Quickly weigh out the desired amount of Sar-NCA into a separate, dry, tared vial.
-
Immediately and securely reseal the original container.
-
Purge the headspace of the original container with fresh, dry inert gas before tightening the final seal.
-
Return the original container to the recommended -20°C storage as soon as possible.[4]
Q4: My polymerization reaction is proceeding uncontrollably or resulting in a bimodal molecular weight distribution. What are the likely causes?
This issue points to the presence of unintended initiators or contaminants in your reaction system.
-
Trace Water in Solvents: "Anhydrous" solvents from commercial suppliers can still contain enough water to affect NCA polymerizations. It is best practice to freshly distill solvents from an appropriate drying agent (e.g., CaH₂) before use.
-
Contaminated Glassware: Glassware contains a thin film of adsorbed moisture.[6][7][8] All glassware must be rigorously dried in an oven (e.g., 140°C for at least 4 hours) and cooled under a stream of dry inert gas or inside a desiccator before use.[6][7]
-
Synthesis Impurities in the NCA: If the Sar-NCA was not properly purified after synthesis, it may contain residual acidic impurities like hydrogen chloride (HCl) from the phosgenation process.[9][10] These impurities can interfere with controlled polymerization, sometimes leading to chain termination and the formation of low-molecular-weight species.[9][10] Recrystallization of the NCA may be necessary (see Protocol 2).
-
Inappropriate Initiator or Catalyst: Tertiary amines, often used as catalysts, can sometimes lead to broader molar mass distributions if not used under optimized conditions, as they can promote an "activated monomer mechanism" alongside the desired "normal amine mechanism".
Q5: How can I confirm the purity of my Sar-NCA before starting a critical experiment?
Verifying purity is a crucial step for achieving controlled polymerizations. Several analytical techniques can be employed.
| Impurity | Potential Source | Impact on Polymerization | Recommended Analytical Technique |
| Water | Atmosphere, Solvents, Glassware | Potent initiator, causes uncontrolled polymerization.[1][5] | Karl Fischer Titration |
| Sarcosine (free amino acid) | Hydrolysis of NCA | Initiator, leads to poor control over molecular weight. | ¹H NMR Spectroscopy, HPLC[10] |
| Hydrogen Chloride (HCl) | NCA Synthesis (Phosgenation)[1][11] | Can act as a chain terminator, leading to low MW species.[9][10] | Titration, Ion Chromatography[12] |
| Other Nucleophiles | Contaminated solvents or reagents | Unintended initiation. | HPLC, LC-MS[13] |
A simple melting point determination can also be a good indicator of purity; pure NCAs have sharp melting points, while impurities will cause depression and broadening of the melting range.[10] For Sar-NCA, the melting point is reported as 99-100°C.[14]
Troubleshooting Guide: A Workflow for Problem Resolution
If you encounter premature polymerization, use the following logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for premature polymerization.
Key Experimental Protocols
Protocol 1: Assembling a Moisture-Free Reaction Apparatus
This protocol ensures that the reaction environment itself does not introduce polymerizing contaminants.
Materials:
-
Round-bottom flask and other required glassware
-
Rubber septa
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler setup
-
Schlenk line or manifold
-
Heat gun
-
High-vacuum grease
Procedure:
-
Oven Drying: Place all glassware in a laboratory oven at >125°C for a minimum of 4 hours, or preferably overnight.[7][8]
-
Hot Assembly: While the glassware is still hot, assemble the reaction apparatus. Apply a thin, uniform layer of vacuum grease to all ground-glass joints.
-
Inert Gas Flush: Immediately connect the assembled apparatus to a source of dry inert gas. Flush the system with a steady stream of gas for at least 10-15 minutes to displace all air and adsorbed moisture. The system should be vented through a bubbler to maintain a slight positive pressure.[8]
-
Flame Drying (for Schlenk lines): For the most rigorous drying, gently heat the exterior of the glassware under a strong flow of inert gas using a heat gun. Be careful not to heat aggressively, which could cause thermal shock. Continue until all visible condensation is gone.
-
Cooling: Allow the entire apparatus to cool to room temperature under a positive pressure of inert gas. The system is now ready for the introduction of dry solvents and reagents.
Protocol 2: Recrystallization of Sar-NCA for Purification
If you suspect your Sar-NCA is contaminated with synthesis byproducts or has begun to oligomerize, recrystallization can restore its purity.
Materials:
-
Crude Sar-NCA
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Dry, fluted filter paper and funnel
-
Schlenk flask or similar vessel for crystallization
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure (must be performed under a strict inert atmosphere):
-
Dissolution: In a dry Schlenk flask, dissolve the crude Sar-NCA in a minimal amount of anhydrous THF at room temperature. Gentle warming may be required.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a dry, fluted filter paper into a second dry, pre-warmed Schlenk flask.
-
Crystallization: Slowly add anhydrous n-hexane to the warm THF solution until it becomes faintly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a freezer (-20°C) for several hours, or overnight, to complete the crystallization process.
-
Isolation: Isolate the purified crystals by cannula filtration or filtration in a glovebox.
-
Washing: Wash the crystals sparingly with cold, anhydrous n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified Sar-NCA crystals under high vacuum for several hours to remove all traces of solvent.
-
Storage: Immediately transfer the pure, dry product to a clean, dry container, backfill with inert gas, and store at -20°C.
References
-
High Standard Purity NCA - Pharmaceutical Networking. (n.d.). Retrieved from [Link]
-
Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]
-
Yuan, J., et al. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]
-
Safety Data Sheet - L-Serine N-Carboxyanhydride. (2023). Angene Chemical. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. (2014). University of Pittsburgh. Retrieved from [Link]
-
Kricheldorf, H. R. (2006). The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Lu, H., & Cheng, J. (2016). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research. Retrieved from [Link]
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Polymers and Polymeric Materials. Retrieved from [Link]
-
Ling, J., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Phosgene - Wikipedia. (n.d.). Retrieved from [Link]
-
Zhang, Y., et al. (2021). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Nature Communications. Retrieved from [Link]
-
Navarro, A., et al. (2020). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ResearchGate. Retrieved from [Link]
-
Zhang, D., et al. (2021). Superfast and Water‐Insensitive Polymerization on α‐Amino Acid N‐Carboxyanhydrides to Prepare Polypeptides Using Tetraalkylammonium Carboxylate as the Initiator. Angewandte Chemie International Edition. Retrieved from [Link]
-
Kramer, J. R., & Deming, T. J. (2014). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Biomacromolecules. Retrieved from [Link]
-
Amino acid N-carboxyanhydride - Wikipedia. (n.d.). Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules. Retrieved from [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (2012). BioPharm International. Retrieved from [Link]
-
Kafouris, D., & Le-Nguyen, D. (2007). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]
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- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
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- 13. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 5840-76-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for High Molecular Weight Polysarcosine
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive technical resource for the synthesis of high molecular weight (HMW) and ultrahigh molecular weight (UHMW) polysarcosine (pSar). Polysarcosine is increasingly recognized as a leading alternative to poly(ethylene glycol) (PEG) in biomedical applications, owing to its PEG-like properties, low immunogenicity, and biodegradability.[1][2] However, the synthesis of well-defined, HMW pSar via the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) has historically been a significant challenge.[3]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. Recent breakthroughs have demonstrated that the use of carboxylic acid catalysts can dramatically accelerate polymerization rates and enable the synthesis of pSar with unprecedentedly high molecular weights (up to 586 kDa) and exceptionally narrow dispersity (Đ < 1.05).[4] This guide incorporates these state-of-the-art findings to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of HMW polysarcosine.
Q1: Why has achieving high molecular weight (HMW) polysarcosine traditionally been so challenging?
A: The synthesis of HMW polysarcosine is challenging primarily due to the high sensitivity of the ring-opening polymerization (ROP) of Sar-NCA to impurities.[5][6] The propagating chain end is a secondary amine, which is a strong nucleophile. Any electrophilic impurities or, more commonly, nucleophilic impurities like water in the monomer or solvent can initiate new chains or cause termination reactions.[5] These side reactions compete with the propagation of existing chains, leading to a lower-than-expected molecular weight and a broadening of the molecular weight distribution (i.e., high dispersity, Đ).[5][6] Until recently, the maximum achievable molecular weight was generally limited to around 35 kDa.
Q2: What is the single most critical factor for successfully synthesizing HMW polysarcosine?
A: While several factors are crucial, the most significant recent advancement is the use of carboxylic acid as a co-catalyst in primary amine-initiated ROP. Mechanistic studies have shown that carboxylic acids act as bifunctional catalysts, accelerating the polymerization rate by up to 50 times.[3][4] They facilitate the proton transfer process and stabilize the transition state, which significantly speeds up the ring-opening of the NCA monomer while minimizing side reactions. This catalytic system is robust, effective even under ambient conditions, and is the key to achieving ultrahigh molecular weights with excellent control (Đ < 1.05).
Q3: How does my choice of solvent impact the polymerization and the final polymer?
A: The solvent plays a critical role in Sar-NCA polymerization. It affects not only the solubility of the monomer and resulting polymer but also the reaction kinetics and the degree of control.
-
Dichloromethane (DCM): Generally considered the best solvent, providing the fastest kinetics and excellent control over molecular weight and dispersity.[5]
-
Acetonitrile (ACN): Also yields well-defined polymers, but the solubility of HMW pSar in ACN is limited, which can compromise control at higher degrees of polymerization (DP > 200).[5]
-
Dimethylformamide (DMF): This solvent should be used with caution. DMF can decompose to generate secondary amines, which can act as unwanted initiators, leading to lower molecular weights and higher dispersity (Đ) compared to reactions in DCM or ACN.[5][6]
-
Solvent Purity: Regardless of the choice, using a dry, freshly purified solvent is imperative. Trace amounts of water or other nucleophilic impurities will negatively impact the polymerization.[5][6]
Q4: How do I accurately control the final molecular weight of my polysarcosine?
A: The primary method for controlling the molecular weight is by adjusting the initial monomer-to-initiator ([M]₀/[I]₀) ratio . In a well-controlled, living polymerization, the degree of polymerization (DP) is directly proportional to this ratio. By using a carboxylic acid catalyst, the polymerization proceeds efficiently, and the experimentally determined molecular weight (Mn) will show a linear correlation with the [M]₀/[I]₀ ratio. For precise control, it is essential to:
-
Use highly pure monomer, initiator, and solvent to ensure the actual initiator concentration is the one you calculated.[5]
-
Employ a catalyst (e.g., benzoic acid or acetic acid) to ensure the reaction goes to full conversion rapidly and cleanly.[6]
-
Accurately determine the concentration of your initiator solution.
Q5: What is a good polydispersity index (Đ) for this polymerization, and what does a high value indicate?
A: For a well-controlled ROP of Sar-NCA, particularly with a carboxylic acid catalyst, you should target a polydispersity index (Đ) of less than 1.10-1.15 .[7] Recent optimized methods report values below 1.05, which indicates exceptional control.[4]
A high Đ value (e.g., > 1.2) indicates a loss of control over the polymerization. This is typically due to:
-
Slow initiation relative to propagation: If the initiator reacts with the monomer slower than the polymer chains propagate, the chains will not grow uniformly.
-
Chain-termination or chain-transfer reactions: Impurities can terminate growing chains or transfer the active center, leading to a broad distribution of chain lengths.[5]
-
Presence of multiple initiating species: Impurities in the monomer or solvent (especially water) can initiate new chains, resulting in a separate, lower molecular weight population and broadening the overall distribution.[5][6]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during HMW polysarcosine synthesis.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Lower-than-Expected Molecular Weight (Mn) | 1. Impurities: Water or other nucleophilic impurities in the monomer or solvent are initiating new chains.[5][6] 2. Inaccurate Initiator Concentration: The actual concentration of the initiator is higher than calculated. 3. Poor Solvent Choice: Use of DMF can lead to decomposition and the formation of new initiating species.[5] | 1. Rigorous Purification: Recrystallize the Sar-NCA monomer. Use a robust solvent purification system (e.g., distillation over CaH₂) and handle all materials under an inert atmosphere (glovebox or Schlenk line).[5] 2. Titrate Initiator: Accurately determine the concentration of the primary amine initiator solution before use. 3. Switch to DCM: Dichloromethane is the recommended solvent for achieving high molecular weight with excellent control.[5] |
| High Polydispersity (Đ > 1.2) | 1. Presence of Impurities: As above, impurities lead to side reactions that broaden the molecular weight distribution.[5] 2. Reaction Conditions: The reaction may not be homogeneous, or mixing is inefficient. 3. No Catalyst: Without a catalyst, the polymerization is slow, increasing the window for side reactions to occur. | 1. Purify All Reagents: This is the most critical step for achieving a narrow Đ.[5][6] 2. Ensure Homogeneity: Check that the monomer and growing polymer are soluble in the chosen solvent at the reaction concentration. Ensure efficient stirring throughout the reaction. 3. Add a Carboxylic Acid Catalyst: Use a catalyst like benzoic or acetic acid (e.g., [M]₀/[I]₀/[Acid]₀ = 200:1:5) to dramatically speed up propagation and outcompete side reactions. |
| Bimodal or Multimodal GPC/SEC Trace | 1. Water Contamination: Water is a common cause, acting as an initiator to create a second, low-MW polymer population.[5] 2. Bifunctional Impurities: An impurity with two initiating sites can lead to different polymer populations. 3. Catalyst-Related Side Reactions: Some organocatalysts can lead to multimodal distributions if not used under optimal conditions.[8] | 1. Strict Anhydrous Conditions: Dry all glassware thoroughly. Purify monomer and solvent meticulously. Perform the reaction in a glovebox.[5] 2. Check Monomer Purity: Analyze the Sar-NCA monomer by ¹H NMR to check for impurities before polymerization. 3. Optimize Catalyst System: While carboxylic acids are robust, ensure the correct stoichiometry is used. Acetic acid has been shown to improve end-group fidelity.[5][6] |
| Low or No Monomer Conversion | 1. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded. 2. Presence of an Inhibitor: Acidic impurities can protonate the amine initiator, rendering it non-nucleophilic. 3. Low Temperature: While many reactions proceed at room temperature, very low temperatures may slow the kinetics excessively. | 1. Use Fresh Reagents: Use a freshly opened bottle or a recently purified batch of initiator and catalyst. 2. Purify Monomer: Ensure the Sar-NCA is free from acidic byproducts from its synthesis (e.g., HCl if phosgene was used). Recrystallization is key. 3. Check Temperature: Most carboxylic acid-catalyzed systems work well at room temperature. Some protocols run at 40 °C to ensure propagation.[9] |
| Polymer Precipitation During Reaction | 1. Poor Solvent for HMW Polymer: The target molecular weight is too high to remain soluble in the chosen solvent (e.g., ACN).[5] 2. High Concentration: The reaction concentration is too high, leading to insolubility as the polymer chains grow. | 1. Switch to a Better Solvent: Use DCM, which is an excellent solvent for HMW pSar.[5] 2. Reduce Concentration: Lower the initial monomer concentration (e.g., to 0.1-0.2 M) to maintain solubility throughout the polymerization. |
Key Parameter Summary
This table summarizes the impact of critical reaction parameters on the synthesis of HMW polysarcosine.
| Parameter | Effect on Molecular Weight (Mn) | Effect on Dispersity (Đ) | Expert Recommendation & Rationale |
| [M]₀/[I]₀ Ratio | Primary Control Factor. Higher ratio leads to higher Mn in a controlled polymerization. | Minimal effect in a well-controlled system. | Target your desired DP by adjusting this ratio. Essential for predictable molecular weight. |
| Carboxylic Acid Catalyst | Enables Ultrahigh MW. Accelerates propagation, allowing for high DP before termination.[3][4] | Significantly Narrows Đ. Fast, clean kinetics minimize side reactions, leading to Đ < 1.05. | Essential for HMW synthesis. Use a ratio like [I]₀/[Acid]₀ of 1:5. Benzoic or acetic acid are excellent choices.[5] |
| Solvent Choice | High Impact. DCM > ACN > DMF. DMF can lower the final Mn.[5] | High Impact. DCM provides the narrowest Đ. DMF can broaden the Đ.[5][6] | Use dry DCM. It offers the best combination of reaction speed and control for HMW pSar.[5] |
| Monomer/Solvent Purity | Critical. Impurities initiate new chains, drastically lowering the average Mn.[5][6] | Critical. Impurities are a primary cause of high Đ (>1.2) and multimodal distributions.[5] | Do not compromise. Recrystallize monomer until pure and use freshly distilled, dry solvents under inert conditions. |
| Temperature | Minor effect on final Mn if conversion is complete. Can affect rate. | Can increase Đ if side reactions are accelerated at higher temperatures. | Room temperature is sufficient for most carboxylic acid-catalyzed systems. Avoid high temperatures unless specified. |
Visual Workflow for Optimization
The following diagram outlines the logical workflow for synthesizing and optimizing HMW polysarcosine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Methylated N-Carboxyanhydrides (NCAs)
Welcome to the technical support center for N-methylated N-carboxyanhydride (NCA) synthesis and application. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with these critical building blocks. N-methylation is a key modification for improving the pharmacokinetic properties of peptides, but it introduces specific hurdles in synthesis that require careful control.[1][2]
This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems observed during the synthesis and subsequent use of N-methylated NCAs.
Table 1: Troubleshooting Common Problems in N-Methylated NCA Synthesis & Polymerization
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low yield or failure of NCA cyclization | Incomplete reaction ; Degradation of starting material or product. | Ensure the N-methylated amino acid starting material is completely dry. For phosgenation methods, use of diphosgene or triphosgene can offer better handling than gaseous phosgene.[3] Consider using phosphorus tribromide for cyclization of N-protected amino acids, which can be effective.[4] |
| Poorly controlled Ring-Opening Polymerization (ROP) (Broad molecular weight distribution, unpredictable chain length) | Competing Polymerization Mechanisms: The polymerization is proceeding via both the desired "amine mechanism" and the problematic "activated monomer mechanism".[5] | Lower the reaction temperature (e.g., to 0°C) to suppress side reactions.[3][6] Utilize high-vacuum techniques to remove impurities and CO2, which can interfere with the desired mechanism.[3] |
| Monomer Impurities: Acidic contaminants (HCl, N-chloroformyl-amino acid chlorides, α-isocyanato-acid chlorides) from the NCA synthesis are initiating unwanted side reactions or terminating polymer chains.[5][7] | Crucial Step: Purify the crude N-methylated NCA monomer thoroughly before polymerization. Recrystallization is standard, but a simple filtration through a pad of dried diatomaceous earth (celite) is highly effective at removing problematic impurities on a large scale.[7][8] | |
| Formation of unexpected low-molecular-weight byproducts during polymerization | Chain Termination/Transfer: Impurities in the NCA monomer act as chain-terminating agents.[5][7] Water is a common culprit that can act as a chain-transfer agent.[5] | Rigorously purify the NCA monomer (see above). Ensure all solvents and reagents are anhydrous and reactions are run under an inert atmosphere (Argon or Nitrogen).[9] |
| Fragmentation of peptide backbone during final cleavage from resin | Acid-catalyzed cleavage between two consecutive N-methylated residues. The N-methylated amide bond is susceptible to acidolysis under strong acidic conditions (e.g., TFA).[10] | Minimize the duration of the final TFA cleavage step. The time of cleavage significantly influences the extent of this side reaction.[10] Monitor the cleavage progress and stop as soon as it is complete. |
| Formation of Aspartimide in sequences containing Aspartic Acid | Prolonged exposure to base (e.g., DBU) during on-resin N-methylation. This is a common side reaction for Asp-containing peptides under basic conditions.[11][12] | Optimize the N-methylation step by reducing the exposure time to the base. If the reaction is sluggish, consider alternative methylation strategies that do not require strong bases for extended periods.[12] |
Frequently Asked Questions (FAQs)
Q1: My N-methylated NCA monomer is synthesized, but the subsequent polymerization is uncontrolled. What is the underlying mechanism of this failure?
A1: This is the most critical issue in NCA polymerization and stems from competing reaction pathways. Ideally, polymerization initiated by a primary amine proceeds via the "amine mechanism," a nucleophilic ring-opening process where the amine attacks the C5 carbonyl of the NCA.[5]
However, the propagating chain-end amine is also basic and can deprotonate the N-H of another NCA monomer (less relevant for N-methylated NCAs which lack this proton) or act as a base in other side reactions. More commonly, if a strong base is used as an initiator, it deprotonates an NCA monomer, turning it into a nucleophile. This "activated monomer" then attacks another NCA.[5]
These two mechanisms can operate simultaneously. A propagation step for one is effectively a side reaction for the other, leading to loss of control over molecular weight, broad polydispersity, and contamination with homopolymers in block copolymer synthesis.[5] The presence of impurities from the NCA synthesis can also catalyze these undesired pathways.[5]
Q2: I observe significant impurities in my crude N-methylated NCA after synthesis. What are they and how do I remove them?
A2: The nature of the impurities depends on the synthetic method. The widely used "Fuchs-Farthing" method involves direct phosgenation of the amino acid.[3] This process can generate several highly reactive side products:
-
HCl and Amino Acid HCl Salts: These are the most common contaminants.[7] Chloride ions themselves can initiate polymerization, leading to poor control.[7]
-
N-chloroformyl-amino acid chlorides
-
α-isocyanato-acid chlorides: This is a particularly problematic electrophile that can cause chain termination.[7]
These impurities must be removed to achieve a controlled polymerization. While multiple recrystallizations are common, a highly effective and scalable method is to filter a solution of the crude NCA through a pad of celite (diatomaceous earth).[7] This simple filtration step can dramatically improve monomer quality and prevent the formation of low-molecular-weight byproducts during subsequent polymerization.[7]
Q3: My peptide contains several N-methylated residues. After TFA cleavage, I see multiple peaks on my HPLC and mass spec suggests fragmentation. What is happening?
A3: You are likely observing two distinct phenomena:
-
Acid-Catalyzed Fragmentation: Peptide bonds between two consecutive N-methylated residues are known to be susceptible to cleavage under strong acidic conditions like neat TFA.[10] The electron-donating nature of the methyl groups can make the amide bond more labile. The duration of acid exposure is a critical factor; minimizing cleavage time is essential to reduce this side reaction.[10]
-
Multiple Conformations (Rotamers): N-methylated peptides exhibit slow conversion between different cis/trans amide bond conformers.[2] This slow interconversion on the HPLC timescale results in the appearance of multiple peaks, even for a pure compound. This is not an impurity but a characteristic of the molecule's dynamic structure. Running the HPLC at an elevated temperature (e.g., 40-60°C) can sometimes help coalesce these peaks by accelerating the cis-trans isomerization.
Q4: Coupling the next amino acid onto an N-methylated amine is extremely slow and gives low yields. Is this a side reaction and how can I fix it?
A4: This is not a side reaction but a direct consequence of the N-methyl group. The methyl group adds significant steric bulk around the nitrogen nucleophile, which severely hinders the approach of the incoming activated amino acid.[11][13] This effect is especially pronounced when coupling two N-methylated residues consecutively.[13] Standard coupling reagents like HBTU or HCTU are often insufficient to overcome this steric barrier.[13]
Solution: You must use more potent coupling reagents and optimized conditions.
Table 2: Recommended Coupling Reagents for Sterically Hindered N-Methylated Residues
| Reagent | Efficacy | Recommended Conditions | Notes |
| HBTU / HCTU | Less Effective | Room Temperature, 1-2 hours | Often insufficient for N-methyl couplings, leading to incomplete reactions.[11][13] |
| HATU | Highly Effective | Room Temperature or 50°C, 1-2 hours | A reliable choice for most N-methyl couplings. Associated with less epimerization compared to HBTU.[11] |
| COMU | Highly Effective | Room Temperature or Microwave | Efficiency is comparable to HATU. Incorporates Oxyma for improved safety.[11] |
| PyAOP / PyBOP | Highly Effective | Room Temperature, 1-2 hours | Very powerful reagents, especially when used with an additive like HOAt.[10] |
A double coupling (repeating the coupling step with a fresh solution of activated amino acid) is also highly recommended to drive the reaction to completion.[11]
Key Experimental Protocols
Protocol 1: Purification of Crude N-Methylated NCA via Celite Filtration
This protocol is adapted from procedures known to effectively remove acidic impurities that cause side reactions during polymerization.[7]
-
Preparation: In a fume hood, place a fritted glass funnel on a clean, dry filter flask. Add a ~2-3 cm layer of diatomaceous earth (celite) to the funnel.
-
Drying: Dry the celite under high vacuum with gentle heating (if possible) to remove any adsorbed water.
-
Dissolution: Dissolve the crude N-methylated NCA monomer in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate, THF).
-
Filtration: Under an inert atmosphere (e.g., in a glovebox or under a flow of argon), carefully pour the NCA solution through the celite pad.
-
Washing: Wash the celite pad with a small amount of additional anhydrous solvent to ensure complete recovery of the NCA.
-
Recovery: Remove the solvent from the filtrate under reduced pressure to yield the purified NCA monomer. The product should be stored under inert gas and protected from moisture.
Protocol 2: General Workflow for Synthesis and Polymerization
This diagram outlines the critical stages from amino acid to polypeptide, highlighting points where side reactions must be controlled.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Cheng, J., & Deming, T. J. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
- Gernhardt, M. S., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC - PubMed Central.
- Le Fer, G., et al. (2021). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry.
- Fiori, S., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- Abe, H., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega.
- Kramer, J. R., & Deming, T. J. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.
- Simon, M. D., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
- Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.
- Wei, S., et al. (2023). (a) The proposed mechanism of NCA polymerization catalyzed by the....
- Vayaboury, W., et al. (2004). Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature.
- Fu, H., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials.
- Sagan, S., et al. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects.
- Toniolo, C., et al. (2007). N -Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides.
- Cheng, J., et al. (2001). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group.
- Lu, H., & Cheng, J. (2018). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
- Li, H., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC - NIH.
- Teixidó, M., et al. (2005).
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Polysarcosine Characterization: Technical Support Center
Welcome to the technical support center for polysarcosine (pSar) characterization. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising polymer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the common and complex challenges in pSar analysis.
Polysarcosine, a polypeptoid with a structure analogous to poly(ethylene glycol) (PEG), is gaining significant attention for biomedical applications due to its excellent water solubility, protein resistance, and low immunogenicity.[1][2][3][4] However, accurate and reproducible characterization is crucial for ensuring the quality and performance of pSar-based materials.[5] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure your experimental success.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during polysarcosine characterization:
Q1: Why is my determined molecular weight different across various techniques (e.g., NMR vs. SEC)?
It is common to observe discrepancies in molecular weight values between different techniques due to the fundamental principles of each method. ¹H NMR spectroscopy determines the number-average molecular weight (Mn) by end-group analysis, which can be challenging for high molecular weight polymers.[6][7] Size Exclusion Chromatography (SEC) provides an apparent molecular weight based on hydrodynamic volume relative to standards (e.g., polystyrene or PEG), and this can be inaccurate if the standards do not have a similar solution conformation to pSar.[8][9] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can provide absolute molecular weight, but its resolution diminishes with increasing molecular weight.[6][7]
Q2: What are the best solvents for dissolving polysarcosine for characterization?
Polysarcosine exhibits excellent solubility in a range of solvents. For aqueous applications, phosphate-buffered saline (PBS) is a good choice.[8][9] For SEC analysis, solvents like N-methyl-2-pyrrolidone (NMP) with additives like LiBr, or aqueous buffers are commonly used.[10] For NMR, deuterated solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable.[10][11] The choice of solvent can also impact polymerization outcomes, with DMF sometimes leading to decomposition and broader molecular weight distributions compared to acetonitrile (ACN) or dichloromethane (DCM).[7]
Q3: How can I confirm the end-group fidelity of my polysarcosine?
End-group fidelity is critical for functional applications.[5] While ¹H NMR can be used for end-group analysis, its sensitivity decreases with higher molecular weights.[6][7] MALDI-TOF-MS is a powerful technique for confirming end-group structures, especially for lower molecular weight pSar, as it can resolve individual polymer chains with different end groups.[10] For high molecular weight pSar where these techniques are challenging, ion exchange chromatography can be employed to separate and quantify species with different end-group functionalities.[6][7]
Q4: My polysarcosine sample seems to have absorbed water. How does this affect characterization?
While polysarcosine itself is hygroscopic, the extent can vary. The presence of absorbed water can significantly affect thermal analysis by introducing thermal events related to water loss. For techniques requiring accurate concentration determination, such as SEC with a concentration-sensitive detector, absorbed water will lead to errors. It is crucial to properly dry pSar samples under vacuum before analysis.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific characterization techniques.
Size Exclusion Chromatography (SEC/GPC)
SEC is a cornerstone technique for determining molecular weight and distribution. However, several issues can arise.
Problem: Inconsistent or non-reproducible SEC results.
-
Potential Cause 1: Inappropriate Column or Standards. The hydrodynamic volume of pSar can differ from that of common standards like polystyrene (PS) or poly(methyl methacrylate) (PMMA), leading to inaccurate molecular weight estimations.[8][9]
-
Potential Cause 2: Secondary Interactions with the Column. Polysarcosine may interact with the stationary phase of the SEC column, leading to peak tailing or broadening.
-
Solution: Add salts like LiBr to the mobile phase to suppress ionic interactions. Ensure the mobile phase is a good solvent for pSar to promote a random coil conformation.
-
-
Potential Cause 3: Sample Aggregation. Polysarcosine chains can aggregate in solution, leading to the appearance of high molecular weight shoulders or peaks.
-
Solution: Ensure complete dissolution of the sample, potentially with gentle heating or extended vortexing. Analyze the sample at a lower concentration to minimize aggregation.
-
Troubleshooting Workflow for SEC Analysis
Caption: Troubleshooting flowchart for common SEC issues with polysarcosine.
¹H NMR Spectroscopy
¹H NMR is invaluable for structural confirmation and can be used for end-group analysis to determine Mn.
Problem: Difficulty in accurate end-group analysis for Mn determination.
-
Potential Cause: Low Signal-to-Noise for End-Group Protons. As the molecular weight of pSar increases, the relative number of end-group protons decreases, making their signals difficult to distinguish from the baseline noise.[6][7]
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. Use a high-field NMR spectrometer if available. Ensure the sample is sufficiently concentrated. For very high molecular weight pSar, other techniques like light scattering may be more suitable for Mn determination.
-
-
Potential Cause: Overlapping Signals. The signals from the end groups may overlap with those from the polymer backbone or residual solvent.
-
Solution: Use a different deuterated solvent to shift the positions of the signals. Two-dimensional NMR techniques like COSY or HSQC can help to resolve overlapping signals and confirm assignments.
-
MALDI-TOF Mass Spectrometry
MALDI-TOF-MS provides detailed information on molecular weight distribution and end-group composition.
Problem: Poor resolution or signal for high molecular weight polysarcosine.
-
Potential Cause: Decreased Ionization Efficiency and Resolution with Increasing Mass. For high molecular weight polymers, the ionization efficiency in MALDI-TOF can decrease, and the resolution of individual polymer chains is lost.[6][7]
-
Solution: Optimize the matrix and cationizing agent for your specific pSar sample. While there isn't a universal solution for very high molecular weights, for moderately high Mw samples, careful optimization can extend the useful mass range. For polymers with a broad molecular weight distribution, consider fractionation before analysis.
-
Data Summary: Recommended Characterization Parameters
| Technique | Parameter | Recommendation | Rationale |
| SEC/GPC | Mobile Phase | PBS or NMP with LiBr | Minimizes secondary interactions and ensures good solubility.[8][9][10] |
| Standards | PEG | Closer hydrodynamic volume to pSar compared to PS or PMMA.[8][9] | |
| ¹H NMR | Solvents | D₂O, DMSO-d₆ | Good solubility and minimal signal overlap with the polymer backbone.[10][11] |
| Mn Determination | Best for lower MW pSar | Signal of end groups diminishes with increasing molecular weight.[6][7] | |
| MALDI-TOF-MS | Application | End-group analysis, low to moderate MW | Provides absolute molecular weight but resolution decreases with mass.[6][7] |
| Matrix/Cation | Requires optimization | The choice of matrix and cationizing agent is critical for good ionization. |
Decision Guide for Polysarcosine Characterization
The choice of characterization technique depends on the specific information required.
Caption: Decision tree for selecting the appropriate characterization technique.
Experimental Protocols
Protocol 1: SEC Analysis of Polysarcosine
-
Mobile Phase Preparation: Prepare a solution of 0.058 M LiBr in N-methyl-2-pyrrolidone (NMP).[10] Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the dried polysarcosine sample in the mobile phase to a concentration of 1-2 mg/mL. Ensure complete dissolution.
-
Instrumentation:
-
Equilibrate the SEC system with the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 60 °C.[10]
-
Use a column set appropriate for the expected molecular weight range.
-
Calibrate the system using narrow PEG standards.
-
-
Analysis: Inject the sample and the standards. Process the data using the calibration curve to determine the apparent molecular weight and dispersity (Đ).
Protocol 2: ¹H NMR for Mn Determination
-
Sample Preparation: Dissolve 5-10 mg of the dried polysarcosine sample in approximately 0.7 mL of D₂O.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans for good signal-to-noise, particularly for the end-group signals.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to a known number of protons on the initiator (α-end group) and the repeating sarcosine units.
-
Calculate the degree of polymerization (DP) and then the number-average molecular weight (Mn).
-
This guide provides a starting point for troubleshooting your polysarcosine characterization. Remember that meticulous sample preparation and a thorough understanding of the principles behind each technique are paramount for obtaining high-quality, reliable data.
References
-
Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC - NIH. Available at: [Link]
-
Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine | ACS Macro Letters - ACS Publications. Available at: [Link]
-
Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base - RSC Publishing. Available at: [Link]
-
Solution Properties of Polysarcosine: From Absolute and Relative Molar Mass Determinations to Complement Activation - ACS Publications. Available at: [Link]
-
Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Available at: [Link]
-
Toward quantitative end-group fidelity in the synthesis of high molecular weight polysarcosine - Scholarly Publications Leiden University. Available at: [Link]
-
Solution Properties of Polysarcosine: From Absolute and Relative Molar Mass Determinations to Complement Activation | Request PDF - ResearchGate. Available at: [Link]
-
Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications | Request PDF - ResearchGate. Available at: [Link]
-
Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed. Available at: [Link]
-
MALDI-TOF mass spectrum of poly(Sar) prepared in a pyridine/NMP mixture... - ResearchGate. Available at: [Link]
-
Applications of MALDI-TOF-MS in structure characterization of synthetic polymer. Available at: [Link]
-
Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations - PMC - NIH. Available at: [Link]
-
Secondary Structure-Driven Self-Assembly of Thiol-Reactive Polypept(o)ides - PMC - NIH. Available at: [Link]
-
Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC - NIH. Available at: [Link]
-
DSPE-Polysarcosine - NSP-Functional Polymers & Copolymers. Available at: [Link]
-
Polysarcosine | Polymer PEG - AxisPharm. Available at: [Link]
Sources
- 1. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysarcosine - CD Bioparticles [cd-bioparticles.net]
- 3. DSPE-Polysarcosine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. Polysarcosine | Polymer PEG | AxisPharm [axispharm.com]
- 5. Toward quantitative end-group fidelity in the synthesis of high molecular weight polysarcosine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 6. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of polysarcosine from air and moisture stable N -phenoxycarbonyl- N -methylglycine assisted by tertiary amine base - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00221H [pubs.rsc.org]
- 11. Secondary Structure-Driven Self-Assembly of Thiol-Reactive Polypept(o)ides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyloxazolidine-2,5-dione
Welcome to the technical support center for the synthesis of 3-methyloxazolidine-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this N-substituted N-carboxyanhydride (NCA). Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your yield, improve purity, and streamline your synthetic workflow.
Introduction to this compound Synthesis
This compound, also known as N-methylglycine N-carboxyanhydride, is a valuable monomer for the synthesis of polysarcosine, a biocompatible and non-immunogenic polymer with significant potential in drug delivery and other biomedical applications. The synthesis of this NCA, while conceptually straightforward, can be challenging due to its sensitivity to moisture and susceptibility to side reactions that can impact both yield and purity.
This guide provides practical, experience-driven advice to navigate the common pitfalls associated with the synthesis of this compound and other N-substituted NCAs.
Core Synthesis Pathway
The synthesis of this compound typically involves the cyclization of N-methylglycine (sarcosine) using a phosgene equivalent. A common and effective method utilizes triphosgene in an anhydrous solvent.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no solid product after the reaction. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to a few critical experimental parameters.
-
Moisture Contamination: this compound is highly susceptible to hydrolysis, which will revert it back to the starting material, N-methylglycine.[1] Even trace amounts of water in your reaction setup can significantly reduce your yield.
-
Self-Validating Protocol:
-
Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be dried over sodium/benzophenone until the characteristic deep blue or purple color persists.
-
Reagents: Ensure your starting N-methylglycine is completely dry by co-evaporating with anhydrous toluene or drying under high vacuum for several hours. Triphosgene should be handled in a dry atmosphere (e.g., a glovebox or under a stream of inert gas).
-
Inert Atmosphere: The entire reaction, including reagent transfers, should be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
-
-
Incomplete Reaction: The cyclization reaction may not have gone to completion.
-
Causality: The reaction of N-methylglycine with triphosgene to form the NCA is often not instantaneous.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by IR spectroscopy for the appearance of the characteristic anhydride peaks (around 1850 cm⁻¹ and 1780 cm⁻¹) can be beneficial.
-
Temperature: While some NCA syntheses can proceed at room temperature due to the exotherm of the reaction, gentle heating (e.g., to 40-50°C) can sometimes be necessary to drive the reaction to completion.[2][3] However, excessive heat can promote side reactions.
-
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Recommendation: A slight excess of the phosgene equivalent is often used to ensure complete conversion of the amino acid. A typical molar ratio of N-methylglycine to triphosgene is 3:1.1 to 3:1.2 (since one mole of triphosgene is equivalent to three moles of phosgene).
-
Product Purity Issues: Presence of Side Products
Question: My final product is an oil or a sticky solid, and NMR analysis shows multiple impurities. What are these impurities and how can I prevent their formation?
Answer: The presence of impurities is often due to side reactions or incomplete removal of reagents and byproducts.
-
Common Impurities and Their Prevention:
-
Unreacted N-methylglycine: This indicates an incomplete reaction. See the troubleshooting steps for "Low or No Product Yield."
-
Polymeric Byproducts: NCAs can undergo premature polymerization, especially in the presence of nucleophilic impurities or at elevated temperatures.[1]
-
Prevention: Maintain a low reaction temperature once the initial cyclization is complete. It is also crucial to remove any residual starting amine.
-
-
HCl and N-methylglycine Hydrochloride: The reaction generates HCl as a byproduct, which can form a salt with the starting amino acid.[4]
-
Removal: After the reaction, the mixture is often filtered to remove any insoluble hydrochloride salts. Some protocols suggest a rapid wash with ice-cold water or bicarbonate solution, but this is risky due to the water sensitivity of the NCA.[4] A more robust method is to filter the reaction mixture through a pad of dry Celite®.[3][5]
-
-
-
Purification Strategies:
-
Recrystallization: This is a standard method for purifying solid NCAs.[6] A suitable solvent system must be determined empirically. Common solvents for NCA recrystallization include ethyl acetate/hexane or THF/hexane mixtures. The process must be carried out under strictly anhydrous conditions.
-
Flash Chromatography: For NCAs that are difficult to crystallize, flash chromatography on silica gel can be a highly effective purification method.[6][7][8] This technique can remove a wide range of impurities and often provides higher yields than multiple recrystallizations.[6][7][8]
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a phosgene-free method to synthesize this compound?
A1: Yes, several phosgene-free methods have been developed for NCA synthesis to avoid the use of highly toxic phosgene and its derivatives.[9][10][11] These methods often involve the use of other activating agents such as diphenyl carbonate or bis(trichloromethyl) carbonate (triphosgene is itself a safer alternative to gaseous phosgene).[10][12] Another approach involves the use of n-propylphosphonic anhydride for direct cyclization of the amino acid with CO₂.[9] These methods can be effective but may require optimization for your specific substrate.
Q2: What is the expected stability and storage condition for this compound?
A2: this compound is a moisture-sensitive solid.[13][14] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, typically in a freezer at -20°C.[14] This minimizes degradation via hydrolysis and premature polymerization.
Q3: What analytical techniques are best for characterizing the purity of this compound?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.
-
FTIR Spectroscopy: The presence of two strong carbonyl stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹ is characteristic of the NCA ring. The disappearance of the starting amino acid's characteristic peaks is also a good indicator of reaction completion.
-
Melting Point: A sharp melting point close to the literature value (99-100°C) is a good indicator of high purity.[13]
Q4: My reaction mixture turns cloudy or a precipitate forms during the reaction. What is this and what should I do?
A4: The formation of a precipitate during the reaction is often the hydrochloride salt of the unreacted N-methylglycine. This is expected as HCl is a byproduct of the reaction with triphosgene. This insoluble salt can be removed by filtration at the end of the reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using triphosgene.
Materials:
-
N-methylglycine (Sarcosine)
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Celite® 545
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
Procedure:
-
Preparation: Oven-dry all glassware overnight at 120°C and cool under a stream of dry argon or in a desiccator.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an argon inlet, and a rubber septum, suspend N-methylglycine (1.0 eq) in anhydrous THF.
-
Reagent Addition: Under a positive pressure of argon, add triphosgene (0.35-0.40 eq) to the suspension in one portion.
-
Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear solution. The reaction can be gently warmed to 40-50°C to facilitate completion. Monitor the reaction by TLC or FTIR.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the solution to room temperature. Filter the reaction mixture through a pad of dry Celite® under an inert atmosphere to remove any insoluble byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot anhydrous ethyl acetate and add anhydrous hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0°C to induce crystallization. Collect the crystals by filtration under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.
-
Flash Chromatography (if needed): If the product does not crystallize or remains impure, purify by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous THF | Good solubility for reactants and product, relatively low boiling point for easy removal. |
| Cyclizing Agent | Triphosgene | Safer and easier to handle solid alternative to gaseous phosgene. |
| Reactant Ratio | 1.0 eq N-methylglycine : 0.35-0.40 eq Triphosgene | A slight excess of the phosgenating agent ensures complete conversion of the amino acid. |
| Reaction Temp. | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions like polymerization.[2][3] |
| Purification | Recrystallization or Flash Chromatography | Effective for removing common impurities and achieving high purity monomer.[6][7][8] |
References
-
Lucas, L. J., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(11), 2944–2948. [Link]
-
Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(11), 2944-2948. [Link]
-
Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry. [Link]
-
Poché, D. S., Moore, M. J., & Bowles, J. L. (2007). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Synthetic Communications, 33(9), 1493-1502. [Link]
-
Amino acid N-carboxyanhydride. Wikipedia. [Link]
- Method of purifying amino acid n-carboxy anhydride.
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
-
Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. TU Dresden. [Link]
-
Tian, Z. Y., Zhang, Z., Wang, S., & Lu, H. (2020). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. Nature communications, 11(1), 1-9. [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC - PubMed Central. [Link]
-
Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis. ResearchGate. [Link]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. [Link]
-
3-Methyl-2,5-oxazolidine-dione. NIST WebBook. [Link]
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic preparations and procedures international, 44(4), 367-373. [Link]
- 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione.
-
N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. [Link]
-
Wilder, R., & Mobashery, S. (1992). The use of triphosgene in preparation of N-carboxy .alpha.-amino acid anhydrides. The Journal of Organic Chemistry, 57(9), 2755-2756. [Link]
-
ChemInform Abstract: Facile Synthesis of 3-Alkyl-5-methyloxazolidine-2,4-diones (V) and N-Lactoyl-N,N′-dialkylureas (VII). ResearchGate. [Link]
-
Revolutionary phosgene‐free synthesis of α‐amino acid N‐carboxyanhydrides using diphenyl carbonate based on activation of α‐amino acids by converting into imidazolium salts. Scite.ai. [Link]
-
Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. ResearchGate. [Link]
-
Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. [Link]
Sources
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
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- 5. JP2019202979A - Method of purifying amino acid n-carboxy anhydride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. scite.ai [scite.ai]
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- 14. This compound | 5840-76-6 [sigmaaldrich.com]
stability of 3-methyloxazolidine-2,5-dione in different solvents and temperatures
Welcome to the technical support center for 3-methyloxazolidine-2,5-dione, a critical monomer in the synthesis of advanced polypeptides and biomaterials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, storage, and polymerization of this compound.
Issue 1: Low or No Yield During Synthesis
Symptoms:
-
After the reaction of N-methyl-α-amino acid with a phosgenating agent (e.g., triphosgene), the desired this compound is not formed, or the yield is significantly lower than expected.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. While reactions are often monitored visually, it's recommended to use NMR analysis to confirm the disappearance of the starting material.[1][2]
-
Moisture Contamination: N-carboxyanhydrides (NCAs) are highly sensitive to moisture, which can lead to premature hydrolysis and decomposition. While recent methods have been developed to tolerate some moisture by using acid scavengers, traditionally, the synthesis requires anhydrous solvents and a dry atmosphere (e.g., under nitrogen or in a glovebox).[3][4][5] Ensure all glassware is oven-dried and solvents are properly distilled and dried before use.
-
Inefficient HCl Removal: The synthesis of NCAs from amino acids and phosgene sources generates hydrogen chloride (HCl) as a byproduct. If not effectively removed, HCl can catalyze the decomposition of the NCA.[3] Modern protocols may employ epoxy compounds as rapid HCl scavengers to improve yield and stability.[3]
-
Inadequate Temperature Control: Traditionally, NCA synthesis is conducted at elevated temperatures (50–60 °C) to drive the reaction.[1][3] However, a slight exotherm upon mixing reagents can often be sufficient to drive the reaction to completion at ambient temperature, which can also minimize side reactions.[1][2] Monitor the reaction temperature closely.
Issue 2: Premature Polymerization or Degradation During Storage
Symptoms:
-
The purified, solid this compound appears viscous, clumpy, or has polymerized upon storage.
-
NMR analysis shows the presence of oligomers or other degradation products.
Probable Causes & Solutions:
-
Improper Storage Conditions: this compound is sensitive to heat, moisture, and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer, typically at -20°C or below.[3][6] Some suppliers recommend storage at 4°C under nitrogen and away from moisture.[7]
-
Residual Impurities: Trace amounts of impurities, such as unreacted starting materials, HCl, or moisture, can initiate polymerization or degradation during storage. Ensure the NCA is of high purity before long-term storage. Purification methods like recrystallization or filtration through Celite can be employed to remove impurities.[1][2]
Issue 3: Poorly Controlled Polymerization and Broad Molecular Weight Distribution
Symptoms:
-
The resulting polypeptide has a high polydispersity index (PDI).
-
The final molecular weight is significantly different from the theoretical value based on the monomer-to-initiator ratio.
-
Formation of low-molecular-weight byproducts is observed.[1]
Probable Causes & Solutions:
-
Side Reactions at Higher Temperatures: Polymerization of NCAs at room temperature or higher can lead to side reactions, such as chain termination, resulting in a loss of "living" chain ends and a broader molecular weight distribution.[8][9][10] Lowering the polymerization temperature to 0°C or below can significantly suppress these side reactions and lead to a more controlled, living polymerization.[8][11]
-
Solvent Effects: The choice of solvent can influence the polymerization kinetics and the stability of the propagating chain end. N,N-Dimethylformamide (DMF), a common solvent, can participate in termination reactions.[9] Consider using alternative solvents or a mixture of solvents to optimize the polymerization.
-
Initiator Reactivity: The nucleophilicity of the initiator plays a crucial role. A slow initiation rate compared to the propagation rate can lead to a broad molecular weight distribution.[10] The choice of initiator, such as primary amines or more modern systems like lithium hexamethyldisilazide (LiHMDS), can significantly impact the control over the polymerization.[4][5]
-
Monomer Purity: Impurities in the this compound monomer can act as unintended initiators or terminating agents, leading to poor control over the polymerization. Using highly purified monomer is critical for achieving well-defined polypeptides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A1: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon). The recommended storage temperature is in a freezer, at -20°C or below.[3][6] Some sources suggest storage at 2-8°C or 4°C under nitrogen and away from moisture.[7][12] It is crucial to minimize exposure to atmospheric moisture and elevated temperatures to prevent degradation and premature polymerization.
Q2: Which solvents are suitable for the polymerization of this compound?
A2: The choice of solvent depends on the specific polymerization method and the desired properties of the resulting polypeptide. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane. However, it is important to note that some solvents, like DMF, can participate in side reactions that terminate the growing polymer chains.[9] All solvents must be anhydrous to prevent hydrolysis of the monomer.
Q3: How does temperature affect the stability and polymerization of this compound?
A3: Temperature has a significant impact on both the stability and polymerization of this compound.
-
Stability: Higher temperatures accelerate the degradation of the monomer. Therefore, storage at low temperatures is essential.
-
Polymerization: While polymerization can occur at room temperature, side reactions are more prevalent, leading to poorly controlled polymers.[9][10] Conducting the polymerization at lower temperatures, such as 0°C, can suppress these side reactions, resulting in a "living" polymerization with better control over molecular weight and a narrower molecular weight distribution.[8][11]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a reactive chemical and should be handled with appropriate safety measures. It may cause skin and eye irritation, as well as respiratory irritation.[6][12] Always work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid inhalation of dust or vapors.
Data Summary
Table 1: Stability and Recommended Handling of this compound in Different Conditions
| Condition | Solvent/State | Temperature | Stability & Handling Recommendations |
| Storage | Solid | -20°C or below | High stability. Store under an inert atmosphere.[6] |
| Solid | 2-8°C | Moderate stability. Store under nitrogen, away from moisture.[7][12] | |
| Synthesis | Anhydrous THF, Ethyl Acetate | Ambient to 60°C | Reaction proceeds, but risk of side reactions increases with temperature.[1][3] |
| Polymerization | Anhydrous DMF, THF | Room Temperature | Polymerization occurs, but with a higher likelihood of side reactions and broader PDI.[9][10] |
| Anhydrous DMF, THF | 0°C | Controlled, "living" polymerization with suppressed side reactions.[8] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is a general guideline and may require optimization based on the specific N-methyl-α-amino acid used.
-
Preparation: Under an inert atmosphere (nitrogen), suspend the N-methyl-α-amino acid in anhydrous tetrahydrofuran (THF).
-
Reaction: Add a solution of triphosgene in anhydrous THF dropwise to the suspension while maintaining the desired reaction temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by observing the dissolution of the starting material and confirming its absence via NMR spectroscopy.[1]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of anhydrous THF and recrystallize by adding a non-polar solvent like hexanes.[9] Alternatively, for large-scale preparations, dissolve the crude product and filter through a pad of Celite to remove insoluble impurities.[1][2]
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
-
Storage: Store the final product under an inert atmosphere in a freezer at -20°C.[3][6]
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound in a deuterated, anhydrous solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the t=0 reference.
-
Incubation: Store the NMR tube under the desired test conditions (e.g., specific temperature and solvent).
-
Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor for the appearance of new peaks or changes in the integration of existing peaks that would indicate degradation or polymerization. The disappearance of the monomer peaks and the appearance of broad polymer peaks are indicative of instability.
Visualizations
Caption: Degradation pathways of this compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5840-76-6 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. materials.uoi.gr [materials.uoi.gr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 5840-76-6 [sigmaaldrich.cn]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Polydispersity Control in the Polymerization of 3-Methyloxazolidine-2,5-dione
Welcome to the technical support guide for the ring-opening polymerization (ROP) of 3-methyloxazolidine-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals aiming to synthesize well-defined polydepsipeptides with controlled molecular weights and low polydispersity. This guide provides in-depth, experience-based answers to common challenges encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts crucial for understanding and controlling your polymerization experiments.
Q1: What is the Polydispersity Index (PDI), and why is it critical for my polymer application?
A1: The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the uniformity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
-
PDI = Mw / Mn
A perfectly uniform (monodisperse) polymer would have a PDI of 1.0. In practice, controlled polymerization techniques aim for a PDI close to 1.0 (typically < 1.2).
Causality: For applications in drug delivery, tissue engineering, and nanomedicine, a low PDI is paramount. It ensures batch-to-batch reproducibility and predictable performance in:
-
Drug Loading and Release Kinetics: Uniform polymer chains lead to consistent nanoparticle self-assembly, resulting in predictable drug encapsulation efficiency and release profiles.
-
Biodegradation Rates: A narrow distribution of chain lengths ensures that the material degrades uniformly over a predictable timeframe.
-
Biological Interactions: The size and uniformity of polymer-based nanoparticles can significantly affect their circulation time, cellular uptake, and immunogenicity.
A high PDI indicates a broad distribution of chain lengths, which can lead to unpredictable and undesirable material properties.
Q2: What is the primary mechanism for the ring-opening polymerization (ROP) of this compound, and how does it relate to PDI control?
A2: The ROP of N-carboxyanhydrides (NCAs) and related monomers like this compound is most effectively controlled when initiated by a primary amine via the Normal Amine Mechanism (NAM) .[1][2]
Mechanism Breakdown:
-
Initiation: The primary amine initiator performs a nucleophilic attack on the C5 carbonyl carbon of the monomer ring. This ring-opens the monomer to form an amino acid amide linkage, with the new chain end capped by a primary amine.
-
Propagation: This newly formed terminal amine then acts as the nucleophile for the next monomer, propagating the polymer chain.
Why this enables control: For a low PDI, the rate of initiation (ki) must be much faster than or equal to the rate of propagation (kp). When ki >> kp, all polymer chains start growing at the same time, leading to a narrow distribution of chain lengths. The NAM pathway, when executed properly, facilitates this condition.[3]
However, side reactions can compete with the NAM, leading to a loss of control and a higher PDI. The most common is the Activated Monomer Mechanism (AMM) , where a strong base (including the amine initiator itself) deprotonates the N-H bond of the monomer, creating a highly reactive NCA anion that initiates polymerization uncontrollably.[1][2]
Q3: What are the most critical experimental factors that influence the PDI of my final polymer?
A3: Achieving a low PDI is a direct result of minimizing side reactions and ensuring all polymer chains grow at a similar rate. The most critical factors are:
-
Monomer Purity: The monomer must be free of moisture and other nucleophilic impurities. Water is a notorious initiator that leads to uncontrolled polymerization and broad PDI.[1]
-
Initiator Choice and Purity: A high-purity primary amine is the standard for controlled ROP. The initiator's structure can also influence initiation speed. Bifunctional initiators have been shown to accelerate polymerization while maintaining control.[4][5]
-
Solvent Purity and Choice: Solvents must be rigorously dried. Protic impurities will interfere with the reaction. Some solvents, like DMF, can decompose to form secondary amines, which can trigger side reactions.[2]
-
Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally preferred. Elevated temperatures can increase the rate of side reactions, such as chain termination and intramolecular cyclization, leading to a higher PDI.[3][6]
-
Inert Atmosphere: The polymerization must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using techniques like a glovebox or Schlenk line to exclude moisture and oxygen.[6]
Part 2: Troubleshooting Guide
This section is structured to provide direct solutions to common problems encountered during the polymerization of this compound.
Problem: My PDI is high (> 1.3), and my molecular weight is not what I predicted.
This is the most common issue and typically points to a loss of "living" character in the polymerization.
| Potential Cause | Explanation (The "Why") | Recommended Solution & Validation |
| 1. Monomer Impurity | Water or other nucleophilic impurities in the monomer act as uncontrolled initiators. Each water molecule can start a new polymer chain, leading to a broad distribution of chain lengths and a lower average molecular weight than predicted.[1] | Solution: Recrystallize the this compound monomer at least twice from a suitable dry solvent (e.g., ethyl acetate/hexane). Dry the purified monomer under high vacuum for 24-48 hours before bringing it into a glovebox.Validation: Confirm purity via ¹H NMR (absence of solvent/water peaks) and melting point analysis. |
| 2. Ineffective Initiator | If the initiation rate is slower than the propagation rate (ki < kp), new chains will be formed throughout the reaction, broadening the PDI. This can happen with sterically hindered or less nucleophilic primary amines. | Solution: Switch to a more reactive primary amine initiator like n-hexylamine or benzylamine. Alternatively, consider using a bifunctional initiator system that can accelerate initiation.[4][5]Validation: Run a kinetic study by taking aliquots over time and analyzing by ¹H NMR to confirm a linear first-order consumption of the monomer. |
| 3. Solvent Contamination or Reactivity | Trace water in the solvent acts as an initiator. Some solvents, like DMF, can degrade to produce dimethylamine, which can initiate polymerization via the less-controlled AMM pathway or act as a chain terminator.[2] | Solution: Use anhydrous-grade solvents packaged under an inert atmosphere. If using solvents from a solvent purification system (SPS), ensure the drying columns are active. Avoid DMF if possible; preferred solvents include dichloromethane (DCM) or chloroform for their lower polarity and weaker hydrogen-bonding ability.[7]Validation: Test your solvent with a Karl Fischer titrator to ensure water content is below 10 ppm. |
| 4. High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including undesirable side reactions. These include termination by the solvent or intramolecular cyclization ("backbiting"), which stops chain growth prematurely for some chains.[1][3] | Solution: Conduct the polymerization at a lower temperature, typically between 0 °C and 20 °C. While this may slow the reaction, it significantly improves control.[6]Validation: Compare the PDI of polymers synthesized at 60 °C vs. 0 °C. The lower temperature should yield a significantly narrower PDI. |
| 5. Atmospheric Leak | A small leak in your Schlenk line or glovebox can introduce enough moisture or oxygen to disrupt the controlled nature of the polymerization. | Solution: Work in a well-maintained glovebox with low water and oxygen levels (< 1 ppm). If using a Schlenk line, ensure all glassware joints are properly sealed with high-vacuum grease and the system can hold a high vacuum (< 50 mTorr).Validation: Use an indicator (e.g., a small beaker of anhydrous copper(II) sulfate) inside your reaction setup to visually check for moisture ingress. |
Problem: My polymerization is extremely slow or fails to initiate.
| Potential Cause | Explanation (The "Why") | Recommended Solution & Validation |
| 1. Overly-Purified Monomer/Solvent | While purity is key, acidic impurities are sometimes required to protonate and activate the initiator. Over-purification (e.g., distillation over a strong base) can remove these traces, stalling the reaction. | Solution: This is rare but possible. If using an amine salt initiator, ensure it is properly formed. If using a neutral amine, the issue is more likely one of the other causes listed here. |
| 2. Poor Initiator Nucleophilicity | A highly sterically hindered or electronically deactivated amine may be a poor nucleophile for this specific monomer, resulting in an extremely slow initiation step. | Solution: Choose a simple, unhindered primary amine like benzylamine or n-hexylamine to start. Consult literature for initiators proven to be effective for similar NCA or morpholine-2,5-dione monomers.[8] |
| 3. Low Reaction Temperature | While good for control, a very low temperature (e.g., < 0 °C) might reduce the reaction rate to an impractical level, especially with a less reactive monomer/initiator pair. | Solution: Start the polymerization at 0 °C and allow it to slowly warm to room temperature (20 °C) over several hours. Monitor conversion by taking aliquots.Validation: Use FTIR to track the disappearance of the characteristic anhydride peaks of the monomer (~1850 and 1790 cm⁻¹) over time. |
Problem: I observe a bimodal or multimodal distribution in my GPC/SEC results.
| Potential Cause | Explanation (The "Why") | Recommended Solution & Validation |
| 1. Multiple Initiating Species | This is a classic symptom of contamination. The primary amine initiator creates one population of chains, while an impurity (like water) simultaneously initiates a second, distinct population, resulting in a bimodal distribution.[1] | Solution: This strongly points to a purity issue. Re-purify all reagents (monomer, solvent, initiator) as described in the protocols below. Re-evaluate your inert atmosphere technique. |
| 2. Change in Mechanism Mid-Reaction | The reaction may start via the controlled NAM, but as the concentration of propagating amine ends increases, they may begin to act as a base, triggering the less-controlled AMM pathway for some of the remaining monomers. | Solution: Lowering the reaction temperature is the most effective way to suppress the AMM pathway.[3][6] Ensure the monomer-to-initiator ratio is not excessively high, as this can prolong the reaction and increase the chance for side reactions. |
| 3. Polymer Insolubility | If the growing polymer chain becomes insoluble in the reaction solvent, it may precipitate. This can lead to a population of shorter, terminated chains and another population of chains that continued to grow, or it can cause significant tailing in the GPC trace. | Solution: Choose a solvent that is known to dissolve both the monomer and the resulting polymer. For polydepsipeptides, solvents like DCM, chloroform, or THF are often better choices than less polar solvents like toluene. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Rigorous Purification of this compound Monomer
Causality: This protocol is designed to remove water, the most common source of uncontrolled initiation, which is essential for achieving a low PDI.
-
Initial Dissolution: In a fume hood, dissolve the crude monomer in a minimum amount of warm (40-50 °C) anhydrous ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a Celite plug to remove them.
-
Recrystallization: Slowly add anhydrous hexane while stirring until the solution becomes cloudy. Allow the solution to cool to room temperature, then place it at 4 °C for 12-24 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration using a Büchner funnel. Wash the crystals sparingly with cold, anhydrous hexane.
-
Repeat: Repeat steps 1-4 at least one more time. The sharpness of the melting point is a good indicator of purity.
-
Drying: Place the purified, crystalline monomer in a flask connected to a high-vacuum line. Dry under dynamic vacuum (< 50 mTorr) for at least 24 hours to remove all residual solvent and moisture.
-
Storage: Immediately transfer the dried monomer into an inert atmosphere glovebox for storage and use.
Protocol 2: Controlled ROP of this compound via Normal Amine Mechanism (NAM)
Causality: This protocol utilizes a primary amine initiator under a strictly inert atmosphere and at a controlled temperature to favor the NAM pathway, ensuring that all chains initiate simultaneously and propagate uniformly.
-
Preparation (in Glovebox):
-
Place a calculated amount of purified this compound monomer into an oven-dried reaction vessel (e.g., a vial with a stir bar).
-
Add the required volume of anhydrous solvent (e.g., DCM) to achieve the target monomer concentration (e.g., 0.1-0.5 M). Stir until fully dissolved.
-
-
Initiator Stock Solution (in Glovebox):
-
Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. This allows for accurate addition of small quantities.
-
-
Initiation:
-
Place the reaction vessel in a cooling bath set to the desired temperature (e.g., 0 °C).
-
Calculate the volume of initiator stock solution needed for the target monomer-to-initiator ratio (e.g., [M]/[I] = 50).
-
Rapidly inject the initiator into the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed at the set temperature. Monitor the reaction progress by taking small aliquots at timed intervals for ¹H NMR or FTIR analysis. Full conversion is typically observed within 2-24 hours, depending on conditions.
-
-
Termination & Precipitation:
-
Once the desired conversion is reached, remove the vessel from the glovebox.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or methanol).
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with additional non-solvent.
-
Dry the final polymer product under high vacuum to a constant weight.
-
-
Characterization:
-
Determine Mn, Mw, and PDI using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).
-
Confirm the chemical structure using ¹H NMR spectroscopy.
-
Visualizations
Caption: Workflow for achieving low PDI in ROP.
Caption: Desired vs. side reactions affecting PDI.
References
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. [4][5]
- Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymeriz
-
Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. MDPI. [8]
- Cobalt and Iron Initiators for the Controlled Polymerization of α-Amino Acid-N-Carboxyanhydrides.
-
How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C? Pure. [1]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central. [3]
-
Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. ResearchGate. [6]
-
A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination. ACS Publications. [2]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. [7]
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. materials.uoi.gr [materials.uoi.gr]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-Methyloxazolidine-2,5-dione and Other NCAs in Polypeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of NCAs in Polypeptide Synthesis
The synthesis of well-defined polypeptides is crucial for a wide range of biomedical applications, including drug delivery, tissue engineering, and gene therapy.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands out as the most efficient method for producing high molecular weight polypeptides on a large scale.[1][2][3] This technique offers a significant advantage over solid-phase peptide synthesis by simplifying the process and reducing the need for expensive coupling reagents.[1] However, the success of NCA polymerization is highly dependent on the choice of monomer, initiator, and reaction conditions to control the polymer's molecular weight and structure while minimizing side reactions.[4][5]
This guide provides an in-depth comparison of 3-methyloxazolidine-2,5-dione (Me-OZD), a type of N-substituted NCA, with other conventional NCAs. We will explore the nuances of their reactivity, the mechanisms of polymerization, and the properties of the resulting polypeptides, supported by experimental data and established protocols.
Understanding the Landscape of NCA Polymerization
NCA polymerization is typically initiated by nucleophiles, with primary amines being the most common.[4] The polymerization can proceed through two main pathways: the "amine mechanism" and the "activated monomer mechanism".[4][6] The amine mechanism is a nucleophilic ring-opening chain growth process.[4] In contrast, the activated monomer mechanism is initiated by the deprotonation of an NCA.[4]
A significant challenge in traditional NCA polymerization is the occurrence of side reactions that can lead to chain termination and transfer, resulting in polymers with broad molecular weight distributions and loss of control over the final structure.[4][5] Recent advancements, such as the use of transition metal initiators and carefully controlled reaction conditions, have significantly improved the "living" character of NCA polymerization, allowing for the synthesis of well-defined block copolymers and other complex architectures.[4]
A Closer Look at this compound (Me-OZD)
This compound, also known as sarcosine NCA (Sar-NCA), is an N-substituted NCA.[7] The presence of the methyl group on the nitrogen atom eliminates the possibility of hydrogen bonding in the resulting polysarcosine (pSar) backbone.[7] This structural feature imparts unique properties to pSar, such as high water solubility, low cytotoxicity, and excellent anti-biofouling characteristics, making it a promising alternative to polyethylene glycol (PEG) in biomedical applications.
The polymerization of N-substituted NCAs like Me-OZD generally exhibits lower reactivity compared to their N-unsubstituted counterparts.[7] This difference in reactivity can be attributed to the increased steric hindrance and the absence of the N-H proton, which can participate in hydrogen bonding and influence the polymerization mechanism.[6][8]
Comparing Me-OZD with Other Common NCAs
To provide a clear comparison, we will evaluate Me-OZD against other frequently used NCAs based on key performance metrics.
| NCA Type | Monomer Example | Key Characteristics & Performance |
| N-Substituted NCA | This compound (Sarcosine NCA) | Produces polypeptoids (e.g., polysarcosine) with a flexible backbone and no hydrogen bonding. Generally shows slower polymerization kinetics but can lead to well-controlled polymers.[7] The resulting polymers often exhibit high water solubility and are considered "stealth" materials in biological systems. |
| α-Substituted NCA | Leucine NCA, Alanine NCA | These are the most common types of NCAs, derived from natural α-amino acids. The resulting polypeptides can form secondary structures like α-helices and β-sheets. Polymerization kinetics can be fast, but control over molar mass and dispersity can be challenging due to side reactions.[4][5] |
| Functionalized NCA | γ-Benzyl-L-glutamate NCA (BLG-NCA) | Contains a protected functional group on the side chain. This allows for post-polymerization modification to introduce a wide range of functionalities. The polymerization behavior is similar to other α-substituted NCAs. |
Polymerization Kinetics
The polymerization rate of NCAs is significantly influenced by the substituent on the nitrogen atom and the α-carbon. Generally, N-substituted NCAs like Me-OZD polymerize more slowly than α-substituted NCAs.[7] However, recent studies have shown that the polymerization of Sar-NCA can be significantly accelerated by using catalysts such as carboxylic acids, achieving rapid and controlled synthesis of high-molecular-weight polysarcosine.
Control Over Polypeptide Structure
The "living" nature of a polymerization is crucial for synthesizing polymers with a narrow molecular weight distribution (low dispersity, Đ) and for creating block copolymers. While traditional primary amine-initiated NCA polymerizations often suffer from side reactions that broaden the molecular weight distribution, modern techniques have improved control.[4][5] For Me-OZD, the use of specific initiators and catalysts has enabled the synthesis of polysarcosine with exceptionally narrow dispersity (Đ < 1.05) and ultrahigh molecular weights.
Side Reactions
Side reactions are a persistent challenge in NCA polymerization.[4] These can include termination by impurities like water, or intramolecular reactions. The absence of the acidic N-H proton in N-substituted NCAs like Me-OZD can alter the landscape of side reactions compared to conventional NCAs. However, the purity of the NCA monomer remains a critical factor for all types of NCA polymerizations to avoid premature termination.[4][9]
Experimental Protocols
General Protocol for NCA Polymerization
The following is a generalized procedure for the ring-opening polymerization of NCAs initiated by a primary amine. Note: All procedures involving NCAs should be carried out under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents to minimize side reactions caused by moisture.[5]
-
Monomer and Initiator Preparation: The NCA monomer and the primary amine initiator are dissolved separately in an anhydrous solvent (e.g., DMF, DCM, or THF).
-
Initiation: The initiator solution is added to the monomer solution at a specific monomer-to-initiator ratio ([M]/[I]), which theoretically determines the degree of polymerization.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 0°C or room temperature) for a specified period.[5] The progress of the polymerization can be monitored by techniques like FT-IR spectroscopy (disappearance of the NCA anhydride peaks) or NMR spectroscopy.
-
Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated (e.g., by exposure to air). The polymer is then precipitated in a non-solvent (e.g., diethyl ether or methanol), filtered, and dried under vacuum.
Visualization of the Polymerization Workflow
Caption: A generalized workflow for NCA polymerization.
Mechanistic Insights: A Visual Comparison
The fundamental difference in the propagating chain end between conventional NCAs and N-substituted NCAs like Me-OZD is a key determinant of their polymerization behavior.
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A Comparative Guide to Polysarcosine Synthesis: Selecting the Optimal Monomer for Advanced Biomedical Applications
Polysarcosine (pSar), a polypeptoid with a repeating unit of N-methylated glycine, is rapidly gaining prominence as a superior alternative to polyethylene glycol (PEG) for a variety of biomedical applications.[][2][3][4][5] Its inherent biocompatibility, low immunogenicity, and excellent stealth properties make it an ideal candidate for drug delivery systems, nanoparticle engineering, and next-generation vaccine formulations.[][2][5] However, the therapeutic efficacy and safety of pSar-based materials are critically dependent on the precise control of their molecular architecture, including molecular weight (MW), polydispersity (PDI), and end-group fidelity. These characteristics are fundamentally determined by the choice of monomer used in its synthesis.
This in-depth technical guide provides a comprehensive comparison of the two primary monomers for pSar synthesis: sarcosine N-carboxyanhydride (NCA) and sarcosine N-thiocarboxyanhydride (NTA). We will explore the nuances of their respective polymerization mechanisms, present a critical analysis of the resulting polymer properties supported by experimental evidence, and offer detailed protocols to empower researchers in making an informed monomer selection for their specific research and development needs.
The Monomer Decision: A Foundation for Polymer Performance
The synthesis of well-defined pSar is predominantly achieved via the ring-opening polymerization (ROP) of a heterocyclic monomer. The two main contenders, the oxygen-based NCA and its sulfur-containing counterpart, NTA, present distinct advantages and challenges that significantly impact the polymerization process and the final polymer characteristics.
The Conventional Route: Sarcosine N-carboxyanhydride (NCA)
For decades, the ROP of sarcosine NCA has been the conventional method for pSar synthesis. Typically initiated by a primary amine, the polymerization proceeds through a "normal amine mechanism," where the initiator attacks the C5 carbonyl of the NCA ring. This is followed by decarboxylation to regenerate the terminal amine for subsequent monomer addition. While this method is well-established, it is beset by challenges that can compromise the quality of the resulting polymer.
The NCA monomer is notoriously sensitive to moisture and other nucleophilic impurities, which can initiate unwanted polymerization and lead to a loss of control over the polymer chain growth. This sensitivity necessitates strictly anhydrous reaction conditions, often requiring the use of a glovebox or Schlenk line, which can complicate scalability. Furthermore, side reactions can lead to a broader molecular weight distribution (higher PDI) and compromise the integrity of the polymer end-groups.[6]
Recent advancements have shown that the use of catalysts, such as carboxylic acids, can significantly accelerate the polymerization rate and enable the synthesis of ultrahigh molecular weight pSar with narrow dispersity (PDI < 1.05).[7][8][9][10]
Diagram: NCA Polymerization Workflow
Caption: General workflow for polysarcosine synthesis via NCA polymerization.
The Robust Alternative: Sarcosine N-thiocarboxyanhydride (NTA)
The NTA monomer, where the ring oxygen at the 1-position is substituted with sulfur, presents a more robust and controlled route to pSar synthesis.[11][12] The polymerization mechanism is analogous to that of NCAs, but the release of carbonyl sulfide (COS) instead of carbon dioxide is the rate-limiting step.[13]
The standout feature of NTA monomers is their significantly enhanced stability against moisture and heat compared to NCAs.[11][13] This stability allows for polymerization under less stringent conditions, making the process more amenable to large-scale production.[11] The controlled nature of NTA polymerization facilitates the synthesis of pSar with predictable molecular weights and low polydispersities (typically < 1.2).[11][14] Moreover, NTAs are more tolerant of various functional groups, enabling the synthesis of complex and functionalized polypeptoids.[15]
Diagram: NTA Polymerization Mechanism
Caption: Ring-opening polymerization of sarcosine NTA initiated by a primary amine.
Performance Metrics: A Head-to-Head Comparison
The choice between NCA and NTA monomers has a direct and measurable impact on the critical quality attributes of the final pSar polymer. The following table provides a comparative summary based on data from peer-reviewed literature.
| Parameter | pSar from Sarcosine NCA | pSar from Sarcosine NTA | Significance for Drug Development Professionals |
| Monomer Stability | Highly sensitive to moisture, requiring strictly anhydrous conditions. | Much more stable against moisture and heat.[11] | Enables more robust and scalable manufacturing processes with less stringent environmental controls. |
| Control over MW & PDI | Can be challenging; recent catalytic methods show improved control (PDI < 1.05).[7][8][9][10] | Generally provides good control over molecular weight with low polydispersities (PDI < 1.2).[11] | Ensures batch-to-batch consistency and predictable in vivo performance of the polymer-drug conjugate. |
| Reaction Conditions | Requires inert atmosphere and highly purified, dry solvents. | Tolerant to less stringent conditions; convenient for larger-scale production.[11] | Reduces the complexity and cost of the synthesis process. |
| Side Reactions | More prone to side reactions, which can affect end-group fidelity.[6] | Less susceptible to side reactions, leading to higher purity polymers. | Crucial for ensuring the biological activity and safety profile of the final therapeutic product. |
| Polymerization Rate | Generally fast; can be accelerated with catalysts.[7][8][9] | Typically slower, allowing for more controlled chain growth.[13] | A more controlled polymerization rate can lead to better-defined polymer architectures. |
Field-Proven Experimental Protocols
The following protocols provide a practical starting point for the synthesis of pSar using both NCA and NTA monomers. Optimization will be necessary based on the target molecular weight and the specific initiator used.
Protocol 1: Amine-Initiated ROP of Sarcosine NCA
-
Preparation: All glassware must be flame-dried or oven-dried at >120°C and cooled under a stream of inert gas (Argon or Nitrogen). The entire procedure should be conducted under an inert atmosphere using a Schlenk line or in a glovebox. Anhydrous solvents are critical.
-
Monomer and Initiator Preparation: In the reaction flask, dissolve the desired amount of sarcosine NCA in an anhydrous solvent (e.g., DMF or dioxane). In a separate flask, dissolve the primary amine initiator in the same anhydrous solvent. The target degree of polymerization is determined by the monomer-to-initiator molar ratio.
-
Initiation: Rapidly inject the initiator solution into the stirred NCA solution.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the anhydride peaks (~1850 and 1790 cm⁻¹). Reaction times can vary from hours to days depending on the target MW.
-
Purification: Precipitate the polymer by adding the reaction mixture to a vigorously stirred non-solvent (e.g., diethyl ether). Collect the polymer by filtration or centrifugation, then wash with the non-solvent and dry under vacuum.
-
Characterization: Confirm the polymer structure and purity using ¹H NMR spectroscopy. Determine the molecular weight and PDI by gel permeation chromatography (GPC) calibrated with appropriate standards.
Protocol 2: Amine-Initiated ROP of Sarcosine NTA
-
Preparation: While less critical than for NCA polymerization, using dry glassware and an inert atmosphere is good practice to ensure high-quality results.
-
Monomer and Initiator Setup: Dissolve the sarcosine NTA monomer and the primary amine initiator in a suitable solvent (e.g., DMF or NMP) in the reaction vessel.
-
Polymerization: Stir the reaction mixture at a controlled temperature, typically between 25°C and 60°C. The polymerization of NTA is generally slower, and the reaction progress can be monitored over time.
-
Purification: Isolate the pSar by precipitation in a non-solvent like diethyl ether. The polymer can be further purified by dialysis if necessary. Dry the final product under vacuum.
-
Characterization: Analyze the molecular weight, PDI, and chemical structure of the resulting pSar using GPC and ¹H NMR spectroscopy.
Conclusion and Expert Recommendation
The choice between NCA and NTA monomers for polysarcosine synthesis is a critical decision that influences not only the polymer's final properties but also the practicality and scalability of its production. While recent innovations have improved the control over NCA polymerization, the inherent stability and robustness of NTA monomers make them a more attractive option for researchers and drug development professionals seeking to produce well-defined, high-purity pSar with high fidelity. The operational simplicity and reproducibility of NTA-based synthesis are particularly advantageous for translating pSar-based materials from the laboratory to clinical and commercial settings. For applications demanding the utmost control over polymer architecture and a streamlined, scalable manufacturing process, the NTA route is the recommended path forward.
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- Lu, M.-Y., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society.
- Wang, S., et al. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights.
- Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. Journal of the American Chemical Society.
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A Senior Application Scientist's Guide to the Validation of 3-Methyloxazolidine-2,5-dione Purity by HPLC: A Comparative Analysis
For: Researchers, scientists, and drug development professionals engaged in polymer chemistry, peptide synthesis, and related fields where monomer purity is paramount.
Introduction: The Criticality of Purity for 3-Methyloxazolidine-2,5-dione
This compound (3-Me-OAD), also known as N-methyl-alanine N-carboxyanhydride (NCA), is a vital monomer for the synthesis of well-defined polypeptides and other advanced polymers through ring-opening polymerization (ROP).[1][2] The success of these polymerizations—achieving target molecular weights, low dispersity, and desired end-group fidelity—is intrinsically linked to the purity of the NCA monomer.[3]
Even trace impurities can initiate unwanted side reactions, prematurely terminate polymer chains, or become incorporated into the final polymer, compromising its structural integrity and function. The primary impurity of concern is the parent amino acid, N-methyl-alanine, which results from hydrolysis due to the monomer's high sensitivity to moisture.[1] Other potential impurities include residual solvents from synthesis or oligomeric species from premature polymerization. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for quantifying 3-Me-OAD purity and objectively compares it against alternative analytical techniques.
The Challenge: Analyzing a Moisture-Sensitive Monomer
The inherent reactivity and moisture sensitivity of 3-Me-OAD present a significant analytical challenge.[4] Any analytical method must not only be sensitive and specific but must also be conducted under conditions that prevent degradation of the analyte during sample preparation and analysis. This necessitates the use of anhydrous solvents and careful handling to ensure the measured purity reflects the true state of the sample.
Primary Method: A Validated Stability-Indicating RP-HPLC Protocol
From extensive experience, a reversed-phase HPLC (RP-HPLC) method is the gold standard for the routine quality control of 3-Me-OAD. Its high resolving power, sensitivity, and specificity make it ideal for separating the parent compound from its closely related impurities.
Causality Behind Method Choices
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the moderately polar 3-Me-OAD molecule. An isocratic mobile phase of acetonitrile and water offers a robust and simple separation mechanism, where acetonitrile acts as the strong, eluting solvent. UV detection is highly effective as the carbonyl groups in the oxazolidine-dione ring provide a sufficient chromophore for sensitive detection.
Detailed HPLC Method Parameters
The following table outlines the optimized and validated parameters for the analysis.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Industry-standard for robust, high-efficiency separation of small molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Optimized for ideal retention and separation of 3-Me-OAD from polar impurities. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Detection | UV at 210 nm | Wavelength for sensitive detection of the carbonyl chromophore. |
| Column Temp. | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Anhydrous Acetonitrile | Prevents hydrolysis of the sample during preparation. |
Protocol for HPLC Method Validation (ICH Q2(R1) Framework)
To ensure an analytical method is suitable for its intended purpose, a full validation is required.[5][6] This process establishes, through documented evidence, that the method's performance characteristics meet the requirements for the analytical application.[7][8]
Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Step-by-Step Validation Protocol
-
Specificity (Forced Degradation Study): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present is critical.[9]
-
Protocol: Expose solutions of 3-Me-OAD to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress conditions until approximately 10-20% degradation is observed.[9][10][11]
-
Analysis: Inject the stressed samples. The method is specific if the main 3-Me-OAD peak is well-resolved (Resolution > 2) from all degradation product peaks. This proves the method is "stability-indicating."
-
-
Linearity:
-
Protocol: Prepare a series of at least five standard solutions of 3-Me-OAD ranging from 50% to 150% of the target assay concentration.
-
Analysis: Perform triplicate injections for each concentration. Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Protocol: Prepare a placebo (if a formulated product) and spike it with 3-Me-OAD at three concentration levels (e.g., 80%, 100%, 120%). Analyze these samples in triplicate.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a single standard preparation at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.
-
Trustworthiness: This is crucial for accurately quantifying low-level impurities.
-
-
Robustness:
-
Protocol: Deliberately make small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analysis: Evaluate the effect on system suitability parameters (e.g., peak asymmetry, resolution). The method is robust if these parameters remain within acceptable limits.[7]
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques have specific applications. Understanding their strengths and weaknesses provides a comprehensive analytical perspective.
Caption: Logical comparison of analytical techniques for 3-Me-OAD purity analysis.
Comparative Performance Summary
| Technique | Specificity | Sensitivity | Throughput | Primary Application | Key Limitation |
| HPLC | Very High | High (ppm) | High | Routine QC, impurity profiling, stability testing | Requires reference standards for quantification |
| ¹H NMR | High | Low (%) | Moderate | Structural confirmation, absolute quantification (qNMR) of major components[13][14][15] | Insensitive to trace impurities (<0.1%) |
| GC | Moderate-High | Very High (ppb) | High | Analysis of volatile impurities (e.g., residual solvents) | Potential for on-column thermal degradation of 3-Me-OAD |
| Titration | Very Low | N/A | Low | Quick, inexpensive assay of bulk material | Non-specific; titrates all acidic/basic species, cannot identify impurities |
In-Depth Discussion
-
Quantitative NMR (qNMR): This technique is exceptionally powerful for primary characterization and can provide an absolute purity value without a specific reference standard for the analyte itself.[16][17] However, its sensitivity is generally insufficient for quantifying the low-level impurities that are critical for high-performance polymers. It serves as an excellent orthogonal method to confirm the identity and assay of a primary reference standard, which is then used to calibrate the HPLC method.
-
Gas Chromatography (GC): Due to the relatively low volatility and thermal lability of 3-Me-OAD, GC is not a suitable technique for assaying the parent compound. Its utility is confined to testing for volatile impurities, such as residual solvents (e.g., ethyl acetate, THF) used during synthesis.[2]
-
Titration: While simple, acid-base titration lacks the specificity required for modern quality control. It cannot distinguish between the acidic hydrolysis product (N-methyl-alanine) and other potential acidic or basic impurities, making it unreliable for a true purity assessment.
Conclusion: The Authoritative Choice
Based on a comprehensive evaluation of specificity, sensitivity, and suitability for a regulated quality control environment, the validated Reversed-Phase HPLC method is the authoritative choice for determining the purity of 3-Me-OAD. It is the only technique that provides a complete picture of the impurity profile, which is essential for ensuring lot-to-lot consistency and the performance of the final polymeric material. While qNMR serves a vital role in the initial characterization of reference materials, HPLC remains the indispensable workhorse for routine analysis, release testing, and stability studies in both research and manufacturing settings.
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General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed.
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Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. PMC - PubMed Central.
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Convenient and useful synthesis of N‐carboxyanhydride monomers through selective cyclization of urethane derivatives of α‐amino acids. ResearchGate.
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A Comparative Guide to the Kinetic Studies of 3-Methyloxazolidine-2,5-dione Polymerization for Biomedical Applications
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount for creating next-generation therapeutics. Polysarcosine (pSar), a non-immunogenic and highly biocompatible alternative to poly(ethylene glycol) (PEG), has garnered significant attention. The primary route to polysarcosine is the ring-opening polymerization (ROP) of 3-methyloxazolidine-2,5-dione (Me-OZD), also known as sarcosine N-carboxyanhydride (Sar-NCA). This guide provides an in-depth, comparative analysis of the polymerization kinetics of Me-OZD and its alternatives, supported by experimental data and protocols, to aid in the rational design and synthesis of advanced polymer-based therapeutics.
The Ascendancy of Polysarcosine: Kinetic Insights into this compound Polymerization
The ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs) like Me-OZD is a powerful technique for producing polypeptoids with controlled molecular weights and narrow dispersity. The polymerization of Me-OZD proceeds via a nucleophilic attack on the carbonyl groups of the monomer, leading to the formation of poly(N-methyl glycine) or polysarcosine.
The kinetics of Me-OZD polymerization are typically first-order with respect to the monomer concentration, indicating that the concentration of propagating species remains constant throughout the reaction. This living character is crucial for the synthesis of well-defined block copolymers and end-functionalized polymers. Recent advancements have demonstrated that the polymerization rate can be dramatically accelerated—up to 50 times—by using carboxylic acid catalysts. This allows for the rapid and robust synthesis of ultra-high molecular weight polysarcosine (up to 586 kDa) with exceptionally low dispersity (Đ < 1.05), even under ambient conditions without the need for stringent anhydrous solvents or glovebox operations.[1][2]
The choice of initiator and solvent also plays a critical role. Primary amines are common initiators, and polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of both the monomer and the resulting polymer. Purification of the Me-OZD monomer, for instance by filtration through celite, is crucial as acidic impurities can inhibit the polymerization and lead to lower kinetic rates.[3]
Caption: Ring-opening polymerization of this compound.
Alternative Polymerization Platforms: A Kinetic Comparison
While the ROP of Me-OZD is a robust method, alternative polymerization techniques offer access to other classes of biocompatible polymers with distinct properties. Here, we compare the kinetics of Me-OZD polymerization with two prominent alternatives: cationic ring-opening polymerization (CROP) of 2-oxazolines and radical ring-opening polymerization (rROP).
Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
CROP of 2-substituted-2-oxazolines, such as 2-methyl-2-oxazoline, yields poly(2-oxazoline)s (POx), another class of polymers considered as PEG alternatives.[4] This polymerization is initiated by electrophiles, and the propagation proceeds via a cationic oxazolinium species.
The kinetics of CROP are also typically first-order, and the polymerization is living in nature, allowing for the synthesis of well-defined polymers.[5] However, the polymerization rates can be influenced by factors such as the initiator, counter-ion, solvent, and monomer structure. For instance, the propagation rate constant (k_p) for 2-methyl-2-oxazoline is influenced by the nucleophilicity of the monomer. Microwave-assisted polymerization has been shown to significantly accelerate the reaction, achieving full monomer conversion in minutes compared to hours under conventional heating.[6]
| Polymerization System | Monomer | Typical Initiator | Rate Constant (k_p) | Conditions | Reference |
| ROP of NNCA | Sarcosine-NCA | Benzylamine | 8.8 x 10⁻³ min⁻¹ | NMP, room temp. | [3] |
| CROP of 2-Oxazoline | 2-Methyl-2-oxazoline | Methyl Tosylate | Varies with temp. | Acetonitrile, 80-140°C | [7] |
graph CROP_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Monomer [label="2-Methyl-2-oxazoline"]; Initiator [label="Electrophilic Initiator (e.g., MeOTf)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CationicSpecies [label="Oxazolinium Cation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(2-methyl-2-oxazoline)", fillcolor="#FBBC05", fontcolor="#202124"];
Initiator -> Monomer [label="Initiation"]; Monomer -> CationicSpecies [label="Ring-Opening"]; CationicSpecies -> Monomer [label="Propagation"]; CationicSpecies -> Polymer; }
Caption: Cationic ring-opening polymerization of 2-methyl-2-oxazoline.
Radical Ring-Opening Polymerization (rROP)
Radical ring-opening polymerization offers a versatile route to polymers with heteroatoms in the backbone, including biodegradable polyesters.[8][9] This method combines the advantages of radical polymerization, such as tolerance to a wide range of functional groups and reaction conditions, with the ability to create polymers with unique backbone structures.[10][11]
The kinetics of rROP are governed by the rates of initiation, propagation, and termination, similar to conventional radical polymerization. The rate of polymerization is dependent on the monomer structure, initiator concentration, and temperature. While a direct kinetic comparison with Me-OZD polymerization is complex due to the different mechanisms, rROP provides a valuable alternative for creating biodegradable polymers that are not easily accessible through other methods.
Caption: Radical ring-opening polymerization.
Performance in Drug Delivery: A Comparative Overview
For drug development professionals, the performance of the polymer is as critical as its synthesis. Here, we compare the key properties of polysarcosine, poly(2-oxazoline)s, and polyesters in the context of drug delivery.
| Property | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) | Polyesters (from rROP) |
| Biocompatibility | Excellent, derived from endogenous amino acid.[12] | Generally considered biocompatible.[13][14] | Varies with monomer structure. |
| Immunogenicity | Very low to non-immunogenic, a key advantage over PEG.[15] | Low immunogenicity, also considered a PEG alternative.[16] | Generally not a primary concern for biodegradable applications. |
| Biodegradability | Not inherently biodegradable, but can be made so by copolymerization with amino acids like alanine.[1][7][17][18] | Not inherently biodegradable. | Designed to be biodegradable through hydrolysis of ester bonds.[8] |
| Drug Delivery | Used in drug-polymer conjugates, lipid nanoparticle coatings, and hydrogels. Shows enhanced tumor accumulation and reduced antibody formation compared to PEG conjugates.[5][15][19][20] | Widely explored for drug delivery in micelles, polymer-drug conjugates, and hydrogels.[13][14][21][22] | Primarily investigated for creating biodegradable materials, with potential in drug delivery matrices. |
A direct comparison of mRNA polyplexes coated with PEG, pSar, and poly(2-ethyl-2-oxazoline) (pEtOx) revealed that all three polymers conferred stealth properties, with PEG showing slightly enhanced stealth characteristics, potentially due to its larger hydrodynamic diameter at the same molecular weight.[1] However, the non-immunogenic nature of pSar and POx makes them highly attractive for repeated dosing regimens.[15][16]
Experimental Protocols
Synthesis of Sarcosine-NCA (this compound)
This protocol is adapted from established methods for the synthesis of N-carboxyanhydrides.
Materials:
-
Sarcosine (N-methylglycine)
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Hexanes
-
Nitrogen or Argon atmosphere
Procedure:
-
Suspend sarcosine in anhydrous THF under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous THF to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of THF and hexanes to obtain pure sarcosine-NCA.[22]
Ring-Opening Polymerization of Sarcosine-NCA
Materials:
-
Sarcosine-NCA
-
Benzylamine (initiator)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or DMF
-
Diethyl ether
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve a predetermined amount of sarcosine-NCA in anhydrous NMP to achieve the desired monomer concentration (e.g., 3 M).
-
Add the required amount of benzylamine initiator to achieve the target degree of polymerization.
-
Stir the reaction mixture at room temperature. The polymerization time will depend on the desired molecular weight.[19]
-
Monitor the reaction by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks.
-
Upon completion, precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Centrifuge the mixture, decant the supernatant, and wash the polymer with fresh diethyl ether.
-
Dry the resulting polysarcosine under vacuum.
Cationic Ring-Opening Polymerization of 2-Methyl-2-oxazoline
Materials:
-
2-Methyl-2-oxazoline (distilled and dried)
-
Methyl tosylate or methyl triflate (initiator)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, add anhydrous acetonitrile to a reaction vessel.
-
Add the desired amount of 2-methyl-2-oxazoline.
-
Heat the solution to the desired reaction temperature (e.g., 80-140°C).
-
Add the initiator to start the polymerization.
-
Take aliquots at different time points to monitor the monomer conversion by gas chromatography or ¹H NMR.
-
After the desired conversion is reached, terminate the polymerization by adding a nucleophile (e.g., water or an amine).
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.[7]
Polymer Characterization
¹H NMR Spectroscopy for Polymer Analysis:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., D₂O for polysarcosine, CDCl₃ for poly(2-methyl-2-oxazoline)).
-
Acquire the ¹H NMR spectrum.
-
Determine the degree of polymerization by comparing the integral of the initiator protons to the integral of the repeating monomer unit protons.[2][3][12]
Gel Permeation Chromatography (GPC) for Molecular Weight and Dispersity:
-
Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., DMF with LiBr for polysarcosine, THF for poly(2-methyl-2-oxazoline)).
-
Filter the solution through a 0.2 or 0.45 µm filter.
-
Inject the sample into a GPC system equipped with appropriate columns and a refractive index detector.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[13][14][17][21]
Conclusion and Future Outlook
The kinetic studies of this compound polymerization reveal a highly controllable and efficient route to polysarcosine, a polymer with immense potential in drug delivery and biomedical applications. The ability to achieve rapid polymerization to high molecular weights with low dispersity positions it as a strong competitor to traditional methods.
While alternative polymerization techniques like CROP of 2-oxazolines and rROP offer access to other important classes of biocompatible and biodegradable polymers, the inherent biocompatibility and non-immunogenicity of polysarcosine make it a particularly attractive candidate to succeed PEG. The comparative data presented in this guide empowers researchers to make informed decisions in selecting the most appropriate polymerization strategy to meet the specific demands of their therapeutic design. Future research will likely focus on further optimizing polymerization conditions, exploring novel copolymer architectures, and expanding the clinical translation of these advanced polymer-based therapeutics.
References
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- Harris, J. M., & Martin, N. E. (Eds.). (2012). Poly(2-oxazoline)s as polymer therapeutics. Springer.
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- Harris, J. M., & Martin, N. E. (Eds.). (2012). Poly(2-oxazoline)s as polymer therapeutics. PubMed - NIH.
- AxisPharm. (n.d.). Polysarcosine | Polymer PEG.
- Zhang, Y., et al. (2022). Biodegradable polysarcosine with inserted alanine residues: Synthesis and enzymolysis. Biomacromolecules, 23(4), 1757-1764.
- Salas-Ambrosio, P., et al. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry.
- BOC Sciences. (n.d.). Polysarcosine (pSar) Lipids - Liposomes.
- Zhang, Y., et al. (2022). Biodegradable Polysarcosine with Inserted Alanine Residues: Synthesis and Enzymolysis.
- Li, Z., et al. (2020).
- Li, Z., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678-5692.
- Hoogenboom, R., et al. (n.d.).
- Zhang, Y., et al. (2022). Biodegradable polysarcosine with inserted alanine residues: Synthesis and enzymolysis. Semantic Scholar.
- Zhang, Y., et al. (2021). Biodegradable polysarcosine with inserted alanine residues: Synthesis and enzymolysis. ChemRxiv.
- Al-Ammadi, S., et al. (2024).
- Zhang, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.
- ChemicalBook. (n.d.).
- Vergaelen, M., et al. (n.d.). Accelerated living cationic ring-opening polymerization of a methyl ester functionalized 2-oxazoline monomer. Center for Molecular Modeling.
- Curapath. (n.d.). polysarcosine (psar)
- Zhang, Y., et al. (2018). Polysarcosine as an Alternative of PEG for Therapeutic Protein Conjugation.
- Zhang, Y., et al. (n.d.). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications.
- Curapath. (n.d.). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery.
- van Zyl, D. G., et al. (2024). Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation. Frontiers in Drug Delivery, 4, 1383038.
- Sigma-Aldrich. (n.d.).
- Sun, C., et al. (2024). Polysarcosine as PEG Alternative for Enhanced Camptothecin-Induced Cancer Immunogenic Cell Death.
- Wouters, M., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 217-229.
- Wikipedia. (n.d.).
- Duda, A., & Kowalski, A. (2009).
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- Saegusa, T., et al. (1971). Isomerization Polymerization of 2-Oxazoline. VI. Kinetic Study on the Polymerization of 2-Methyl-2-oxazoline Initiated by Methyl Iodide. Macromolecules, 4(1), 1-5.
- Wouters, M., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PubMed Central.
- Zhang, Q., et al. (n.d.). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry (RSC Publishing).
- Lligadas, G., et al. (2020). UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. ACS Macro Letters, 9(4), 488-493.
- Leibniz Institute of Polymer Research Dresden. (n.d.).
- Tardy, A., et al. (2017). Radical Ring-Opening Polymerization: Scope, Limitations, and Application to (Bio)Degradable Materials. Chemical Reviews, 117(3), 1319-1406.
- Tardy, A., et al. (n.d.). Radical Ring-Opening Polymerization: Scope, Limitations, and Application to (Bio)Degradable Materials.
- Becer, C. R., et al. (n.d.). Access to Self-Assembled Poly(2-Oxazoline)s through Cationic Ring Opening Polymerization-Induced Self-Assembly (CROPISA). Macromolecules.
- Bailey, W. J. (1985).
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A Comparative Guide to Initiators for Sarcosine NCA Polymerization: Pathways to Precision Polypeptoids
For researchers, medicinal chemists, and drug development professionals, the synthesis of well-defined polysarcosine (pSar) is of paramount importance. As a promising alternative to polyethylene glycol (PEG), pSar offers excellent biocompatibility, low immunogenicity, and biodegradability, making it a prime candidate for applications in drug delivery, bioconjugation, and regenerative medicine.[1][2] The ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) is the most common route to this versatile polypeptoid. The choice of initiator is a critical determinant of the polymerization's success, directly influencing kinetics, molecular weight control, polydispersity, and end-group fidelity.[3]
This guide provides a comparative analysis of two key initiator systems for Sar-NCA polymerization: traditional primary amines and the more recently developed primary amine/carboxylic acid co-catalytic system. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable you to select and implement the optimal strategy for your research needs.
The Role of the Initiator in Sar-NCA Polymerization
The ROP of Sar-NCA, an N-substituted NCA, proceeds exclusively through the "normal amine mechanism" (NAM).[4][5] This is a significant advantage over the polymerization of conventional α-amino acid NCAs, which can be complicated by a competing "activated monomer mechanism" (AMM) due to the presence of an acidic N-H proton.[5] In the NAM, the initiator, typically a primary amine, acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This is followed by ring-opening and decarboxylation to yield a secondary amine at the chain end, which then propagates the polymerization. The initiator becomes the alpha (α) terminus of the polymer chain, making its choice crucial for controlling the polymer's final properties and functionality.
Comparative Analysis of Initiator Systems
Traditional Initiation: Primary Amines
Primary amines, such as benzylamine, have long been the standard for initiating Sar-NCA polymerization.[1][6] The mechanism is straightforward and can produce well-defined polysarcosine under appropriate conditions.
Mechanism of Primary Amine Initiation:
The polymerization is initiated by the nucleophilic attack of the primary amine on the Sar-NCA monomer. The resulting carbamic acid intermediate rapidly decarboxylates, regenerating a secondary amine at the chain end, which then serves as the propagating species for subsequent monomer additions.[7]
Caption: Mechanism of primary amine-initiated Sar-NCA polymerization.
However, this method has notable limitations:
-
Slow Kinetics: The polymerization can be slow, often requiring long reaction times (hours to days) to achieve high monomer conversion.[8]
-
Limited Molecular Weight: Achieving very high molecular weights (e.g., >50 kDa) with narrow polydispersity can be challenging.[7]
-
Sensitivity to Impurities: The reaction is highly sensitive to moisture and other impurities, necessitating the use of strictly anhydrous solvents and glovebox or Schlenk line techniques.
A Leap Forward: Primary Amine/Carboxylic Acid Co-catalysis
A recent breakthrough in Sar-NCA polymerization is the use of a primary amine initiator in conjunction with a carboxylic acid co-catalyst.[9][10] This system dramatically enhances the polymerization rate and provides exceptional control over the resulting polymer's properties.
Mechanism of Carboxylic Acid Co-catalysis:
The carboxylic acid acts as a bifunctional catalyst, facilitating proton transfer during the ring-opening process. It is believed to form a hydrogen-bonded intermediate with the Sar-NCA monomer, activating it for nucleophilic attack by the amine. This significantly lowers the activation energy of the rate-determining step, leading to a massive acceleration in the polymerization rate.[11]
Caption: General workflow for Sar-NCA polymerization.
Protocol 1: Primary Amine Initiated Polymerization
This protocol is adapted from established methods for controlled ROP of Sar-NCA. [1] Materials:
-
Sarcosine-NCA (recrystallized)
-
Benzylamine (initiator)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous diethyl ether (for precipitation)
-
Schlenk flask and other appropriate glassware
Procedure:
-
In a glovebox, add the desired amount of Sar-NCA to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the Sar-NCA in anhydrous solvent (e.g., DCM) to achieve the target monomer concentration (e.g., 0.2 M).
-
Calculate the required volume of a stock solution of benzylamine in the same anhydrous solvent to achieve the desired monomer-to-initiator ([M]/[I]) ratio.
-
Inject the benzylamine solution into the stirring monomer solution at room temperature to initiate the polymerization.
-
Allow the reaction to stir at room temperature for the desired time (e.g., 24-48 hours), or until monomer consumption is complete as monitored by FT-IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1785 cm⁻¹).
-
Quench the polymerization by precipitating the polymer into a large excess of cold, stirring diethyl ether.
-
Isolate the precipitated polysarcosine by centrifugation or filtration.
-
Wash the polymer with diethyl ether and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight (Mn) and polydispersity (Đ) using Size Exclusion Chromatography (SEC).
Protocol 2: Primary Amine / Carboxylic Acid Co-catalyzed Polymerization
This protocol is based on the highly efficient method described by Lu et al. [12] Materials:
-
Sarcosine-NCA (recrystallized)
-
Benzylamine (initiator)
-
Benzoic acid or Pivalic acid (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous diethyl ether (for precipitation)
-
Standard laboratory glassware (can be performed on the benchtop)
Procedure:
-
Weigh the desired amount of Sar-NCA and the carboxylic acid catalyst (e.g., at a [Monomer]:[Initiator]:[Catalyst] ratio of 200:1:5) into a vial equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the solids and achieve the target monomer concentration (e.g., 0.2 M).
-
Calculate the required volume of a stock solution of benzylamine in anhydrous DCM to achieve the desired [M]/[I] ratio.
-
Inject the benzylamine solution into the stirring monomer/catalyst solution at room temperature.
-
Stir the reaction at room temperature. The polymerization is typically complete within a few hours (monitor by FT-IR as described in Protocol 1). For a [M]/[I]/[A] ratio of 200:1:5, full conversion is often achieved in less than 2 hours. 6. Once the reaction is complete, precipitate the polymer into a large excess of cold, stirring diethyl ether.
-
Isolate the precipitated polysarcosine by centrifugation or filtration.
-
Wash the polymer with diethyl ether and dry under vacuum to a constant weight.
-
Characterize the polymer for Mn and Đ using SEC.
Conclusion and Outlook
The choice of initiator for Sar-NCA polymerization has a profound impact on the efficiency of the synthesis and the quality of the resulting polysarcosine. While traditional primary amine initiation is a viable method, it is often hampered by slow kinetics and limitations in achieving high molecular weights with low polydispersity.
The advent of primary amine/carboxylic acid co-catalysis represents a paradigm shift in the field. This system offers an exceptionally rapid, highly controlled, and robust method for producing polysarcosine across a wide range of molecular weights, including ultra-high molecular weight polymers that were previously inaccessible. The operational simplicity of this method, which can be performed without stringent inert atmosphere techniques, further enhances its appeal for both academic research and industrial scale-up.
For researchers aiming to synthesize well-defined, high molecular weight polysarcosine with narrow polydispersity for demanding applications in drug delivery and bioconjugation, the primary amine/carboxylic acid co-catalytic system is the demonstrably superior choice. Its adoption will undoubtedly accelerate the development and translation of polysarcosine-based materials from the laboratory to clinical and commercial applications.
References
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Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678–5692. [Link]
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Rodriguez-Hernandez, J., & Lecommandoux, S. (2021). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(9), 1374. [Link]
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Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. [Link]
-
van der Vlies, A. J., Fornera, S., Dermutz, H., Pavan, S., & Uhl, P. (2025). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. ACS Macro Letters. [Link]
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Igarashi, K., & Imae, T. (2007). Scheme 1. Normal route of primary amine-initiated NCA polymerizations. ResearchGate. [Link]
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Kricheldorf, H. R., & von-Cossel, K. (2004). Primary Amine-Initiated Polymerizations of Alanine-NCA and Sarcosine-NCA. Macromolecular Chemistry and Physics, 205(7), 918-924. [Link]
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Kricheldorf, H. R. (2004). Primary Amine‐Initiated Polymerizations of Alanine‐NCA and Sarcosine‐NCA. ResearchGate. [Link]
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Bai, G., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 649931. [Link]
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Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois Urbana-Champaign. [Link]
-
Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ResearchGate. [Link]
-
Lu, H., Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., & Liu, K. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace. [Link]
-
van der Vlies, A. J., Fornera, S., Dermutz, H., Pavan, S., & Uhl, P. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. ACS Macro Letters, 12(10), 1369–1375. [Link]
-
Lu, H., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Polysarcosine
Polysarcosine (pSar), a polypeptoid based on N-methylated glycine, is rapidly emerging as a leading alternative to poly(ethylene glycol) (PEG) in advanced drug delivery and biomedical applications.[1][2][3] Its PEG-like hydrophilicity, low toxicity, and non-immunogenic character, combined with its foundation in endogenous materials, make it a highly attractive biomaterial.[2][4][5] However, the transition from synthesis to a functional, safe, and effective therapeutic requires rigorous structural confirmation. The fidelity of the polymer's structure—its molecular weight, end-group integrity, and backbone uniformity—directly governs its in-vivo performance, efficacy, and safety profile.[4][5]
This guide provides a comprehensive comparison of the core spectroscopic techniques essential for the robust characterization of polysarcosine. We will move beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow for researchers, scientists, and drug development professionals.
The Analytical Triad: A Multi-faceted Approach to Structural Confirmation
No single technique can fully elucidate the structure of a polymer. A robust analysis relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Chain
NMR spectroscopy is arguably the most powerful tool for determining the detailed covalent structure of pSar in solution. It provides quantitative information on the repeating monomer units and, crucially, the terminal end-groups.
Expertise & Experience: Why NMR is Foundational
The power of NMR lies in its ability to distinguish protons (¹H) and carbons (¹³C) based on their local chemical environment. For pSar, this allows for the clear identification of signals from the polymer backbone, which are highly repetitive, versus unique signals from the initiator and terminator moieties at the chain ends. By comparing the integrated signal intensity of the backbone to that of the end-groups, one can accurately calculate the number-average molecular weight (Mₙ).[6] This method is indispensable for confirming the success of a controlled polymerization.
¹H NMR: Quantifying the Degree of Polymerization
The ¹H NMR spectrum of pSar is characterized by two main regions corresponding to the backbone protons. Due to the restricted rotation around the tertiary amide bond, pSar exists as a mixture of cis and trans conformers, which can lead to multiple, sometimes broad, peaks for the backbone N-methyl and methylene protons.[7][8]
Key Spectral Features:
-
Backbone Methylene (-N-CH₂-CO-): Typically observed as a complex multiplet between δ 3.7-4.5 ppm .[7]
-
Backbone N-Methyl (-N(CH₃)-): Appears as a multiplet between δ 2.7-3.1 ppm .[7]
-
Initiator/Terminus Protons: These signals will have unique chemical shifts depending on the specific initiator (e.g., benzylamine, alkylamine) used in the ring-opening polymerization. Their clear identification is paramount for Mₙ calculation.
| Assignment | Typical ¹H Chemical Shift (δ ppm) | Appearance |
| Backbone Methylene (-CH₂-) | 3.7 - 4.5 | Multiplet, often broad |
| Backbone N-Methyl (-CH₃) | 2.7 - 3.1 | Multiplet, often broad |
| Initiator/Terminus Protons | Variable (structure-dependent) | Distinct, sharp signals |
Experimental Protocol: ¹H NMR for Mₙ Determination
-
Sample Preparation: Dissolve 5-10 mg of the dried pSar sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube. The choice of solvent is critical; it must fully dissolve the polymer without its residual proton signals overlapping with key analyte signals.
-
Data Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to allow for full magnetization recovery, which is essential for accurate signal integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration & Calculation:
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift.
-
Integrate a well-resolved signal corresponding to a known number of protons on the initiator end-group. Normalize this integral to that number of protons (e.g., if integrating the 5 aromatic protons of a benzyl initiator, set the integral value to 5.00).
-
Integrate the signals corresponding to the backbone repeating unit (e.g., the two methylene protons).
-
Calculate the degree of polymerization (DP) using the formula: DP = (Integral of Backbone Protons / Number of Backbone Protons per Unit) / (Integral of Initiator Protons / Number of Initiator Protons)
-
Calculate the number-average molecular weight (Mₙ): Mₙ = (DP × Molar Mass of Sarcosine Monomer) + Molar Mass of Initiator + Molar Mass of Terminus
-
MALDI-TOF Mass Spectrometry: Weighing the Polymer
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a cornerstone technique for the analysis of synthetic polymers.[9][10] It provides the absolute molecular weight of individual polymer chains, allowing for a direct visualization of the molecular weight distribution and calculation of the polydispersity index (Đ).
Expertise & Experience: Why MALDI is Essential for Distribution
While NMR provides an excellent average molecular weight (Mₙ), it offers no information about the distribution of chain lengths. A controlled, "living" polymerization should yield a narrow distribution (Đ close to 1.0). MALDI-TOF MS directly measures this distribution. It generates a spectrum showing a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer), and the mass difference between adjacent peaks confirms the mass of the repeating monomer unit.[11][12]
Key Spectral Features:
-
Oligomer Distribution: A bell-shaped series of peaks.
-
Peak Spacing: The mass difference between adjacent peaks should correspond to the exact mass of the sarcosine monomer (71.08 g/mol ).
-
Mass of Each Peak: The absolute mass of each peak can be used to confirm the combined mass of the initiator and terminator end-groups. The mass of the nth peak should equal: (n × Mass of Monomer) + Mass of Initiator + Mass of Cationizing Agent.
Trustworthiness: The Critical Role of Sample Preparation
The quality of a MALDI spectrum for a synthetic polymer is highly dependent on the sample preparation protocol.[10][11] Unlike proteins, which are typically ionized by protonation, synthetic polymers like pSar require cationization (e.g., adducts with Na⁺ or K⁺) to be observed.
Experimental Protocol: MALDI-TOF MS for pSar Analysis
-
Solution Preparation:
-
Analyte: Prepare a solution of pSar at ~10 mg/mL in a suitable solvent (e.g., water, methanol, or THF).
-
Matrix: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in a solvent like acetonitrile/water with 0.1% TFA.
-
Cationizing Agent: Prepare a solution of a salt like sodium trifluoroacetate (NaTFA) at ~10 mg/mL in the matrix solvent.
-
-
Sample Spotting: On the MALDI target plate, mix the analyte, matrix, and cationizing agent solutions in a ratio of approximately 1:10:1 (Analyte:Matrix:Salt) directly on the spot. Allow the solvent to evaporate completely, forming a co-crystal.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Use both linear mode for better sensitivity with high mass polymers and reflector mode for higher resolution and mass accuracy with lower mass polymers.[10]
-
Data Analysis:
-
Calibrate the spectrum using known polymer standards.
-
Identify the repeating mass unit by measuring the Δm/z between adjacent peaks.
-
Confirm the end-group masses by comparing the experimental mass of the peaks with the theoretical calculated mass.
-
Use the instrument's software to calculate Mₙ, weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
-
Limitation: It's important to note that MALDI-TOF MS can have reduced resolution for polymers with high molecular weights or high polydispersity (Đ > 1.2).[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For pSar, its primary role is to verify the successful ring-opening polymerization of the sarcosine N-carboxyanhydride (NCA) monomer by confirming the formation of the characteristic tertiary amide bond in the polymer backbone.
Expertise & Experience: A Quick and Decisive Check
FTIR provides a definitive, albeit qualitative, confirmation of polymerization. The NCA monomer has characteristic anhydride C=O stretching bands around 1850 and 1780 cm⁻¹.[13] Upon successful polymerization, these bands disappear completely, and a strong new band, the Amide I band, appears around 1630-1650 cm⁻¹. This transformation is an unambiguous indicator that the desired chemical reaction has occurred.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
| Amide C=O | Amide I Stretch | 1630 - 1650 | Confirms presence of polymer backbone |
| C-N Stretch / N-H Bend | Amide II Bend | ~1540 | Supports amide presence (in secondary amides) |
| NCA Anhydride C=O | Symmetric/Asymmetric Stretch | ~1780 & ~1850 | Absence confirms monomer consumption |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, place a small amount of the dried polymer onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber can be directly analyzed. Confirm the presence of a strong Amide I band and the complete absence of the NCA anhydride bands.
Comparative Guide and Recommended Workflow
The three techniques provide orthogonal and confirmatory data. A comprehensive analysis leverages the strengths of each.
| Technique | Primary Information | Nature of Data | Strengths | Limitations |
| ¹H NMR | DP, Mₙ, End-Group Structure | Quantitative | High structural detail, accurate Mₙ for low-medium DP | Provides only an average MW, peak broadening can be an issue.[5] |
| MALDI-TOF MS | Absolute Mₙ, Mₙ, Đ, End-Group Mass | Absolute Mass | Direct measure of distribution, high sensitivity | Reduced resolution for high MW/Đ, sample prep is critical.[4][5] |
| FTIR | Functional Groups (Amide Bonds) | Qualitative | Fast, simple, excellent for confirming reaction completion | Provides no information on MW or distribution. |
Self-Validating Analytical Workflow
A logical workflow ensures that each step confirms the last, providing a high degree of confidence in the final structural assignment.
Conclusion
The structural characterization of polysarcosine is not a perfunctory step but a critical component of its development for biomedical applications. By judiciously combining the quantitative power of NMR spectroscopy , the absolute molecular weight determination of MALDI-TOF MS , and the rapid functional group confirmation of FTIR spectroscopy , researchers can build a comprehensive and validated profile of their polymer. This multi-faceted approach ensures the production of well-defined materials with the high fidelity required for reproducible performance and, ultimately, clinical success.
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Polysarcosine: A Superior Alternative to PEG for Medical Applications? A Comparative Biocompatibility Assessment
For Researchers, Scientists, and Drug Development Professionals
In the quest for ideal biomaterials, particularly for drug delivery and medical implants, polyethylene glycol (PEG) has long been the gold standard for conferring "stealth" properties and improving biocompatibility. However, growing concerns over PEG's immunogenicity and non-biodegradability have catalyzed the search for superior alternatives.[1][2] Polysarcosine (pSar), a polypeptoid based on the endogenous amino acid sarcosine, has emerged as a highly promising candidate, demonstrating comparable or even enhanced biocompatibility profiles.[3][4] This guide provides an in-depth, objective comparison of the biocompatibility of polysarcosine and PEG, supported by experimental data and detailed protocols to empower researchers in their material selection and evaluation.
The Rise of Polysarcosine: Addressing the Limitations of PEG
PEGylation, the process of attaching PEG chains to molecules or surfaces, has been a widely adopted strategy to increase the circulation half-life of therapeutics and reduce non-specific protein interactions.[5] However, the repeated administration of PEGylated materials has been linked to the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) and reduced therapeutic efficacy.[6][7][8] Furthermore, PEG is not readily biodegradable, raising concerns about potential long-term accumulation and toxicity.[1][6]
Polysarcosine, a polymer of N-methylated glycine, offers a compelling solution to these challenges.[3] Its structure, analogous to the backbone of peptides, imparts several advantageous properties. pSar is highly water-soluble, non-ionic, and shares the protein-repellent characteristics of PEG.[9][10] Crucially, it is considered non-immunogenic and can be designed to be biodegradable, positioning it as a potentially safer and more effective alternative for a new generation of medical applications.[11][12][13]
Comparative Analysis of Biocompatibility: Polysarcosine vs. PEG
A thorough assessment of a biomaterial's biocompatibility hinges on a multi-faceted evaluation of its interactions with biological systems. Here, we compare the performance of polysarcosine and PEG across key biocompatibility parameters.
Immunogenicity: A Key Differentiator
The potential for a material to elicit an immune response is a critical safety concern. While PEG was once considered immunologically inert, an increasing number of studies have reported the presence of pre-existing and induced anti-PEG antibodies in patients.[5][6] This can lead to hypersensitivity reactions and a significant reduction in the efficacy of PEGylated drugs.[6][7]
Polysarcosine, in contrast, has consistently demonstrated low immunogenicity.[3][6] Studies comparing pSar-conjugated therapeutics to their PEGylated counterparts have shown that pSar elicits a significantly lower antibody response.[11][14] For instance, a study on interferon-α2b (IFN) conjugates found that PSar-IFN induced considerably fewer anti-IFN antibodies in mice compared to PEG-IFN.[11] This reduced immunogenic profile is a major advantage of pSar, particularly for therapies requiring repeated administration.
Experimental Workflow: Assessing Immunogenicity via ELISA
The following diagram illustrates a typical workflow for evaluating the immunogenicity of polymer-drug conjugates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for ELISA-based immunogenicity assessment.
Protein Adsorption and the "Stealth" Effect
A key function of hydrophilic polymers like PEG and pSar is to create a "stealth" layer that minimizes non-specific protein adsorption (protein fouling).[15] This is crucial for preventing the opsonization of drug carriers and their subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[9]
Molecular dynamics simulations have shown that pSar and PEG exhibit a very similar affinity for protein surfaces, in terms of both the amount of polymer adsorbed and the types of amino acids involved in the interactions.[9] Both polymers effectively create a hydrophilic barrier that repels proteins.[15] However, some studies suggest that pSar may offer advantages. For example, pSar-coated liposomes have been shown to effectively avoid the Accelerated Blood Clearance (ABC) phenomenon, a problem sometimes observed with PEGylated liposomes upon repeated injection.[6]
Cytotoxicity: Ensuring Cellular Health
Biomaterials intended for medical applications must be non-toxic to cells. In vitro cytotoxicity assays are fundamental for initial biocompatibility screening. Polysarcosine has consistently been shown to have low cytotoxicity.[10][12][16] Studies using various cell lines have demonstrated that pSar does not adversely affect cell viability, even at high concentrations.[12][17]
| Parameter | Polysarcosine (pSar) | Polyethylene Glycol (PEG) | Key Findings |
| Immunogenicity | Low to negligible.[3][6] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance and hypersensitivity.[5][6][7] | pSar demonstrates a superior safety profile with a significantly lower risk of inducing an immune response.[11] |
| Protein Adsorption | Excellent resistance to protein fouling, comparable to PEG.[9] | The "gold standard" for creating "stealth" surfaces that resist protein adsorption.[9] | Both polymers provide a "stealth" effect, but pSar may better avoid the ABC phenomenon seen with some PEGylated carriers.[6] |
| Cytotoxicity | Generally low to non-toxic across various cell lines.[10][12][16] | Generally considered non-toxic, but some studies report dose-dependent cytotoxicity. | Both materials are largely non-cytotoxic, a prerequisite for medical applications. |
| Hemocompatibility | Exhibits good hemocompatibility with low hemolysis rates. | Generally hemocompatible, but some PEGylated surfaces can activate complement and platelets. | Both are suitable for blood-contacting applications, with pSar showing a favorable profile. |
| Biodegradability | Can be designed to be biodegradable by incorporating specific enzyme-cleavable linkages.[12][13][18] | Non-biodegradable, leading to concerns about tissue accumulation.[1][6] | pSar's tunable biodegradability is a significant advantage for in vivo applications, preventing long-term accumulation. |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test polymer (pSar or PEG). Include a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium containing the test material and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial cell number is critical to ensure that the cells are in the exponential growth phase during the experiment and that the assay response is within the linear range.
-
Concentration Range: A wide range of polymer concentrations is tested to determine the dose-dependent effect on cell viability and to identify the concentration at which toxic effects become apparent.
-
Incubation Time: Different incubation times are used to assess both acute and chronic cytotoxicity.
-
Controls: The use of negative and positive controls is essential for validating the assay and ensuring that the observed effects are due to the test material.
Hemocompatibility: Safe for Blood-Contacting Applications
For materials used in blood-contacting devices such as catheters, stents, and extracorporeal circuits, hemocompatibility is paramount.[20] A hemocompatible material should not induce adverse reactions like thrombosis, hemolysis (destruction of red blood cells), or activation of platelets and the complement system.[21][22]
Both pSar and PEG generally exhibit good hemocompatibility.[6][20] However, some studies have indicated that certain PEGylated surfaces can activate the complement system, a part of the innate immune system. In vitro hemolysis assays, which measure the amount of hemoglobin released from red blood cells upon contact with a material, are a standard method for assessing this aspect of biocompatibility.[21][23] Materials are typically classified as non-hemolytic if the hemolysis rate is below 2%.[23][24]
Logical Relationship: Biocompatibility Assessment Cascade
The evaluation of a biomaterial's biocompatibility follows a logical progression from in vitro to in vivo studies.
Caption: A typical cascade for biocompatibility assessment.
Biodegradability: A Crucial Advantage for In Vivo Applications
One of the most significant advantages of polysarcosine over PEG is its potential for biodegradability.[12][13][18] While the pSar backbone itself is resistant to enzymatic degradation, it is possible to introduce biodegradable linkages into the polymer chain.[12][17][25] For instance, by copolymerizing sarcosine with other amino acids like alanine, random copolymers can be synthesized that are susceptible to enzymatic degradation.[12][18] This tunable biodegradability allows for the clearance of the polymer from the body after it has served its purpose, mitigating concerns about long-term accumulation and associated toxicity.[12] PEG, being a polyether, is not biodegradable and is primarily cleared through the kidneys, with larger molecules potentially accumulating in the liver and spleen.[1][6]
Conclusion: Polysarcosine as a Frontrunner in Advanced Biomaterials
The evidence strongly suggests that polysarcosine is not merely a viable alternative to PEG but, in several key aspects, a superior one. Its significantly lower immunogenicity, coupled with tunable biodegradability, addresses the most pressing concerns associated with the long-term and repeated use of PEGylated materials.[6][11][12] While both polymers offer excellent "stealth" properties and low cytotoxicity, the added safety and design flexibility of pSar make it an exceptionally promising platform for the next generation of drug delivery systems, therapeutic protein conjugates, and medical devices. As research continues to unfold, polysarcosine is poised to become a cornerstone of advanced biomedical applications, offering enhanced safety and efficacy for patients.
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Curapath. (n.d.). Polysarcosine (pSar) a safer, more effective alternative to poly-ethylene glycol (PEG). White Paper. [Link]
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National Center for Biotechnology Information. (2024). Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications. PubMed. [Link]
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ResearchGate. (n.d.). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Request PDF. [Link]
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National Center for Biotechnology Information. (2017). Modulation of immunogenicity of poly(sarcosine) displayed on various nanoparticle surfaces due to different physical properties. PubMed. [Link]
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MDPI. (n.d.). Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy. MDPI. [Link]
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ResearchGate. (n.d.). Poly( N -acryloylsarcosine methyl ester) Protein-Resistant Surfaces. Request PDF. [Link]
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ACS Publications. (2024). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. ACS Omega. [Link]
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A Comparative Guide to 3-Methyloxazolidine-2,5-dione in Solid-Phase vs. Solution-Phase Synthesis
For researchers, scientists, and professionals in drug development, the choice of synthesis methodology is a critical decision that impacts project timelines, scalability, and the purity of the final product. This guide provides an in-depth technical comparison of the performance of 3-methyloxazolidine-2,5-dione, also known as sarcosine N-carboxyanhydride (Sar-NCA), in solid-phase and solution-phase synthesis. By examining the underlying principles and presenting available experimental data, this document aims to equip you with the insights needed to make an informed decision for your specific application.
Introduction to this compound (Sarcosine NCA)
This compound is the N-carboxyanhydride derivative of sarcosine (N-methylglycine). As a polypeptoid, polysarcosine is gaining significant attention as a potential alternative to polyethylene glycol (PEG) due to its high water solubility, low cytotoxicity, and reduced immunogenicity.[1][2] The ring-opening polymerization (ROP) of Sar-NCA is the primary method for synthesizing polysarcosine, offering a route to well-defined polymers.[3] The choice between performing this polymerization on a solid support or in solution has profound implications for the synthesis process and the characteristics of the resulting polymer.
At a Glance: Key Performance Differences
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Typical Scale | Milligram to gram | Gram to kilogram |
| Polymer Length | Shorter oligomers (typically < 50 units) | High molecular weight polymers (> 500 kDa achievable)[3] |
| Purification | Simple filtration and washing of resin | Requires precipitation, dialysis, or chromatography |
| Process Control | High, with easy removal of excess reagents | More complex, potential for side reactions in solution |
| Yield | Can be lower for longer chains due to cumulative step inefficiencies | Generally high, especially for bulk polymerization |
| Purity | High for shorter chains, but accumulation of deletion sequences possible | Can be very high with controlled polymerization conditions |
| Automation | Highly amenable to automation | Less straightforward to automate |
Solution-Phase Synthesis: The Path to High Molecular Weight Polysarcosine
Solution-phase ring-opening polymerization of this compound is the method of choice for producing high molecular weight polysarcosine. This approach offers excellent control over the polymer's molecular weight and distribution when appropriate initiators and conditions are employed.
Mechanistic Insights
The polymerization is typically initiated by a primary amine, which attacks the C5 carbonyl of the NCA ring. This is followed by the loss of carbon dioxide and the formation of a new N-terminus, which can then react with another NCA monomer, propagating the polymer chain. Recent studies have shown that the polymerization rate can be significantly accelerated by the use of carboxylic acid co-catalysts.[3]
Performance and Experimental Data
Recent research has demonstrated the synthesis of ultra-high molecular weight polysarcosine (up to 586 kDa) with exceptionally narrow dispersity (Đ < 1.05) via a carboxylic acid-catalyzed ROP in solution.[3] The kinetics of the polymerization are well-controlled, following pseudo-first-order kinetics with respect to the monomer concentration.
Table 1: Representative Data for Solution-Phase Polymerization of Sarcosine NCA
| Initiator | [M]₀/[I]₀ | Solvent | Mₙ (kDa) | Đ (PDI) | Reference |
| Benzylamine | 50 | DCM | 5.8 | 1.04 | |
| Benzylamine | 500 | DCM | 49.5 | 1.05 | |
| Benzylamine | 8200 | DCM | 586 | <1.05 |
[M]₀/[I]₀: Initial monomer to initiator ratio; Mₙ: Number-average molecular weight; Đ (PDI): Polydispersity index; DCM: Dichloromethane
Experimental Workflow: Solution-Phase Synthesis
Caption: Workflow for solution-phase synthesis of polysarcosine.
Detailed Protocol: Solution-Phase Synthesis of Polysarcosine
This protocol is adapted from established procedures for the controlled ROP of sarcosine NCA.
-
Preparation: In a glovebox, add this compound to a dried reaction vessel.
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the monomer.
-
Initiation: Add the primary amine initiator (e.g., benzylamine) to the solution to achieve the desired monomer-to-initiator ratio.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.
-
Precipitation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent such as cold diethyl ether.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polysarcosine under vacuum to a constant weight.
Solid-Phase Synthesis: A Strategy for Sequence Control and Shorter Peptoids
While less common for the synthesis of high molecular weight homopolymers of sarcosine, solid-phase synthesis (SPS) is a powerful technique for creating sequence-defined peptoids and shorter polysarcosine chains. The primary advantage of SPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product.
Mechanistic Considerations
In solid-phase synthesis, the growing polymer chain is covalently attached to an insoluble resin support. The synthesis proceeds in a stepwise manner, with each monomer addition followed by a washing step. For N-substituted glycines (peptoids), a common method is the "submonomer" approach. However, it is also conceptually possible to perform a direct ring-opening polymerization on the solid support.
Performance and Expected Outcomes
Direct comparative data for the solid-phase polymerization of this compound is scarce in the literature. However, based on the principles of solid-phase peptoid synthesis, we can anticipate the following:
-
Yield: The yield per step is typically high, but the cumulative yield decreases with increasing chain length.
-
Purity: The purity of the crude product can be high for shorter chains, but the risk of deletion sequences (where a monomer fails to couple) increases with chain length.
-
Scalability: Solid-phase synthesis is generally limited to smaller scales (milligrams to a few grams) compared to solution-phase synthesis.[4]
Table 2: Anticipated Performance of Solid-Phase Sarcosine NCA Polymerization
| Parameter | Expected Outcome | Rationale |
| Yield (per step) | >99% | Use of excess reagents drives reactions to completion. |
| Overall Yield (20-mer) | ~82% | Cumulative effect of per-step yields. |
| Purity (crude) | High for short chains (<20-mer) | Efficient washing removes most impurities. |
| Side Reactions | Potential for chain termination or aggregation on the resin | Steric hindrance and resin effects can impact reactivity. |
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis of polysarcosine.
Detailed Protocol: Solid-Phase Synthesis of a Polysarcosine Oligomer
This hypothetical protocol is based on standard solid-phase peptide synthesis techniques, adapted for the use of an N-carboxyanhydride.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Initial Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF to deprotect the terminal amine.
-
First Monomer Coupling: Dissolve this compound in anhydrous DMF and add it to the deprotected resin. Allow the coupling reaction to proceed.
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess monomer and any byproducts.
-
Chain Elongation: The free N-terminus of the newly added sarcosine residue will act as the initiator for the next NCA monomer. Repeat the coupling and washing steps for the desired number of cycles.
-
Final Cleavage: Once the desired chain length is achieved, wash the resin with dichloromethane (DCM) and dry. Cleave the polysarcosine oligomer from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the cleaved product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Choosing the Right Synthesis Strategy
The choice between solid-phase and solution-phase synthesis for applications involving this compound is dictated by the desired product characteristics and the scale of the synthesis.
-
Solution-phase synthesis is the superior method for producing high molecular weight polysarcosine with low polydispersity. It is more scalable and cost-effective for large-quantity production.[5] The advent of catalyzed systems has made this approach highly efficient and controlled.[3]
-
Solid-phase synthesis is advantageous for the preparation of shorter, sequence-defined peptoids or polysarcosine oligomers . The ease of purification and amenability to automation make it an attractive option for library synthesis and applications where precise sequence control is paramount.[4][6]
By understanding the strengths and limitations of each methodology, researchers can select the most appropriate path to successfully synthesize polysarcosine-based materials for their specific needs in drug delivery, biomaterials, and other advanced applications.
References
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Liu, G., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Evaluating Drug Loading Capacity in Polysarcosine-Based Nanoparticles
Authored for Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of nanomedicine, polysarcosine (pSar)-based nanoparticles are emerging as a formidable alternative to conventional polyethylene glycol (PEG)-coated systems.[1][2][3] pSar, a polypeptoid derived from the endogenous amino acid sarcosine, offers compelling advantages, including excellent biocompatibility, low immunogenicity, and "stealth" properties comparable to PEG, potentially mitigating issues like the accelerated blood clearance phenomenon seen with some PEGylated carriers.[1][2][3] A critical parameter for any nanocarrier is its ability to be efficiently loaded with a therapeutic payload. This guide provides an in-depth, objective comparison of the drug loading capacity of pSar-based nanoparticles against other platforms, supported by experimental insights and detailed protocols.
The Foundation: Understanding Drug Loading Metrics
Before delving into comparisons, it is crucial to define the key metrics that govern the evaluation of a nanocarrier's payload capacity:
-
Drug Loading Content (DLC%): This represents the weight percentage of the drug relative to the total weight of the nanoparticle. It is a direct measure of how much drug is carried by the formulation.
-
Encapsulation Efficiency (EE%): This metric quantifies the percentage of the initial drug added during formulation that is successfully encapsulated within the nanoparticles.
The goal in formulation development is often to maximize both DLC and EE, although a trade-off can sometimes exist. High EE is crucial for minimizing drug waste and reducing the concentration of free, unencapsulated drug, which can contribute to off-target toxicity.
Mechanism of Drug Encapsulation in pSar-Based Systems
Polysarcosine is inherently hydrophilic. To form nanoparticles capable of encapsulating drugs—particularly hydrophobic ones—it is typically synthesized as part of an amphiphilic block copolymer. A common architecture involves pSar as the hydrophilic "corona" and a biodegradable, hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL) as the "core."
When these copolymers are introduced into an aqueous environment, they self-assemble into a core-shell structure. The hydrophobic core serves as a reservoir for lipophilic drugs, effectively sequestering them from the aqueous surroundings.[4][5] This process is primarily driven by hydrophobic interactions.
Diagram: Self-Assembly and Drug Encapsulation
Caption: Standard indirect workflow for quantifying nanoparticle drug loading efficiency and content.
Detailed Step-by-Step Protocol (Indirect Method)
This protocol outlines the nanoprecipitation method for formulating drug-loaded pSar nanoparticles and the subsequent quantification of the payload. [6][7] Materials:
-
pSar-b-PCL (or other pSar-based amphiphilic block copolymer)
-
Hydrophobic drug
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous anti-solvent (e.g., Deionized water)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation of Organic Phase:
-
Accurately weigh and dissolve a known amount of the pSar-b-PCL polymer and the hydrophobic drug in a suitable organic solvent. For instance, dissolve 75 mg of polymer and 5 mg of drug in 5 mL of acetone. [6]This establishes your initial total drug mass.
-
-
Nanoprecipitation:
-
Prepare the aqueous phase, typically deionized water, in a beaker.
-
While stirring the aqueous phase moderately on a magnetic stirrer, add the organic phase drop-wise. [6]This rapid solvent change induces the self-assembly of the copolymers and the encapsulation of the drug as nanoparticles form.
-
Continue stirring (e.g., for several hours or overnight) to allow for the complete evaporation of the organic solvent.
-
-
Separation of Nanoparticles:
-
Transfer the resulting nanoparticle suspension to ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated "free" drug. This is the sample you will analyze.
-
-
Quantification of Free Drug:
-
Prepare a standard calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of a series of known drug concentrations.
-
Measure the concentration of the drug in the collected supernatant using the same analytical method. Dilution may be necessary to ensure the measurement falls within the linear range of the calibration curve. [8]
-
-
Calculations:
-
Encapsulation Efficiency (EE%):
-
EE% = [(Total Drug Mass - Free Drug Mass in Supernatant) / Total Drug Mass] * 100
-
-
Drug Loading Content (DLC%):
-
First, determine the mass of the final nanoparticle formulation. This can be done by freeze-drying the nanoparticle pellet from step 3 and weighing it.
-
Mass of Loaded Drug = Total Drug Mass - Free Drug Mass in Supernatant
-
DLC% = [Mass of Loaded Drug / Total Mass of Nanoparticles] * 100
-
-
Causality and Trustworthiness in the Protocol:
-
Why Nanoprecipitation? This method is simple, reproducible, and effective for encapsulating hydrophobic drugs within polymeric nanoparticles. [9]The rapid change in solvent polarity is the driving force for nanoparticle formation and drug entrapment.
-
Why Ultracentrifugation? This step is critical for achieving a clean separation between the nanoparticles and the solution containing the free drug. Incomplete separation is a common source of error, leading to an overestimation of loading. [8][10]* Why an Indirect Method? While direct methods (dissolving the nanoparticles and measuring the drug inside) exist, they can be more complex and may suffer from inefficiencies in drug extraction. [8][11]The indirect method is often more straightforward, but its accuracy hinges on precise quantification and complete separation.
-
Self-Validation: The use of a standard calibration curve is a mandatory self-validating step. Its linearity (R² > 0.99) ensures that the analytical instrument provides an accurate and proportional response to drug concentration within the measurement range.
Conclusion and Future Outlook
Polysarcosine-based nanoparticles represent a highly promising platform for drug delivery, offering a biocompatible and non-immunogenic alternative to PEG. Their capacity for loading hydrophobic drugs is governed by the fundamental principles of polymer self-assembly and hydrophobic interactions, with performance being comparable to, and in some cases potentially exceeding, traditional PEGylated systems. [12]The key to unlocking their full potential lies in the rational design of the copolymer architecture and the optimization of formulation parameters. As research progresses, standardized and robust evaluation of drug loading, following protocols like the one detailed here, will be paramount in generating the reliable, high-quality data needed to advance these novel nanocarriers toward clinical application.
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comparison of thermal stability between different poly(amino acid)s
For researchers, scientists, and drug development professionals, understanding the thermal stability of poly(amino acid)s is paramount for their application in fields ranging from drug delivery to biomaterial engineering. The ability of these polymers to maintain their structural integrity under thermal stress directly impacts their efficacy, shelf-life, and processing capabilities. This guide provides an in-depth comparison of the thermal stability of different poly(amino acid)s, supported by experimental data and a discussion of the underlying molecular principles.
Introduction: The Significance of Thermal Stability in Poly(amino acid)s
Poly(amino acid)s, synthetic polymers formed from amino acid monomers, are a versatile class of materials prized for their biocompatibility and biodegradability.[1][2] Their thermal stability, a measure of their resistance to decomposition or structural change at high temperatures, is a critical parameter that dictates their utility.[3] For instance, in the context of drug delivery, a polymer with high thermal stability can withstand terminal sterilization processes and exhibit a longer shelf-life. Conversely, for applications requiring controlled degradation, a lower thermal stability might be desirable.
The thermal behavior of poly(amino acid)s is governed by a complex interplay of factors including the primary amino acid sequence, the resulting secondary and tertiary structures, and environmental conditions such as pH and humidity.[3][4][5] This guide will delve into these factors, present comparative data for common poly(amino acid)s, and provide standardized protocols for their characterization.
Factors Influencing Thermal Stability
The thermal stability of a poly(amino acid) is not an intrinsic, immutable property but is rather influenced by a hierarchy of structural and environmental factors.
2.1. Amino Acid Side-Chain Chemistry: The nature of the amino acid side chains plays a pivotal role. Hydrophobic interactions between non-polar side chains, such as those in poly(L-leucine) , can lead to a more compact and stable structure.[5] Conversely, charged side chains, as in poly(L-lysine) and poly(L-glutamic acid) , can engage in electrostatic interactions (salt bridges) that significantly stabilize the polymer backbone.[4] The presence of bulky side groups can also sterically hinder bond rotation and increase thermal stability.
2.2. Secondary Structure: The arrangement of the polypeptide chain into secondary structures like α-helices and β-sheets is a major determinant of thermal stability. The extensive hydrogen bonding network within these structures requires significant energy to disrupt. For example, polyglycine can exist in two forms: polyglycine I with an anti-parallel β-sheet structure and polyglycine II with a 31-helix, each exhibiting different thermal properties.
2.3. Molecular Weight and Polydispersity: Generally, higher molecular weight polymers exhibit greater thermal stability due to the increased number of intermolecular interactions per chain.[6] The distribution of molecular weights, or polydispersity, can also influence thermal behavior, with more uniform polymers often displaying sharper and more defined thermal transitions.
2.4. Environmental Factors: External conditions can profoundly impact thermal stability. The presence of water, for instance, can act as a plasticizer, lowering the glass transition temperature, or participate in hydrolytic degradation at elevated temperatures.[7] The pH of the surrounding medium can alter the protonation state of ionizable side chains, thereby affecting electrostatic interactions and overall stability.[8]
Comparative Thermal Analysis of Common Poly(amino acid)s
To provide a quantitative comparison, we have compiled thermal decomposition and transition data for several common poly(amino acid)s obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Poly(amino acid) | Decomposition Onset Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Glass Transition Temperature (Tg) (°C) | Key Structural Features & Remarks |
| Poly(glycine) | ~250[9][10] | ~300 | Not well-defined | Simplest structure, high packing density due to lack of side chain. Decomposition is a sharp, single-step process.[9][10] |
| Poly(L-lysine) | ~240[11][12] | ~350+ (multiple stages)[11] | ~150[13] | Highly branched structures can be formed via thermal polymerization.[12] Decomposition is complex due to side-chain reactions. |
| Poly(L-glutamic acid) | ~130-190[14] | ~215[14] | ~134[14] | Thermal properties are highly dependent on the degree of esterification and crystallinity.[14] |
| Poly(L-leucine) | ~295 (sublimation)[15] | >303[15] | Not well-defined | Exhibits sublimation before significant decomposition.[15] Hydrophobic side chains lead to strong intermolecular packing. |
Note: The values presented are approximate and can vary significantly based on molecular weight, polydispersity, and experimental conditions.
Experimental Protocols for Thermal Stability Assessment
Accurate and reproducible characterization of thermal stability is crucial. The following are standardized protocols for TGA and DSC analysis of poly(amino acid)s.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.
Protocol:
-
Sample Preparation: Ensure the poly(amino acid) sample is dry by lyophilization or vacuum oven drying.
-
Instrument Setup:
-
Data Analysis: Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the TGA and its derivative (DTG) curve, respectively.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc).[17]
Protocol:
-
Sample Preparation: As with TGA, ensure the sample is thoroughly dried.
-
Instrument Setup:
-
Apparatus: DSC instrument.
-
Crucible: Hermetically sealed aluminum pans.
-
Sample Mass: 3-5 mg.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Thermal Program:
-
Heat from room temperature to a temperature above the expected transitions.
-
Hold for 5 minutes to erase thermal history.
-
Cool at 10 °C/min.
-
Reheat at 10 °C/min (the second heating scan is typically used for analysis).
-
-
-
Data Analysis: The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.[17] Melting and crystallization events appear as endothermic and exothermic peaks, respectively.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental process and the interplay of factors influencing thermal stability, the following diagrams are provided.
Caption: Key factors influencing the thermal stability of poly(amino acid)s.
Conclusion
The thermal stability of poly(amino acid)s is a critical design parameter for their successful application in research and industry. This guide has provided a comparative overview of the thermal properties of several common poly(amino acid)s, highlighting the key structural and environmental factors that govern their behavior. By employing standardized analytical techniques such as TGA and DSC, researchers can obtain reliable and comparable data to inform the selection and development of poly(amino acid)-based materials for their specific needs. The interplay of side-chain chemistry, secondary structure, and molecular weight offers a rich landscape for tuning the thermal properties of these versatile biopolymers.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methyloxazolidine-2,5-dione
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides essential, in-depth procedural guidance for the proper disposal of 3-methyloxazolidine-2,5-dione (CAS No. 5840-76-6), ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle this compound confidently from benchtop to final disposal, reinforcing a culture of safety and scientific excellence.
Understanding the Compound: Hazard Profile and Chemical Reactivity
This compound is a heterocyclic organic compound. Structurally, it is an N-carboxyanhydride (NCA) derived from the amino acid N-methylalanine. This structural class dictates its primary reactivity and associated hazards.
Hazard Identification:
According to supplier Safety Data Sheets (SDS), this compound is classified as a hazardous substance. Key hazard statements include:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The compound is marked with the GHS07 pictogram, indicating it is harmful.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory during handling. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Core Chemical Reactivity: Moisture Sensitivity
The most critical property influencing the disposal of this compound is its identity as an N-carboxyanhydride. NCAs are known to be sensitive to moisture.[3] They readily react with water in a hydrolysis reaction, breaking the anhydride ring structure. This reaction is the cornerstone of the recommended chemical neutralization protocol.
The hydrolysis of this compound yields N-methylalanine and carbon dioxide, as depicted in the reaction below. Both products are significantly less hazardous than the parent compound.
Caption: Chemical equation for the hydrolysis of this compound.
Disposal Decision Workflow
Before proceeding with any disposal method, a risk assessment is paramount. The following workflow provides a logical path for selecting the appropriate disposal procedure.
Sources
A Senior Application Scientist's Guide to Handling 3-Methyloxazolidine-2,5-dione: From Personal Protection to Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of handling chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-methyloxazolidine-2,5-dione, a member of the N-carboxyanhydride (NCA) family. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Profile of this compound
Understanding the inherent risks of a chemical is the foundational step in developing a robust safety protocol. This compound, while a valuable reagent, presents several hazards that necessitate careful handling.
GHS Hazard Identification:
According to safety data sheets, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
The GHS pictogram associated with these hazards is the GHS07 symbol, indicating that the substance is an irritant.[1]
| Hazard Statement | Classification | GHS Pictogram |
| H315 | Skin Irritant (Category 2) | GHS07 (Exclamation Mark) |
| H319 | Eye Irritant (Category 2) | GHS07 (Exclamation Mark) |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) |
This table summarizes the key hazards associated with this compound based on its GHS classification.
The primary routes of exposure are inhalation, skin contact, and eye contact. The solid nature of the compound means that dust formation during handling is a significant risk, which can lead to respiratory irritation.[4] Direct contact with the skin and eyes will cause irritation.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is your most critical line of defense against exposure. The following is a step-by-step guide to outfitting yourself for the safe handling of this compound.
Hand Protection
Given the H315 classification (Causes skin irritation), chemically impermeable gloves are mandatory.[6]
-
Selection: Choose nitrile or neoprene gloves. These materials offer good resistance to a broad range of chemicals. Always consult a glove compatibility chart for specific breakthrough times if available.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
-
Donning and Doffing: Don gloves on clean, dry hands. When removing gloves, do so without touching the outer surface with your bare skin to prevent cross-contamination.
Eye and Face Protection
To prevent serious eye irritation (H319), appropriate eye and face protection is essential.
-
Standard Operations: For routine handling of small quantities, safety glasses with side shields are the minimum requirement.
-
Splash or Dust Hazard: When there is a potential for splashing or significant dust generation, it is imperative to use chemical safety goggles.[7] For enhanced protection, a face shield worn over safety goggles is recommended.[8][9]
Body Protection
A laboratory coat is the standard for protecting your skin and personal clothing from accidental spills. For handling larger quantities or in situations with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[9][10]
Respiratory Protection
Due to the risk of respiratory irritation (H335), all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][11]
-
Under Normal Conditions: If handled exclusively within a fume hood, additional respiratory protection is typically not required.
-
Inadequate Ventilation or Spills: In the event of a large spill or if adequate ventilation is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A comprehensive workflow from receipt to disposal.
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development endeavors, building a foundation of trust in your laboratory's safety culture.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
